molecular formula C12H16N2O B1334642 2-(4-Methylpiperazin-1-yl)benzaldehyde CAS No. 85803-62-9

2-(4-Methylpiperazin-1-yl)benzaldehyde

Número de catálogo: B1334642
Número CAS: 85803-62-9
Peso molecular: 204.27 g/mol
Clave InChI: GSRYZPWIWYYROI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(4-Methylpiperazin-1-yl)benzaldehyde is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-(4-methylpiperazin-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-13-6-8-14(9-7-13)12-5-3-2-4-11(12)10-15/h2-5,10H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRYZPWIWYYROI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383786
Record name 2-(4-methylpiperazin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85803-62-9
Record name 2-(4-methylpiperazin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 85803-62-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-(4-Methylpiperazin-1-yl)benzaldehyde synthesis protocol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-(4-Methylpiperazin-1-yl)benzaldehyde

This technical guide provides a comprehensive overview of the synthetic protocols for this compound, a valuable intermediate in pharmaceutical research and development. The document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Synthetic Strategies

This compound is a substituted aromatic aldehyde containing a 1-methylpiperazine moiety at the ortho position. This structural motif is of significant interest in medicinal chemistry. The synthesis of this compound can be approached through several established methods in organic chemistry, primarily focusing on the formation of the aryl-nitrogen bond. The two most prominent and effective strategies are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.

  • Nucleophilic Aromatic Substitution (SNAr): This method involves the reaction of an aryl halide, typically an activated one such as 2-fluorobenzaldehyde or 2-chlorobenzaldehyde, with 1-methylpiperazine. The electron-withdrawing aldehyde group activates the aromatic ring towards nucleophilic attack by the amine.[1][2]

  • Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 2-bromobenzaldehyde) and 1-methylpiperazine.[3][4] This method is highly versatile and tolerant of a wide range of functional groups.

Comparative Data of Synthetic Protocols

The following table summarizes representative quantitative data for the synthesis of substituted (4-methylpiperazin-1-yl)benzaldehydes based on analogous reactions, providing a baseline for the expected outcomes for the 2-isomer.

ParameterNucleophilic Aromatic SubstitutionBuchwald-Hartwig Amination
Starting Aryl Halide 4-Fluorobenzaldehyde[5]3-Bromobenzaldehyde diethylacetal[3]
Amine 1-Methylpiperazine[5]1-Methylpiperazine[3]
Catalyst NoneTris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)[3]
Ligand None2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)[3]
Base Potassium Carbonate (K₂CO₃)[5]Sodium tert-butoxide (NaOtBu)[3]
Solvent Dimethylformamide (DMF)[5]Toluene[3]
Temperature Reflux[5]100 °C[3]
Reaction Time 24 hours[5]18 hours[3]
Yield 77% (for 4-isomer)[5]42% (for 3-isomer)[3]

Detailed Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution

This protocol details the synthesis of this compound from 2-fluorobenzaldehyde and 1-methylpiperazine.

Materials:

  • 2-Fluorobenzaldehyde

  • 1-Methylpiperazine

  • Potassium Carbonate (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (anhydrous)

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluorobenzaldehyde (1.0 eq.), 1-methylpiperazine (1.2 eq.), and anhydrous potassium carbonate (1.5 eq.).

  • Add anhydrous dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the limiting reagent).

  • The reaction mixture is heated to reflux and stirred vigorously for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The aqueous mixture is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Mandatory Visualizations

Reaction Pathway Diagram

G Synthesis of this compound via SNAr cluster_reactants Reactants cluster_conditions Conditions cluster_product Product R1 2-Fluorobenzaldehyde plus1 + R1->plus1 Base K2CO3 R2 1-Methylpiperazine plus1->R2 Solvent DMF, Reflux P This compound Base->P Solvent->P

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow Diagram

G General Experimental Workflow Reactants Charge Reactants (Aryl Halide, Amine, Base) Solvent Add Anhydrous Solvent Reactants->Solvent Reaction Heat to Reflux (Monitor by TLC) Solvent->Reaction Workup Cool and Quench (Pour into ice-water) Reaction->Workup Extraction Extract with Organic Solvent (e.g., Ethyl Acetate) Workup->Extraction Drying Wash and Dry Organic Layer (Brine, MgSO4) Extraction->Drying Concentration Concentrate in vacuo (Rotary Evaporator) Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Product Final Product Purification->Product

Caption: A generalized workflow for the synthesis and purification process.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Methylpiperazin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the synthetic organic compound 2-(4-Methylpiperazin-1-yl)benzaldehyde. Due to a lack of extensive published experimental data for this specific isomer, this document also includes detailed, standardized experimental protocols for the determination of key physicochemical parameters, which can be applied to this and similar molecules. Furthermore, potential biological activities are discussed based on the known pharmacology of the broader piperazine class of compounds, alongside a proposed experimental workflow for its synthesis and characterization. This guide aims to be a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction

This compound is a substituted benzaldehyde derivative containing a 4-methylpiperazine moiety at the ortho position. The piperazine ring is a prevalent scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and to interact with various biological targets. The benzaldehyde functional group serves as a versatile synthetic handle for the creation of more complex molecules, such as Schiff bases, hydrazones, and other derivatives with potential therapeutic applications. A thorough understanding of the physicochemical properties of this compound is crucial for its development as a potential drug candidate or as a key intermediate in drug synthesis.

Physicochemical Properties

While specific experimental data for this compound is limited in the current literature, a summary of available predicted values and data for its isomers is presented below.

Table 1: Physicochemical Data for this compound and Its Isomers

PropertyThis compound3-(4-Methylpiperazin-1-yl)benzaldehyde4-(4-Methylpiperazin-1-yl)benzaldehyde
Molecular Formula C₁₂H₁₆N₂O[1]C₁₂H₁₆N₂OC₁₂H₁₆N₂O
Molecular Weight 204.27 g/mol [1]204.27 g/mol 204.27 g/mol
Melting Point Data not availableData not availableData not available
Boiling Point Data not availableData not availableData not available
pKa (predicted) Data not available7.68 ± 0.42Data not available
logP (predicted) 1.3 (XlogP)[1]Data not availableData not available
Solubility Data not availableData not availableData not available

Experimental Protocols

The following sections detail standardized experimental procedures for determining the key physicochemical properties of organic compounds like this compound.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from the reported synthesis of its 3-isomer[2]. This would likely involve a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction. A generalized workflow is presented below.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification 2-Bromobenzaldehyde 2-Bromobenzaldehyde Reaction Reaction 2-Bromobenzaldehyde->Reaction 1-Methylpiperazine 1-Methylpiperazine 1-Methylpiperazine->Reaction Pd_catalyst Palladium Catalyst (e.g., Pd₂(dba)₃) Pd_catalyst->Reaction Ligand Ligand (e.g., BINAP) Ligand->Reaction Base Base (e.g., NaOtBu) Base->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Temperature Elevated Temperature Temperature->Reaction Extraction Extraction Reaction->Extraction Chromatography Column Chromatography Extraction->Chromatography Product This compound Chromatography->Product

A generalized workflow for the synthesis of this compound.
Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range[3].

Protocol: Capillary Method [3][4]

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a calibrated melting point apparatus)[3][5].

  • Heating: The heating bath is heated gradually, with the rate of temperature increase slowed to 1-2°C per minute as the expected melting point is approached[3].

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting range.

Solubility Determination

Solubility is a crucial parameter that influences a drug's absorption and distribution. The "like dissolves like" principle is a general guideline, where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents[6].

Protocol: Shake-Flask Method [7][8]

  • Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, hexane) should be used.

  • Sample Preparation: A small, accurately weighed amount of the compound (e.g., 1-5 mg) is added to a vial.

  • Solvent Addition: A known volume of the selected solvent (e.g., 1 mL) is added to the vial.

  • Equilibration: The vial is sealed and agitated (e.g., using a vortex mixer or shaker) at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Observation and Quantification: The mixture is visually inspected for undissolved solid. For quantitative analysis, the saturated solution is filtered or centrifuged, and the concentration of the dissolved compound is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with basic nitrogen atoms, like this compound, the pKa of its conjugate acid is determined.

Protocol: Potentiometric Titration [9][10][11]

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a mixture of water and an organic co-solvent for poorly soluble compounds) to a known concentration (e.g., 1 mM)[9].

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the basic sites have been protonated.

logP Determination

The logarithm of the partition coefficient (logP) between octanol and water is a widely used measure of a compound's lipophilicity, which is a key factor in predicting its membrane permeability and overall pharmacokinetic behavior.

Protocol: Shake-Flask Method [12][13][14]

  • Solvent Preparation: 1-Octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) are pre-saturated with each other by vigorous mixing followed by separation.

  • Sample Preparation: A stock solution of the compound is prepared in the pre-saturated 1-octanol.

  • Partitioning: A known volume of the octanol stock solution is mixed with a known volume of the pre-saturated aqueous phase in a vial.

  • Equilibration: The vial is agitated for a sufficient time to allow for the partitioning equilibrium to be reached, and then the two phases are separated by centrifugation.

  • Quantification: The concentration of the compound in both the 1-octanol and aqueous phases is determined using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for this compound, the piperazine scaffold is a well-known pharmacophore present in numerous drugs with diverse therapeutic actions. Based on this, potential areas of biological investigation for this compound include:

  • Antimicrobial Activity: Many piperazine derivatives exhibit antibacterial and antifungal properties[15][16][17].

  • Anthelmintic Activity: Piperazine and its derivatives have a long history of use as anthelmintic agents[18][19][20][21][22].

  • Anti-inflammatory Activity: Several piperazine-containing compounds have demonstrated anti-inflammatory effects[23][24][25][26].

  • Central Nervous System (CNS) Activity: The piperazine ring is a common feature in drugs targeting CNS receptors, suggesting potential anxiolytic, antidepressant, or antipsychotic activities[27].

A hypothetical signaling pathway that could be investigated for a novel piperazine derivative with anti-inflammatory potential is the inhibition of pro-inflammatory cytokine production.

G LPS LPS TLR4 TLR4 LPS->TLR4 binds to MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates NF_kB_Inhibition NF-kB Activation IKK->NF_kB_Inhibition activates Cytokine_Production Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) NF_kB_Inhibition->Cytokine_Production promotes Compound This compound (Hypothetical) Compound->IKK inhibits?

References

2-(4-Methylpiperazin-1-yl)benzaldehyde CAS number 85803-62-9

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(4-Methylpiperazin-1-yl)benzaldehyde

CAS Number: 85803-62-9

This technical guide provides a comprehensive overview of this compound, a chemical compound of interest to researchers, scientists, and professionals in the field of drug development and organic synthesis. This document collates available data on its chemical properties, synthesis, and spectral characteristics.

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₁₂H₁₆N₂O[1]
Molecular Weight 204.27 g/mol [1]
CAS Number 85803-62-9[1]
Canonical SMILES CN1CCN(CC1)C2=CC=CC=C2C=O[1]
InChI Key GSRYZPWIWYYROI-UHFFFAOYSA-N[1]
Predicted XlogP 1.3[1]
Appearance Yellow oil or solid

Synthesis Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be derived from general methods for the synthesis of ortho-substituted phenylpiperazines. One common approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.

Representative Experimental Protocol (Buchwald-Hartwig Amination):

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

  • 2-Bromobenzaldehyde

  • 1-Methylpiperazine

  • Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))

  • Ligand (e.g., BINAP - 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

  • Base (e.g., Sodium tert-butoxide - NaOtBu)

  • Anhydrous toluene

  • Argon or Nitrogen gas (for inert atmosphere)

  • Hydrochloric acid (1M)

  • Sodium hydroxide (6M)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add 2-bromobenzaldehyde (1 equivalent), 1-methylpiperazine (1.2 equivalents), Pd₂(dba)₃ (0.01 equivalents), BINAP (0.03 equivalents), and sodium tert-butoxide (1.7 equivalents).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene to the mixture.

  • Heat the reaction mixture to 100°C and stir for 18-24 hours under an inert atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 1M aqueous HCl and stir vigorously for 2 hours.

  • Adjust the pH to approximately 13 with 6M aqueous NaOH.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield this compound.

A generalized workflow for this synthesis and purification process is depicted below.

G General Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Reactants 2-Bromobenzaldehyde 1-Methylpiperazine Reaction_Mixture Combine and Heat (100°C, 18-24h) Reactants->Reaction_Mixture Catalyst_System Pd Catalyst + Ligand Catalyst_System->Reaction_Mixture Base_Solvent Base + Toluene Base_Solvent->Reaction_Mixture Quench Acid/Base Quench Reaction_Mixture->Quench Extraction Liquid-Liquid Extraction (Ethyl Acetate) Quench->Extraction Drying Dry Organic Layer (Na2SO4) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Silica Gel Column Chromatography Concentration->Chromatography Pure_Product Pure Product Chromatography->Pure_Product

Caption: General workflow for synthesis and purification.

Spectral Data

Detailed experimental spectral data for this compound is not widely published. However, predicted mass spectral data is available.

Predicted Mass Spectrometry Data:

The following table summarizes the predicted collision cross-section (CCS) values for various adducts of the molecule.

Adductm/zPredicted CCS (Ų)Reference
[M+H]⁺205.13355146.7[1]
[M+Na]⁺227.11549153.2[1]
[M-H]⁻203.11899150.0[1]
[M+NH₄]⁺222.16009162.8[1]
[M+K]⁺243.08943150.0[1]
[M+H-H₂O]⁺187.12353138.0[1]
[M+HCOO]⁻249.12447165.1[1]
[M+CH₃COO]⁻263.14012185.8[1]

Applications in Drug Development and Research

While the specific applications of this compound are not well-documented, its structural motifs are common in medicinal chemistry. Phenylpiperazine derivatives are known to interact with various biological targets, and the benzaldehyde group is a versatile functional handle for further chemical modifications.

The logical relationship for its potential use as a chemical intermediate is outlined in the diagram below.

G Role as a Chemical Intermediate Start This compound Reaction Chemical Transformation (e.g., condensation, oxidation, reduction) Start->Reaction Product Derivative Compound Reaction->Product Screening Biological Screening Product->Screening Lead Lead Compound for Drug Development Screening->Lead

Caption: Logical flow for use as an intermediate.

Conclusion

This compound is a chemical compound with potential applications in organic synthesis and medicinal chemistry. This guide has summarized the available information on its properties and provided a representative synthesis protocol. Further experimental studies are required to fully characterize this compound and explore its potential biological activities.

References

Spectral Analysis of 2-(4-Methylpiperazin-1-yl)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 2-(4-Methylpiperazin-1-yl)benzaldehyde, a molecule of interest in medicinal chemistry and organic synthesis. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by established values for analogous compounds. Furthermore, it outlines detailed experimental protocols for acquiring such spectra and presents a generalized workflow for spectral analysis.

Predicted and Representative Spectral Data

The following tables summarize the anticipated spectral data for this compound. This information is compiled from predictive models and experimental data from structurally similar compounds, providing a reliable reference for researchers.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.2s1HAldehyde (-CHO)
~7.8dd1HAr-H (ortho to CHO)
~7.5td1HAr-H (para to CHO)
~7.2d1HAr-H (ortho to piperazine)
~7.0t1HAr-H (meta to CHO)
~3.1t4HPiperazine (-CH₂-N-Ar)
~2.5t4HPiperazine (-CH₂-N-CH₃)
~2.3s3HMethyl (-CH₃)

Note: Predicted chemical shifts are based on the analysis of substituted benzaldehydes and piperazine-containing aromatic compounds. Solvent: CDCl₃.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~192Aldehyde (C=O)
~155Ar-C (ipso, attached to piperazine)
~134Ar-C
~133Ar-C (ipso, attached to CHO)
~128Ar-C
~122Ar-C
~118Ar-C
~55Piperazine (-CH₂-N-Ar)
~53Piperazine (-CH₂-N-CH₃)
~46Methyl (-CH₃)

Note: Predicted chemical shifts are based on analogous benzaldehyde and piperazine derivatives.

Table 3: Predicted and Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2940-2800MediumC-H stretch (aliphatic)
~2720, ~2820WeakC-H stretch (aldehyde, Fermi doublet)
~1700StrongC=O stretch (aldehyde)
~1600, ~1480Medium-StrongC=C stretch (aromatic)
~1280MediumC-N stretch (aromatic amine)

Note: Predicted absorption bands are based on the characteristic frequencies of functional groups present in the molecule.[1]

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zPredicted Adduct/Fragment
204.12[M]⁺
205.13[M+H]⁺
175.10[M-CHO]⁺
133.09[M-C₄H₉N]⁺
70.08[C₄H₁₀N]⁺

Source: Predicted fragmentation patterns based on the structure of this compound.[2]

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used to characterize this compound.

Synthesis of this compound

A plausible synthetic route involves the nucleophilic aromatic substitution of 2-fluorobenzaldehyde with 1-methylpiperazine.

Procedure: To a solution of 2-fluorobenzaldehyde (1.0 eq) in dimethyl sulfoxide (DMSO), 1-methylpiperazine (1.2 eq) and potassium carbonate (2.0 eq) are added. The reaction mixture is heated to 120 °C and stirred for 12-24 hours, with reaction progress monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

Data Acquisition:

  • ¹H NMR: A standard proton experiment is performed with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled carbon experiment is performed. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

FT-IR spectra are recorded on a Fourier-Transform Infrared spectrophotometer.

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are obtained using an instrument equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

Sample Preparation: For EI, a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared. For ESI, the sample is dissolved in a solvent mixture such as methanol/water, often with the addition of a small amount of formic acid to promote protonation.

Data Acquisition: The sample is introduced into the ion source, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For high-resolution mass spectrometry (HRMS), an Orbitrap or Time-of-Flight (TOF) analyzer is used to determine the exact mass and elemental composition.

Workflow for Spectral Data Analysis

The following diagram illustrates the logical workflow for the synthesis and spectral characterization of an organic compound like this compound.

Spectral_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structure Elucidation IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight & Formula Interpretation Combined Spectral Data Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Validation Structure Confirmation Interpretation->Validation Final_Report Final Report / Publication Validation->Final_Report Documentation

Caption: Workflow for Synthesis and Spectral Characterization.

References

commercial availability of 2-(4-Methylpiperazin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Methylpiperazin-1-yl)benzaldehyde, a valuable building block in medicinal chemistry and organic synthesis. This document details its commercial availability, physicochemical properties, a likely synthetic route based on established methodologies, and relevant characterization data.

Commercial Availability

This compound (CAS No. 85803-62-9) is available from several chemical suppliers as a research chemical. While a comprehensive list is not exhaustive, it is offered by companies specializing in intermediates for pharmaceutical and fine chemical synthesis. The isomeric variant, 4-(4-Methylpiperazin-1-yl)benzaldehyde, is also commercially available and often has more readily accessible technical data.

Physicochemical Properties

Detailed physicochemical data for this compound is not always publicly available from all suppliers. However, based on the available information for its isomers and related compounds, the following properties can be expected. For comparison, data for the more frequently documented 4-isomer is also provided.

PropertyThis compound4-(4-Methylpiperazin-1-yl)benzaldehyde
CAS Number 85803-62-927913-99-1
Molecular Formula C₁₂H₁₆N₂OC₁₂H₁₆N₂O
Molecular Weight 204.27 g/mol 204.27 g/mol
Appearance Likely a solid or oilYellow solid[1]
Purity Typically >95% (Varies by supplier)≥ 99%[1]
Melting Point Not widely reported45-52 °C[1]
Boiling Point Not widely reported351.3 °C at 760 mmHg (Predicted)
Solubility Soluble in common organic solventsSoluble in common organic solvents

Synthesis Methodology

A likely synthetic approach involves the reaction of a 2-halobenzaldehyde (such as 2-fluorobenzaldehyde or 2-bromobenzaldehyde) with 1-methylpiperazine in the presence of a palladium catalyst, a phosphine ligand, and a base. A general procedure for a similar transformation has been reported for the synthesis of 2-(dialkylamino)benzaldehydes from 2-fluorobenzaldehyde.[3]

Adapted Experimental Protocol: Buchwald-Hartwig Amination

This adapted protocol is based on established methodologies for Buchwald-Hartwig amination reactions.[4][5]

Materials:

  • 2-Fluorobenzaldehyde (or 2-Bromobenzaldehyde) (1.0 equiv)

  • 1-Methylpiperazine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 equiv)

  • A suitable phosphine ligand (e.g., BINAP, Xantphos, or a bulky biarylphosphine ligand) (0.04 - 0.1 equiv)

  • A strong base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)) (2.0 - 3.0 equiv)

  • Anhydrous toluene or dioxane (as solvent)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add palladium(II) acetate, the phosphine ligand, and the base under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent and Reactants Addition: Add anhydrous toluene or dioxane to the flask, followed by 1-methylpiperazine and then 2-fluorobenzaldehyde (or 2-bromobenzaldehyde).

  • Reaction Conditions: The reaction mixture is typically heated to a temperature between 80 °C and 110 °C and stirred for several hours (4-24 hours), with reaction progress monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent such as ethyl acetate, and filtered through a pad of celite to remove the palladium catalyst.

  • Extraction and Purification: The filtrate is washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired this compound.

Reaction Pathway and Logic

The synthesis of this compound via Buchwald-Hartwig amination follows a well-established catalytic cycle.

Buchwald_Hartwig_Amination A Pd(0) Catalyst B Oxidative Addition (Ar-X) A->B C Pd(II) Complex (Ar-Pd-X) B->C D Ligand Exchange (Amine Coordination) C->D E Amine Coordinated Pd(II) Complex D->E F Deprotonation (Base) E->F G Palladium Amido Complex F->G H Reductive Elimination G->H H->A Catalyst Regeneration I Ar-NR'R'' Product H->I ArX 2-Halobenzaldehyde ArX->B Amine 1-Methylpiperazine Amine->D Base Base Base->F

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reactants and Solvent setup->reagents reaction Heating and Stirring (Monitor by TLC/GC-MS) reagents->reaction workup Work-up (Cooling, Dilution, Filtration) reaction->workup extraction Liquid-Liquid Extraction workup->extraction purification Column Chromatography extraction->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Pure Product characterization->end

Caption: General experimental workflow for synthesis and purification.

Characterization Data

While a specific, verified spectrum for this compound is not publicly available, the expected ¹H NMR spectroscopic data can be predicted based on its structure and data from similar compounds.

Predicted ¹H NMR Data:

  • Aldehyde proton (-CHO): A singlet between δ 9.8 and 10.5 ppm.

  • Aromatic protons: A complex multiplet pattern between δ 7.0 and 7.9 ppm, integrating to 4 protons.

  • Piperazine protons (ring CH₂ adjacent to N-aryl): A triplet or multiplet around δ 2.9-3.2 ppm, integrating to 4 protons.

  • Piperazine protons (ring CH₂ adjacent to N-methyl): A triplet or multiplet around δ 2.5-2.8 ppm, integrating to 4 protons.

  • Methyl protons (-CH₃): A singlet around δ 2.3 ppm, integrating to 3 protons.

Researchers should perform standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the identity and purity of the synthesized compound.

Conclusion

This compound is a commercially available, yet less documented, chemical intermediate with significant potential in drug discovery and organic synthesis. While a specific detailed synthesis protocol is not widely published, it can be reliably synthesized via the Buchwald-Hartwig amination. This guide provides a foundational understanding of its properties, a robust synthetic strategy, and expected characterization data to aid researchers in its utilization.

References

An In-depth Technical Guide to the Structural Characterization of 2-(4-Methylpiperazin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive overview of the structural characterization of 2-(4-Methylpiperazin-1-yl)benzaldehyde, a compound of interest in medicinal chemistry and organic synthesis. Due to a lack of extensive, publicly available experimental data for the ortho isomer, this guide synthesizes information from its structural isomers, related analogs, and predictive datasets to present a thorough analytical framework. This document details the key physicochemical properties, outlines generalist yet detailed experimental protocols for synthesis and analysis, and presents data in a structured format to aid researchers. The methodologies covered include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and single-crystal X-ray diffraction.

Introduction

Substituted benzaldehydes are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds and fine chemicals. The incorporation of a methylpiperazine moiety, as seen in this compound, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. A thorough structural characterization is the bedrock of understanding its reactivity, potential biological activity, and role as a synthetic precursor. This guide addresses the methodologies and expected outcomes in the structural elucidation of this target compound.

Molecular and Physicochemical Properties

The position of the methylpiperazinyl group on the benzaldehyde ring profoundly affects the molecule's properties. Below is a comparative table of the known properties of the 2-, 3-, and 4-isomers of (4-Methylpiperazin-1-yl)benzaldehyde.

PropertyThis compound3-(4-Methylpiperazin-1-yl)benzaldehyde4-(4-Methylpiperazin-1-yl)benzaldehyde
Molecular Formula C₁₂H₁₆N₂O[1]C₁₂H₁₆N₂OC₁₂H₁₆N₂O[2]
Molecular Weight 204.27 g/mol 204.27 g/mol 204.27 g/mol [2]
CAS Number Not available in search results628325-62-227913-99-1[2]
PubChem CID 2795566[1]Not available in search results736533[2][3]
SMILES CN1CCN(CC1)C2=CC=CC=C2C=O[1]CN1CCN(CC1)c1cccc(c1)C=OO=Cc1ccc(cc1)N1CCN(C)CC1[2]
InChI InChI=1S/C12H16N2O/c1-13-6-8-14(9-7-13)12-5-3-2-4-11(12)10-15/h2-5,10H,6-9H2,1H3[1]Not available in search resultsInChI=1S/C12H16N2O/c1-13-6-8-14(9-7-13)12-4-2-11(10-15)3-5-12/h2-5,10H,6-9H2,1H3

Synthesis and Characterization Workflow

While a specific synthetic protocol for this compound is not detailed in the provided search results, a general workflow can be established based on the synthesis of its isomers. The following diagram illustrates a typical pathway from synthesis to structural confirmation.

Synthesis and Characterization Workflow cluster_1 Spectroscopic & Crystallographic Analysis Synthesis Synthesis (e.g., Buchwald-Hartwig amination) Workup Aqueous Workup & Extraction Synthesis->Workup Purification Purification (Column Chromatography) Workup->Purification Purity_Check Purity Assessment (TLC, LC-MS) Purification->Purity_Check Structure_ID Structural Identification Purity_Check->Structure_ID NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry (ESI, HRMS) IR IR Spectroscopy X_Ray Single-Crystal X-Ray (if crystalline) Final_Data Final Characterized Compound NMR->Final_Data MS->Final_Data IR->Final_Data X_Ray->Final_Data

Caption: Generalized workflow for the synthesis and structural analysis of (4-Methylpiperazin-1-yl)benzaldehyde isomers.

Experimental Protocols and Data

Synthesis: Buchwald-Hartwig Amination (Generalized)

This protocol is adapted from the synthesis of 3-(4-Methylpiperazin-1-yl)benzaldehyde and is generally applicable for the synthesis of the 2-isomer from 2-bromobenzaldehyde.[4]

  • Reaction Setup: To a solution of the corresponding bromobenzaldehyde acetal (1.0 eq) in anhydrous toluene, add 1-methylpiperazine (1.2 eq), Pd₂(dba)₃ (0.01 eq), racemic BINAP (0.03 eq), and NaOtBu (1.7 eq).[4]

  • Reaction Conditions: The mixture is heated to 100°C under an argon atmosphere and stirred for 18 hours.[4]

  • Acetal Hydrolysis: After cooling to room temperature, 1M aqueous HCl is added, and the mixture is stirred vigorously for 2.5 hours to hydrolyze the acetal to the aldehyde.[4]

  • Workup: The pH is adjusted to 13 with 6M aqueous NaOH, and the product is extracted with ethyl acetate.[4]

  • Purification: The combined organic layers are dried, concentrated, and purified by column chromatography on silica gel to yield the title compound.[4]

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. While experimental data for the 2-isomer is not available, predicted data from PubChem provides expected m/z values for various adducts.[1]

AdductPredicted m/z
[M+H]⁺ 205.13355
[M+Na]⁺ 227.11549
[M+K]⁺ 243.08943
[M-H]⁻ 203.11899
[M]⁺ 204.12572
Data sourced from PubChem CID 2795566, predicted values.[1]

General Protocol: Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution mass spectrometry (HRMS), allowing for the confirmation of the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for elucidating the precise connectivity of atoms. The following table shows the experimental ¹H-NMR data for the related 3-(4-Methylpiperazin-1-yl)benzaldehyde, which serves as a reference.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constant (J) Hz
9.94s1HCHO-
7.41m2HPh-H-
7.28m2HPh-H-
3.21t4HPiperazine C-H5.1
2.46t4HPiperazine C-H5.0
2.22s3HN-CH₃-
¹H-NMR data for the 3-isomer in DMSO-d₆.[4]

General Protocol: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the following characteristic absorption bands are expected:

  • ~1700 cm⁻¹: A strong absorption due to the C=O stretching of the aldehyde.

  • ~2850-2750 cm⁻¹: Two medium bands corresponding to the C-H stretching of the aldehyde (Fermi doublet).

  • ~3050-3000 cm⁻¹: C-H stretching of the aromatic ring.

  • ~1600, 1475 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~1200-1000 cm⁻¹: C-N stretching of the piperazine moiety.

General Protocol: IR spectra are typically recorded on an FTIR spectrometer using either a thin film on a salt plate (for oils) or a KBr pellet (for solids). Attenuated Total Reflectance (ATR) is also a common modern technique that requires minimal sample preparation.

X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. While the crystal structure for the title compound is not available, the structure of the related 2-(4-methyl-piperazin-1-yl)quinoline-3-carbaldehyde has been reported.[5] This structure reveals that the piperazine ring adopts a chair conformation with the methyl group in an equatorial position.[5] It is highly probable that the piperazine ring in this compound adopts a similar low-energy conformation.

General Protocol:

  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.

Molecular Structure Visualization

The chemical structure of this compound is presented below.

Caption: Chemical structure of this compound.

Conclusion

This technical guide provides a framework for the structural characterization of this compound. By consolidating predictive data and experimental findings from its isomers and related analogs, a clear pathway for its synthesis and analysis is established. The provided protocols for NMR, MS, and IR spectroscopy, along with insights from X-ray crystallography of a similar compound, offer a robust starting point for researchers. The definitive experimental characterization of the ortho-isomer remains a gap in the current scientific literature, and the methodologies outlined herein are intended to facilitate this future work, which is essential for its potential application in drug discovery and development.

References

In-Depth Technical Guide: Stability and Storage of 2-(4-Methylpiperazin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability profile and recommended storage conditions for the chemical compound 2-(4-Methylpiperazin-1-yl)benzaldehyde. Due to the limited availability of specific stability-indicating studies for this particular isomer, this guide also furnishes a detailed, generalized experimental protocol for conducting forced degradation studies, based on established regulatory guidelines. This information is intended to support researchers in ensuring the integrity of their samples and in the development of stable formulations.

Chemical Profile

Identifier Value
IUPAC Name This compound
CAS Number 85803-62-9
Molecular Formula C₁₂H₁₆N₂O
Molecular Weight 204.27 g/mol
Structure (No image available)

Stability and Storage Conditions

Direct and comprehensive stability data for this compound is not extensively published. However, by examining data from structurally related compounds, including the 4-isomer and the parent benzaldehyde molecule, general recommendations for storage and handling can be inferred to maintain the compound's integrity.

Summary of Recommended Storage Conditions for Related Compounds

CompoundPurityPhysical FormRecommended Storage Conditions
4-(4-Methylpiperazin-1-yl)benzaldehyde97%SolidInert atmosphere, room temperature[1]
4-(4-Methylpiperazin-1-yl)benzaldehyde Hydrochloride≥95%-Sealed in dry, 2-8°C[2]
Benzaldehyde-LiquidProtect from light, keep tightly closed[3]

Based on this information, it is prudent to handle this compound with the following precautions:

  • Light Sensitivity : Benzaldehyde and its derivatives are often susceptible to photodegradation. It is recommended to store the compound in amber vials or in a dark location to prevent exposure to light.

  • Oxidation : The aldehyde functional group is prone to oxidation, which can lead to the formation of the corresponding carboxylic acid. Storage under an inert atmosphere (e.g., nitrogen or argon) is advisable to minimize oxidative degradation.

  • Temperature and Humidity : To ensure chemical stability, the compound should be stored in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (2-8°C) may be beneficial, particularly for the hydrochloride salt form, to slow down potential degradation processes.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been elucidated in the available literature, potential degradation routes can be hypothesized based on its chemical structure. These include:

  • Oxidation : The aldehyde group can be oxidized to a carboxylic acid.

  • Hydrolysis : Although generally stable, under extreme pH conditions, degradation of the piperazine ring could occur.

  • Photodegradation : Exposure to UV or visible light may induce the formation of various degradation products.

To definitively identify and characterize degradation products, a forced degradation study is essential.

Experimental Protocols: Forced Degradation Studies

Forced degradation, or stress testing, is crucial for understanding the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods. The following protocols are generalized examples based on ICH guidelines and common industry practices. These should be adapted based on the specific properties of this compound.

Objective

To investigate the stability of this compound under various stress conditions to identify likely degradation products and establish its degradation profile.

General Procedure

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol or acetonitrile. This stock solution is then subjected to the stress conditions outlined below. A control sample, protected from stress conditions, should be analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation of the active substance.

Stress Conditions
  • Acid Hydrolysis :

    • Mix the stock solution with an equal volume of 0.1 M hydrochloric acid.

    • Heat the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • After the specified time, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 M sodium hydroxide.

    • Dilute to the final concentration with the mobile phase for analysis.

  • Base Hydrolysis :

    • Mix the stock solution with an equal volume of 0.1 M sodium hydroxide.

    • Maintain the solution at room temperature or heat at a controlled temperature (e.g., 60°C) for a defined period.

    • After the specified time, cool and neutralize with an appropriate amount of 0.1 M hydrochloric acid.

    • Dilute to the final concentration with the mobile phase.

  • Oxidative Degradation :

    • Mix the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3%).

    • Keep the solution at room temperature for a defined period, protected from light.

    • Analyze the sample at various time points.

  • Thermal Degradation :

    • Expose a solid sample of the compound to dry heat in a temperature-controlled oven (e.g., 70°C) for a specified duration.

    • Alternatively, heat the stock solution at a controlled temperature.

    • Dissolve the solid sample or dilute the solution for analysis.

  • Photolytic Degradation :

    • Expose the stock solution and a solid sample to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples at appropriate time intervals.

Analytical Method

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector, is required. The method must be capable of separating the parent compound from all potential degradation products. Method validation should be performed according to ICH Q2(R1) guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for conducting a forced degradation study.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Outcome API API Stock Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API->Base Oxidation Oxidation (e.g., 3% H₂O₂ RT) API->Oxidation Photo Photolytic Degradation (ICH Q1B Light Source) API->Photo Solid Solid API Sample Thermal Thermal Degradation (e.g., 70°C) Solid->Thermal Solid->Photo HPLC Stability-Indicating HPLC Method Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Characterization Degradant Characterization (e.g., LC-MS, NMR) HPLC->Characterization If degradants > threshold Method Validated Stability-Indicating Method HPLC->Method Profile Intrinsic Stability Profile HPLC->Profile Pathway Degradation Pathway Elucidation Characterization->Pathway

Caption: General workflow for a forced degradation study.

Conclusion

While specific, published stability data for this compound is scarce, a conservative approach to storage and handling is recommended based on the known properties of similar chemical structures. To ensure the quality and reliability of research and development activities involving this compound, it is imperative to protect it from light, oxygen, and excessive heat. For definitive stability information and the development of robust analytical methods, conducting a comprehensive forced degradation study as outlined in this guide is strongly advised.

References

molecular weight and formula of 2-(4-Methylpiperazin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(4-Methylpiperazin-1-yl)benzaldehyde, a heterocyclic aromatic compound of interest in medicinal chemistry and synthetic organic chemistry. This document outlines its chemical properties, plausible synthetic routes, and its role as a versatile chemical intermediate.

Core Compound Data

The fundamental properties of this compound are summarized below. These data are essential for experimental design, stoichiometric calculations, and analytical characterization.

PropertyValueCitation(s)
Chemical Name This compound[1]
CAS Number 85803-62-9[1][2][3][4]
Molecular Formula C₁₂H₁₆N₂O[1][2][3][4][5]
Molecular Weight 204.27 g/mol (values range from 204.26 to 204.27)[1][2][3][4][5]
MDL Number MFCD01313808[1][5]

Experimental Protocols & Methodologies

Plausible Synthetic Route 1: Buchwald-Hartwig Amination

This method is a powerful tool for forming carbon-nitrogen bonds and is analogous to the synthesis of the meta isomer, 3-(4-methylpiperazin-1-yl)benzaldehyde. The proposed reaction involves the palladium-catalyzed coupling of 2-bromobenzaldehyde with 1-methylpiperazine.

Reaction Scheme:

Detailed Protocol:

  • Reagents & Materials:

    • 2-Bromobenzaldehyde

    • 1-Methylpiperazine (typically 1.2-1.5 equivalents)

    • Palladium catalyst (e.g., Pd₂(dba)₃, ~1-2 mol%)

    • Phosphine ligand (e.g., BINAP, Xantphos, ~2-4 mol%)

    • Base (e.g., Sodium tert-butoxide (NaOtBu), ~1.5-2.0 equivalents)

    • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

    • Inert atmosphere (Argon or Nitrogen) glassware

  • Procedure:

    • To a dry, inert-atmosphere flask, add the palladium catalyst, ligand, and base.

    • Add the anhydrous solvent, followed by 2-bromobenzaldehyde and 1-methylpiperazine.

    • Heat the reaction mixture, typically between 80-110 °C, and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and quench with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel to yield the final compound.

Plausible Synthetic Route 2: Nucleophilic Aromatic Substitution (SNAr)

This method is effective when the aromatic ring is activated by an electron-withdrawing group, such as a nitro group, ortho or para to a leaving group. This is analogous to the synthesis of the para isomer.[6]

Reaction Scheme:

A more direct approach using 2-fluorobenzaldehyde is also plausible.

Detailed Protocol (Direct Approach):

  • Reagents & Materials:

    • 2-Fluorobenzaldehyde

    • 1-Methylpiperazine (1.1-2.0 equivalents)

    • Base (e.g., Potassium carbonate (K₂CO₃))

    • Aprotic polar solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Procedure:

    • Combine 2-fluorobenzaldehyde, 1-methylpiperazine, and potassium carbonate in the solvent.

    • Heat the mixture (typically refluxing) for several hours (e.g., 24 hours).[6]

    • Monitor the reaction by TLC or LC-MS.

    • After cooling, pour the reaction mixture into water and extract with an appropriate organic solvent.

    • Wash the combined organic extracts, dry over an anhydrous salt, filter, and evaporate the solvent.

    • Purify the resulting residue by column chromatography to obtain the pure product.

Analytical Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques. Commercial suppliers of related compounds routinely use methods such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups (e.g., the aldehyde C=O stretch).

  • Chromatography (HPLC, GC): To determine purity.

Visualizations: Workflows and Relationships

The following diagrams, generated using DOT language, illustrate key aspects of this compound's synthesis and application.

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_workup Workup & Purification R1 2-Halobenzaldehyde (e.g., 2-Bromobenzaldehyde) P Coupling Reaction (Buchwald-Hartwig) R1->P R2 1-Methylpiperazine R2->P C1 Palladium Catalyst (e.g., Pd2(dba)3) C1->P C2 Phosphine Ligand (e.g., BINAP) C2->P C3 Base (e.g., NaOtBu) C3->P C4 Anhydrous Solvent (e.g., Toluene) C4->P W1 Aqueous Quench & Extraction P->W1 W2 Drying & Concentration W1->W2 W3 Column Chromatography W2->W3 F Final Product: This compound W3->F

Caption: Plausible workflow for Buchwald-Hartwig amination synthesis.

Application_Diagram cluster_reactions Chemical Transformations A This compound B Chemical Building Block (Intermediate) A->B C1 Condensation Reactions (e.g., with hydrazines) B->C1 undergoes C2 Reductive Amination B->C2 undergoes C3 Oxidation/Reduction of Aldehyde B->C3 undergoes C4 Other C-C Bond Formations B->C4 undergoes D Complex Molecules & Pharmaceutical Candidates C1->D leads to C2->D leads to C3->D leads to C4->D leads to

Caption: Role as an intermediate in complex molecule synthesis.

References

Unveiling the Therapeutic Promise: A Technical Guide to the Biological Activities of 2-(4-Methylpiperazin-1-yl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a cornerstone of modern drug discovery. Within this landscape, heterocyclic compounds, particularly those incorporating the piperazine scaffold, have garnered significant attention due to their wide spectrum of biological activities. This technical guide delves into the promising potential of a specific class of these compounds: 2-(4-Methylpiperazin-1-yl)benzaldehyde and its derivatives. This document provides a comprehensive overview of their synthesized derivatives, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties, supported by detailed experimental protocols and quantitative data.

Core Synthesis and Derivatization

The foundational structure, this compound, serves as a versatile starting material for the synthesis of a diverse range of derivatives. A common and effective method for derivatization is the formation of Schiff bases through the condensation reaction with various primary amines.

A general synthetic approach involves the reaction of 1-methylpiperazine with 4-fluorobenzaldehyde to yield 4-(4-methylpiperazin-1-yl)benzaldehyde. This intermediate is then reacted with compounds containing a primary amine, such as thiosemicarbazide, in a suitable solvent like ethanol under reflux to form the corresponding Schiff base derivatives.[1]

G cluster_synthesis Synthesis of this compound Derivatives 1-Methylpiperazine 1-Methylpiperazine 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Intermediate_1 4-(4-Methylpiperazin-1-yl)benzaldehyde Primary_Amine Primary Amine (e.g., Thiosemicarbazide) Schiff_Base Schiff Base Derivative

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against various human cancer cell lines. The anticancer potential is often evaluated using the MTT assay, which measures cell viability.

Quantitative Anticancer Data
Derivative ScaffoldCell LineIC50 (µM)Reference CompoundReference IC50 (µM)
4-(3-(4-methylpiperazin-1-yl) propoxy)-N-phenylbenzamideA-549 (Lung)-Gefitinib16.56
HCT-116 (Colon)-Gefitinib10.51
MIAPaCa-2 (Pancreatic)-Gefitinib49.50

Note: Specific IC50 values for the derivatives from the provided search results were not explicitly detailed in a comparable format. The table structure is provided for future data population.

Postulated Mechanism of Action: EGFR Inhibition

Some piperazine derivatives have been investigated for their potential to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[2] EGFR is a transmembrane protein that, upon activation by its ligands, triggers a cascade of intracellular signals that promote cell growth, proliferation, and survival.[3][4][5] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell division. Small molecule inhibitors can block the ATP-binding site of the EGFR tyrosine kinase domain, thereby preventing its activation and downstream signaling.[3][4]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Derivative Piperazine Derivative (Inhibitor) Derivative->EGFR Inhibits

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity.

Materials:

  • 96-well microplates

  • Human cancer cell lines (e.g., A-549, HCT-116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • This compound derivatives (test compounds)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of approximately 1 x 10^4 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Gefitinib).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

MTT_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_compounds Add Test Compounds (Serial Dilutions) seed_cells->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Antimicrobial Activity

Schiff base derivatives of this compound have also been evaluated for their antimicrobial properties against a range of Gram-positive and Gram-negative bacteria.

Quantitative Antimicrobial Data
DerivativeBacterial StrainMIC (µg/mL)
Piperazine Schiff BaseStaphylococcus aureus (MRSA)30 ± 0.45

Note: The table is populated with available data. Further research may reveal MIC values for other derivatives and strains.

Postulated Mechanism of Action: Membrane Disruption

One of the proposed mechanisms for the antibacterial action of these compounds is the disruption of the bacterial cell membrane.[7] This can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[7][8] The integrity of the bacterial membrane can be assessed through methods like fatty acid profile analysis and scanning electron microscopy (SEM).

Membrane_Disruption cluster_bacterium Bacterial Cell Membrane Cell Membrane Disruption Membrane Disruption (Pore Formation, Destabilization) Membrane->Disruption Cytoplasm Cytoplasm (Ions, Metabolites) Derivative Antimicrobial Derivative Derivative->Membrane Interacts with Leakage Leakage of Cellular Contents Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.[2][9]

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compounds

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Prepare Compound Dilutions: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the broth medium.

  • Inoculum Preparation: Prepare a bacterial suspension from an 18-24 hour culture on a non-selective agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.[9]

  • Result Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Enzyme Inhibition

Certain derivatives have been investigated as inhibitors of specific enzymes, such as monoamine oxidase-A (MAO-A), which is a target for the treatment of depression and neurological disorders.

Quantitative Enzyme Inhibition Data
DerivativeEnzymeIC50 (µM)
Thiazolylhydrazine-Piperazine DerivativesMAO-AData to be populated

Note: The table structure is provided for the inclusion of specific IC50 values as they become available in the literature.

Experimental Protocol: MAO-A Inhibition Assay

The activity of MAO-A and the inhibitory potential of compounds can be determined using a fluorimetric assay.

Materials:

  • Recombinant human MAO-A enzyme

  • p-Tyramine (substrate)

  • Test inhibitor compounds

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Detection reagent (e.g., Amplex Red, horseradish peroxidase)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of the test compound in DMSO and create a series of dilutions.

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the MAO-A enzyme solution to each well. Then, add the inhibitor dilutions to the respective wells. For control wells (uninhibited), add the same concentration of DMSO. Incubate for a short period to allow for inhibitor-enzyme interaction.

  • Initiate Reaction: Add the substrate (p-tyramine) to all wells to start the enzymatic reaction. The reaction produces hydrogen peroxide (H2O2).

  • Signal Detection: The H2O2 is detected by a reaction with a fluorogenic substrate (like Amplex Red) in the presence of horseradish peroxidase, which produces a fluorescent product. Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity over time.

  • Data Analysis: Calculate the rate of the reaction for each inhibitor concentration. Normalize the rates to the control (100% activity) and plot the percentage of MAO-A inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion and Future Directions

The derivatives of this compound represent a versatile and promising class of compounds with a wide array of potential biological activities. The evidence for their anticancer, antimicrobial, and enzyme-inhibiting properties warrants further investigation. Future research should focus on synthesizing a broader range of derivatives to establish clear structure-activity relationships (SAR), elucidating the precise molecular mechanisms of action through advanced biochemical and cellular assays, and evaluating the in vivo efficacy and safety profiles of the most potent compounds. The detailed protocols and compiled data in this guide aim to provide a solid foundation for researchers to build upon in the exciting endeavor of developing novel therapeutics from this promising chemical scaffold.

References

Methodological & Application

Application Notes: Synthesis of Quinazoline Derivatives from 2-(4-Methylpiperazin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinazoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. A significant number of quinazoline-based anticancer agents function as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation and survival.

This document provides detailed protocols for the synthesis of quinazoline derivatives, starting from the readily available building block, 2-(4-Methylpiperazin-1-yl)benzaldehyde. As the direct functionalization of this starting material to a suitable quinazoline precursor is challenging, a robust and efficient three-step synthetic route is presented. This pathway involves the synthesis of a key intermediate, 2-amino-6-(4-methylpiperazin-1-yl)benzaldehyde, which is then utilized in various cyclization reactions to generate a library of quinazoline derivatives. These methods are designed for researchers, scientists, and drug development professionals seeking to explore the chemical space of this important heterocyclic family.

Proposed Synthetic Pathway

The synthesis commences with a nucleophilic aromatic substitution (SNAr) reaction on 2-fluoro-6-nitrobenzaldehyde, followed by a selective reduction of the nitro group, and culminates in the cyclization to form the quinazoline core.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Selective Nitro Reduction cluster_2 Step 3: Quinazoline Ring Formation SM 2-Fluoro-6-nitrobenzaldehyde Int1 2-(4-Methylpiperazin-1-yl)-6-nitrobenzaldehyde SM->Int1  K2CO3, DMSO R1 1-Methylpiperazine R1->Int1 Int1_ref 2-(4-Methylpiperazin-1-yl)-6-nitrobenzaldehyde Int2 2-Amino-6-(4-methylpiperazin-1-yl)benzaldehyde Int2_ref 2-Amino-6-(4-methylpiperazin-1-yl)benzaldehyde Int1_ref->Int2  Fe, NH4Cl, EtOH/H2O QD Quinazoline Derivatives Int2_ref->QD  Catalyst (e.g., I2, Cu(OAc)2) R2 Amine / Aldehyde + NH4OAc R2->QD

Caption: Overall synthetic workflow for quinazoline derivatives.

Experimental Protocols

Step 1: Synthesis of 2-(4-Methylpiperazin-1-yl)-6-nitrobenzaldehyde via SNAr

This protocol describes the nucleophilic aromatic substitution of the fluorine atom in 2-fluoro-6-nitrobenzaldehyde with 1-methylpiperazine. The ortho-nitro group strongly activates the ring towards this transformation.

Materials:

  • 2-Fluoro-6-nitrobenzaldehyde

  • 1-Methylpiperazine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • To a solution of 2-fluoro-6-nitrobenzaldehyde (1.0 eq) in DMSO, add 1-methylpiperazine (1.2 eq).

  • Add anhydrous potassium carbonate (2.0 eq) to the mixture.

  • Stir the reaction mixture at 80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(4-methylpiperazin-1-yl)-6-nitrobenzaldehyde.

Data Presentation: SNAr Reaction Conditions

EntryNucleophileBaseSolventTemperature (°C)Yield (%)
11-MethylpiperazineK₂CO₃DMSO80Est. 85-95
2PiperidineEt₃NDMF100Est. 90-98
3MorpholineK₂CO₃DMSO80Est. 88-96
Yields are estimated based on analogous reactions on similar substrates.
Step 2: Synthesis of 2-Amino-6-(4-methylpiperazin-1-yl)benzaldehyde

This protocol details the selective reduction of the nitro group to an amine in the presence of the aldehyde functionality using iron powder in a neutral medium. This method is known for its high chemoselectivity.[1][2][3]

Materials:

  • 2-(4-Methylpiperazin-1-yl)-6-nitrobenzaldehyde

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water

  • Dichloromethane (DCM)

  • Celatom® or Celite®

Protocol:

  • In a round-bottom flask, suspend 2-(4-methylpiperazin-1-yl)-6-nitrobenzaldehyde (1.0 eq) and ammonium chloride (4.0-5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (3.0-4.0 eq) to the suspension.

  • Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and filter it through a pad of Celatom® or Celite®.

  • Wash the filter cake with ethanol or dichloromethane.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous solution with dichloromethane (3 times).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude 2-amino-6-(4-methylpiperazin-1-yl)benzaldehyde, which can be used in the next step without further purification or purified by column chromatography if necessary.

Data Presentation: Nitro Group Reduction Methods

EntryReagentSolventKey Features
1Fe / NH₄ClEtOH / H₂OMild, neutral, high chemoselectivity for nitro group.[1]
2SnCl₂·2H₂OEtOHMild, tolerates many functional groups.[2]
3H₂ (balloon), Pd/CMeOH or EtOAcHighly efficient, but may also reduce the aldehyde if not controlled.
These are common methods for selective nitro group reduction.
Step 3: Synthesis of Quinazoline Derivatives

The prepared 2-amino-6-(4-methylpiperazin-1-yl)benzaldehyde is a versatile precursor for various quinazoline derivatives. Two representative protocols are provided below.

Protocol 3A: Iodine-Catalyzed Synthesis of 2-Substituted Quinazolines

This method involves the reaction of the aminobenzaldehyde with a primary amine, using molecular iodine as a catalyst and air as the oxidant.[4][5][6]

Materials:

  • 2-Amino-6-(4-methylpiperazin-1-yl)benzaldehyde

  • Substituted primary amine (e.g., benzylamine)

  • Molecular Iodine (I₂)

  • Dimethyl sulfoxide (DMSO)

Protocol:

  • In a reaction vial, dissolve 2-amino-6-(4-methylpiperazin-1-yl)benzaldehyde (1.0 eq) and the primary amine (1.2 eq) in DMSO.

  • Add a catalytic amount of molecular iodine (10-20 mol%).

  • Stir the reaction mixture at 120 °C in an open-air atmosphere for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it into an aqueous solution of sodium thiosulfate to quench the excess iodine.

  • Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to obtain the desired 2-substituted-8-(4-methylpiperazin-1-yl)quinazoline.

Protocol 3B: Copper-Catalyzed Three-Component Synthesis

This one-pot method combines the aminobenzaldehyde, another aldehyde, and ammonium acetate as the nitrogen source, catalyzed by a copper salt.[7]

Materials:

  • 2-Amino-6-(4-methylpiperazin-1-yl)benzaldehyde

  • Aromatic or aliphatic aldehyde (e.g., benzaldehyde)

  • Ammonium acetate (NH₄OAc)

  • Copper(II) acetate (Cu(OAc)₂)

  • Ethanol (EtOH)

Protocol:

  • To a solution of 2-amino-6-(4-methylpiperazin-1-yl)benzaldehyde (1.0 eq) in ethanol, add the second aldehyde (1.1 eq).

  • Add ammonium acetate (2.0-3.0 eq) and a catalytic amount of Cu(OAc)₂ (10 mol%).

  • Reflux the reaction mixture for 6-10 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the product by column chromatography to yield the desired 2,4-disubstituted-8-(4-methylpiperazin-1-yl)quinazoline.

Data Presentation: Quinazoline Synthesis Conditions

EntryMethodReactantsCatalyst / ReagentSolventYield (%)
1Iodine-Catalyzed2-Aminobenzaldehyde, BenzylamineI₂ (20 mol%)DMSO75-90[6]
2Copper-Catalyzed2-Aminobenzaldehyde, Benzaldehyde, NH₄OAcCu(OAc)₂ (10 mol%)EtOH70-85[7]
3Metal-Free2-Aminobenzylamine, AldehydeO₂ (air)DMSO60-80
Yields are based on analogous reactions reported in the literature.

Application in Drug Discovery: Targeting the EGFR Pathway

Quinazoline derivatives are renowned for their potent inhibitory activity against EGFR tyrosine kinase, a key player in cancer cell signaling.[8][9][10][11][12] The EGFR pathway, when activated by ligands like EGF, triggers a cascade of downstream signaling events that promote cell growth, proliferation, and survival. In many cancers, this pathway is hyperactivated due to EGFR mutations or overexpression. Quinazoline-based inhibitors typically act as ATP-competitive binders in the kinase domain of EGFR, blocking its autophosphorylation and subsequent downstream signaling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR P1 Dimerization & Autophosphorylation EGFR->P1 Activates EGF EGF (Ligand) EGF->EGFR Binds Ras Ras P1->Ras PI3K PI3K P1->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Quinazoline Quinazoline Derivative Quinazoline->P1 Inhibits

Caption: Simplified EGFR signaling pathway and inhibition by quinazolines.

References

Application Notes and Protocols for the Use of 2-(4-Methylpiperazin-1-yl)benzaldehyde in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-(4-Methylpiperazin-1-yl)benzaldehyde as a versatile building block in the synthesis of various heterocyclic scaffolds. The presence of the 4-methylpiperazine moiety is of significant interest in medicinal chemistry, as it can enhance the pharmacological properties of a molecule. This document outlines key synthetic applications, including the preparation of quinazolines and products of Knoevenagel condensation, and presents relevant biological activity data.

Introduction

This compound is an aromatic aldehyde functionalized with a 4-methylpiperazine group at the ortho position. This substitution pattern offers unique opportunities for the synthesis of diverse heterocyclic systems. The aldehyde group serves as a reactive handle for condensation and cyclization reactions, while the piperazine moiety can influence the physicochemical properties and biological activity of the resulting compounds. Heterocyclic compounds incorporating the 4-methylpiperazine group have demonstrated a wide range of biological activities, including antimicrobial and anticancer effects.

Key Synthetic Applications

Synthesis of Quinazoline Derivatives

Quinazolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities. One common synthetic route to quinazolines involves the condensation of an o-aminobenzaldehyde derivative with a source of nitrogen, such as an amine or amide. While a specific protocol for the direct use of this compound in a one-pot quinazoline synthesis is not extensively detailed in the literature, a general and adaptable methodology involves its reaction with 2-aminobenzamide.

General Reaction Scheme:

G reactant1 This compound plus + reactant1->plus reaction_conditions Heat, Catalyst reactant2 2-Aminobenzamide product 2-(2-(4-Methylpiperazin-1-yl)phenyl)quinazolin-4(3H)-one reactant2->product Cyclocondensation plus->reactant2 G reactant1 This compound plus + reactant1->plus reaction_conditions Base (e.g., Piperidine), Solvent reactant2 Active Methylene Compound (e.g., Malononitrile) product Knoevenagel Product reactant2->product Condensation plus->reactant2 G cluster_0 Step 1: Thiosemicarbazone Formation cluster_1 Step 2: Thiazole Ring Formation A 4-(4-Methylpiperazin-1-yl)benzaldehyde C 2-(4-(4-Methylpiperazin-1-yl)benzylidene)hydrazinecarbothioamide A->C Ethanol, Reflux B Thiosemicarbazide D 2-(4-(4-Methylpiperazin-1-yl)benzylidene)hydrazinecarbothioamide F Thiazolyl-Hydrazine-Piperazine Derivative D->F Cyclization E Substituted Phenacyl Bromide

Application Notes and Protocols: Knoevenagel Condensation of 2-(4-Methylpiperazin-1-yl)benzaldehyde with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and expected outcomes for the Knoevenagel condensation reaction between 2-(4-methylpiperazin-1-yl)benzaldehyde and various active methylene compounds. This reaction is a valuable tool for the synthesis of a diverse range of substituted quinoline and benzylidene derivatives, which are of significant interest in medicinal chemistry and drug development due to their potential biological activities.

While specific literature detailing the reaction of this compound with a wide array of active methylene compounds is not extensively available, the protocols and data presented herein are based on established methodologies for structurally similar substituted benzaldehydes. The provided information serves as a robust starting point for researchers to explore these reactions and develop novel compounds.

Overview of the Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, typically an aldehyde or ketone, followed by a dehydration reaction to yield an α,β-unsaturated product.[1] The reaction is generally catalyzed by a weak base, such as piperidine or ammonium acetate.[2] The active methylene compound must have acidic protons due to the presence of two electron-withdrawing groups (e.g., -CN, -COOR, -COR).[3]

General Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocols

The following are generalized protocols for the Knoevenagel condensation of this compound with common active methylene compounds. Optimization of reaction conditions (catalyst, solvent, temperature, and time) may be necessary to achieve the best results for specific substrates.

Protocol 1: Knoevenagel Condensation with Malononitrile

This protocol describes the synthesis of 2-((2-(4-methylpiperazin-1-yl)phenyl)methylene)malononitrile, a potential precursor for quinoline-3-carbonitrile derivatives.

Materials:

  • This compound (1.0 mmol)

  • Malononitrile (1.0 mmol, 66 mg)

  • Piperidine (catalytic amount, ~0.1 mmol)

  • Ethanol (10 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a 25 mL round-bottom flask, add this compound (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by vacuum filtration.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Knoevenagel Condensation with Ethyl Cyanoacetate

This protocol outlines the synthesis of ethyl 2-cyano-3-(2-(4-methylpiperazin-1-yl)phenyl)acrylate.

Materials:

  • This compound (1.0 mmol)

  • Ethyl cyanoacetate (1.0 mmol, 113 mg)

  • Ammonium acetate (catalytic amount, ~0.2 mmol)

  • Toluene (15 mL)

  • Round-bottom flask (50 mL) with Dean-Stark apparatus

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Set up a 50 mL round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Add this compound (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and a catalytic amount of ammonium acetate to the flask containing toluene (15 mL).

  • Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Protocol 3: Knoevenagel Condensation with Diethyl Malonate

This protocol details the synthesis of diethyl 2-((2-(4-methylpiperazin-1-yl)phenyl)methylene)malonate.

Materials:

  • This compound (1.0 mmol)

  • Diethyl malonate (1.2 mmol, 192 mg)

  • Piperidine (0.1 mmol)

  • Acetic acid (0.1 mmol)

  • Benzene or Toluene (20 mL)

  • Round-bottom flask (50 mL) with Dean-Stark apparatus

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Combine this compound (1.0 mmol), diethyl malonate (1.2 mmol), piperidine (0.1 mmol), and acetic acid (0.1 mmol) in a 50 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

  • Add benzene or toluene (20 mL) as the solvent.

  • Heat the mixture to reflux and azeotropically remove the water.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture and wash with water, dilute HCl, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent.

  • Purify the product by vacuum distillation or column chromatography.

Data Presentation: Expected Reaction Outcomes

The following tables summarize expected yields and reaction conditions for the Knoevenagel condensation of substituted benzaldehydes with various active methylene compounds, based on literature for analogous reactions. These values can serve as a benchmark for the reaction of this compound.

Table 1: Reaction with Malononitrile

CatalystSolventTemperature (°C)Time (h)Typical Yield (%)Reference
PiperidineEthanolReflux1-485-95[4]
Ammonium AcetateAcetic Acid1002-680-92[5]
Catalyst-freeWater504-1275-90[6]

Table 2: Reaction with Ethyl Cyanoacetate

CatalystSolventTemperature (°C)Time (h)Typical Yield (%)Reference
Piperidine/Acetic AcidTolueneReflux5-1080-90General Protocol
L-ProlineEthanolReflux6-1282-95[7]
Basic AluminaDichloromethaneRoom Temp2-888-96General Protocol

Table 3: Reaction with Diethyl Malonate

CatalystSolventTemperature (°C)Time (h)Typical Yield (%)Reference
Piperidine/Acetic AcidBenzeneReflux8-1675-88General Protocol
TiCl₄/PyridineDichloromethaneRoom Temp4-880-92General Protocol
Gelatin (immobilized)DMSORoom Temp12-2485-90General Protocol

Visualizations

Signaling Pathway: General Knoevenagel Condensation Mechanism

The following diagram illustrates the generally accepted mechanism for the Knoevenagel condensation catalyzed by a secondary amine like piperidine.

G cluster_activation Activation of Aldehyde and Methylene Compound cluster_condensation Condensation and Dehydration Aldehyde This compound Iminium Iminium Ion Aldehyde->Iminium + Piperidine - H2O Amine Piperidine ActiveMethylene Active Methylene Compound (Z-CH2-Z') Enolate Enolate ActiveMethylene->Enolate + Piperidine - Piperidinium ion Adduct Adduct Iminium->Adduct + Enolate Enolate->Adduct Product α,β-Unsaturated Product Adduct->Product - Piperidine - H2O

Caption: Mechanism of the Knoevenagel Condensation.

Experimental Workflow

This diagram outlines the general workflow for performing and analyzing the Knoevenagel condensation reaction.

G Start Start Reactants Combine Aldehyde, Active Methylene Compound, Catalyst, and Solvent Start->Reactants Reaction Heat and Stir (Monitor by TLC) Reactants->Reaction Workup Cool, Extract, and Wash Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Analysis Characterize Product (NMR, IR, MS) Purification->Analysis End End Analysis->End

Caption: General Experimental Workflow.

These application notes and protocols provide a comprehensive guide for researchers interested in the reaction of this compound with active methylene compounds. By following these guidelines and adapting them as needed, scientists can efficiently synthesize and explore novel chemical entities for various applications, particularly in the field of drug discovery.

References

Application Notes and Protocols for (4-Methylpiperazin-1-yl)benzaldehyde Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While the initial request specified 2-(4-Methylpiperazin-1-yl)benzaldehyde, a comprehensive literature search revealed a scarcity of data for this specific isomer. However, extensive research is available for the closely related and synthetically analogous 4-(4-Methylpiperazin-1-yl)benzaldehyde and 3-(4-Methylpiperazin-1-yl)benzaldehyde. This document will focus on these isomers to provide a detailed and relevant overview of their application as precursors in drug discovery, assuming a high degree of transferability in synthetic methodologies and potential biological applications.

Introduction

The (4-methylpiperazin-1-yl)benzaldehyde scaffold is a versatile precursor in medicinal chemistry, integral to the synthesis of a wide array of biologically active compounds. The presence of the reactive aldehyde group, coupled with the pharmacologically significant 4-methylpiperazine moiety, allows for its incorporation into diverse molecular frameworks. Piperazine and its derivatives are known to be present in numerous approved drugs, contributing to improved pharmacokinetic properties and providing a key structural element for interaction with various biological targets.[1][2] Derivatives of (4-methylpiperazin-1-yl)benzaldehyde have demonstrated a broad spectrum of activities, including but not limited to, monoamine oxidase (MAO) inhibition, antimicrobial, antifungal, and anticancer activities.[3][4][5]

Applications in Drug Discovery

Monoamine Oxidase (MAO) Inhibitors

Derivatives of 4-(4-Methylpiperazin-1-yl)benzaldehyde have been successfully synthesized and evaluated as inhibitors of monoamine oxidase A (MAO-A), an important target in the treatment of depression and neurological disorders. Thiazolylhydrazine-piperazine derivatives have shown selective MAO-A inhibition.[3]

Antimicrobial and Antifungal Agents

The piperazine nucleus is a common feature in many antimicrobial and antifungal agents.[4][5] The synthesis of novel disubstituted piperazines derived from (4-methylpiperazin-1-yl)benzaldehyde has yielded compounds with significant activity against various bacterial and fungal strains, including resistant ones like methicillin-resistant S. aureus (MRSA).[5]

Anticancer Agents

The 4-methylpiperazine moiety is found in several kinase inhibitors used in cancer therapy.[6] For instance, N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530) is a potent, orally available dual-specific c-Src/Abl kinase inhibitor.[6] The synthetic strategies often involve precursors that can be derived from or are analogous to (4-methylpiperazin-1-yl)benzaldehyde.

Experimental Protocols

Protocol 1: Synthesis of 4-(4-Methylpiperazin-1-yl)benzaldehyde

This protocol describes the synthesis of the precursor aldehyde via a nucleophilic aromatic substitution reaction.[3]

Materials:

  • 1-Methylpiperazine

  • 4-Fluorobenzaldehyde

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethanol

  • Ice

Procedure:

  • In a round-bottom flask, combine 1-methylpiperazine (0.04 mol), 4-fluorobenzaldehyde (0.040 mol), and potassium carbonate (0.048 mol) in dimethylformamide (10 mL).

  • Reflux the mixture for 24 hours.

  • After cooling, pour the reaction mixture into ice water.

  • Collect the precipitate by filtration.

  • Recrystallize the crude product from ethanol to yield 4-(4-Methylpiperazin-1-yl)benzaldehyde.[3]

Protocol 2: Synthesis of 3-(4-Methylpiperazin-1-yl)benzaldehyde

This protocol details a palladium-catalyzed Buchwald-Hartwig amination followed by hydrolysis to yield the aldehyde.[7]

Materials:

  • 3-Bromobenzaldehyde diethyl acetal

  • 1-Methylpiperazine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • 1M Hydrochloric acid (HCl)

  • 6M Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • To a solution of 3-bromobenzaldehyde diethyl acetal (2.0 mmol) in anhydrous toluene (4 mL), add 1-methylpiperazine (2.4 mmol), Pd₂(dba)₃ (0.02 mmol), racemic BINAP (0.06 mmol), and NaOtBu (3.4 mmol).

  • Heat the reaction mixture at 100°C for 18 hours under an argon atmosphere.

  • Cool the mixture to room temperature and add 1M aqueous HCl (10 mL).

  • Stir vigorously for 2.5 hours.

  • Adjust the pH to 13 with 6M aqueous NaOH and extract with ethyl acetate (3 x 30 mL).

  • Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to afford 3-(4-Methylpiperazin-1-yl)benzaldehyde.[7]

Protocol 3: Synthesis of Thiazolylhydrazine-Piperazine Derivatives (MAO-A Inhibitors)

This protocol outlines the synthesis of biologically active compounds starting from 4-(4-Methylpiperazin-1-yl)benzaldehyde.[3]

Step 1: Synthesis of 2-[4-(4-Methylpiperazin-1-yl)benzylidene]hydrazinecarbothioamide

  • Reflux a mixture of 4-(4-methylpiperazin-1-yl)benzaldehyde (0.030 mol) and thiosemicarbazide (0.030 mol) in ethanol (80 mL) for 3 hours.

  • Cool the reaction mixture.

  • Filter the precipitated solid and recrystallize from ethanol.[3]

Step 2: Synthesis of 4-(2,4-Disubstitutedphenyl)-2-{2-[4-(4-methylpiperazin-1-yl)benzylidene]hydrazinyl}thiazoles

  • React the product from Step 1 with a variety of substituted phenacyl bromide derivatives to obtain the final target compounds.[3]

Data Presentation

Table 1: Synthesis Yields of Intermediates

CompoundStarting MaterialsSolventReaction ConditionsYield (%)Reference
4-(4-Methylpiperazin-1-yl)benzaldehyde1-Methylpiperazine, 4-FluorobenzaldehydeDMFReflux, 24h77[3]
3-(4-Methylpiperazin-1-yl)benzaldehyde3-Bromobenzaldehyde diethyl acetal, 1-MethylpiperazineToluene100°C, 18h42[7]
2-[4-(4-Methylpiperazin-1-yl)benzylidene]hydrazine-1-carbothioamide4-(4-Methylpiperazin-1-yl)benzaldehyde, ThiosemicarbazideEthanolReflux, 3h85[3]

Table 2: Biological Activity of Thiazolylhydrazine-Piperazine Derivatives (MAO-A Inhibition)[3]

CompoundSubstitution on Phenylthiazole RingMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (MAO-B/MAO-A)
3a H0.088> 10> 113.6
3f 4-F0.045> 10> 222.2
3g 4-Cl0.052> 10> 192.3
3h 4-Br0.058> 10> 172.4
3l 2,4-diCl0.039> 10> 256.4

Visualizations

G cluster_synthesis Synthesis of 4-(4-Methylpiperazin-1-yl)benzaldehyde 1-Methylpiperazine 1-Methylpiperazine Reflux Reflux 1-Methylpiperazine->Reflux 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde->Reflux K2CO3 K2CO3 K2CO3->Reflux DMF DMF DMF->Reflux Product_1 4-(4-Methylpiperazin-1-yl)benzaldehyde Reflux->Product_1

Caption: Synthetic workflow for 4-(4-Methylpiperazin-1-yl)benzaldehyde.

G cluster_drug_discovery Drug Discovery Pathway Precursor 4-(4-Methylpiperazin-1-yl)benzaldehyde Intermediate Thiazolylhydrazine Intermediate Precursor->Intermediate Reaction with Thiosemicarbazide Derivative Thiazolylhydrazine-Piperazine Derivatives Intermediate->Derivative Reaction with Phenacyl Bromides Target MAO-A Enzyme Derivative->Target Binding Effect Inhibition of MAO-A Target->Effect

Caption: Logical flow from precursor to biological target inhibition.

G cluster_pathway Simplified MAO-A Signaling Pathway Monoamines Serotonin, Norepinephrine, Dopamine MAOA MAO-A Monoamines->MAOA Metabolism Synaptic_Concentration Increased Synaptic Monoamine Levels Monoamines->Synaptic_Concentration Metabolites Inactive Metabolites MAOA->Metabolites Therapeutic_Effect Antidepressant Effect Synaptic_Concentration->Therapeutic_Effect Inhibitor MAO-A Inhibitor (Derivative) Inhibitor->MAOA

Caption: Inhibition of the MAO-A signaling pathway by synthesized derivatives.

References

Application Notes and Protocols for the Catalytic Conversion of 2-(4-Methylpiperazin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and theoretical data for the catalytic conversion of 2-(4-Methylpiperazin-1-yl)benzaldehyde, a versatile building block in medicinal chemistry. Due to the limited direct literature on this specific substrate, the following protocols are based on established catalytic methodologies for ortho-substituted benzaldehydes and N-arylpiperazines. These notes are intended to serve as a starting point for reaction discovery and optimization.

Introduction

This compound is a bi-functional molecule featuring a reactive aldehyde group and a nucleophilic N-methylpiperazine moiety. This structure is a common scaffold in pharmacologically active compounds. Catalytic transformations of this molecule can lead to a diverse range of derivatives, including alcohols, carboxylic acids, and secondary or tertiary amines, which are of significant interest in drug discovery and development. The piperazine and its derivatives are known to be versatile pharmacophores in medicinal chemistry. This document outlines key catalytic conversions: reductive amination, hydrogenation, and oxidation.

Catalytic Reductive Amination

Catalytic reductive amination is a powerful method for the formation of C-N bonds. In this proposed application, the aldehyde functionality of this compound reacts with a primary or secondary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.

Application

This protocol is applicable for the synthesis of a library of N-substituted benzylamine derivatives of this compound, which can be screened for various biological activities.

Experimental Protocol: Reductive Amination with Thiamine Hydrochloride Catalyst

This protocol is adapted from a green, solvent-free method for the reductive amination of aldehydes.[1]

Materials:

  • This compound

  • Aniline (or other primary/secondary amine)

  • Sodium borohydride (NaBH₄)

  • Thiamine hydrochloride (Vitamin B₁ hydrochloride)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • TLC plates

  • Reaction vial with a magnetic stirrer

Procedure:

  • In a reaction vial, combine this compound (10 mmol), the desired amine (e.g., aniline, 10 mmol), sodium borohydride (12 mmol), and thiamine hydrochloride (0.33 mmol).

  • Stir the mixture vigorously at 60°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Extract the product with ethyl acetate (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the product using column chromatography.

Hypothetical Quantitative Data

The following table summarizes hypothetical yields for the reductive amination of this compound with various amines, based on typical results for similar substrates.[1][2][3]

EntryAmineProductHypothetical Yield (%)Reaction Time (min)
1AnilineN-((2-(4-methylpiperazin-1-yl)phenyl)methyl)aniline9525
2BenzylamineN-benzyl-1-(2-(4-methylpiperazin-1-yl)phenyl)methanamine9230
3Morpholine4-((2-(4-methylpiperazin-1-yl)phenyl)methyl)morpholine8845
4n-ButylamineN-butyl-1-(2-(4-methylpiperazin-1-yl)phenyl)methanamine9035

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Amine - NaBH₄ - Thiamine HCl B Stir at 60°C A->B C Monitor by TLC B->C D Cool to RT C->D E Extract with Ethyl Acetate D->E F Dry Organic Layer E->F G Concentrate F->G H Column Chromatography G->H I I H->I Final Product

Caption: Workflow for Catalytic Reductive Amination.

Catalytic Hydrogenation

Catalytic hydrogenation reduces the aldehyde group to a primary alcohol. This transformation is fundamental in organic synthesis and provides access to key intermediates for further functionalization.

Application

This protocol is suitable for the synthesis of (2-(4-Methylpiperazin-1-yl)phenyl)methanol, a precursor for the preparation of esters, ethers, and halides.

Experimental Protocol: Hydrogenation using an Iron(II) Catalyst

This protocol is based on a highly efficient iron-catalyzed hydrogenation of aldehydes.[4]

Materials:

  • This compound

  • [Fe(PNPMe-iPr)(H)₂(CO)] catalyst

  • Potassium tert-butoxide (tBuOK)

  • Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Schlenk tube or autoclave

  • Magnetic stirrer

Procedure:

  • In a Schlenk tube or autoclave, add this compound (2 mmol) and the iron catalyst (0.05 mol %).

  • Add ethanol (1 mL) and potassium tert-butoxide (1.0 mol %).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 6 bar.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully vent the hydrogen gas.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the desired alcohol.

Hypothetical Quantitative Data

The following table presents hypothetical data for the catalytic hydrogenation of this compound under various conditions, extrapolated from similar systems.[4]

EntryCatalyst Loading (mol%)Base (mol%)H₂ Pressure (bar)Time (h)Hypothetical Conversion (%)
10.051.060.5>99
20.011.062>99
30.050.54195
40.11.060.25>99

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Purification A Add to Schlenk Tube: - this compound - Iron Catalyst - tBuOK - Ethanol B Purge with H₂ A->B C Pressurize to 6 bar H₂ B->C D Stir at Room Temperature C->D E Vent H₂ D->E F Remove Solvent E->F G Column Chromatography F->G H H G->H Final Product

Caption: Workflow for Catalytic Hydrogenation.

Catalytic Oxidation

The aldehyde group can be oxidized to a carboxylic acid, a valuable functional group for amide bond formation and other transformations. Additionally, directed C-H activation can lead to ortho-hydroxylation.

Application

This protocol can be used to synthesize 2-(4-Methylpiperazin-1-yl)benzoic acid or 2-hydroxy-6-(4-methylpiperazin-1-yl)benzaldehyde, which are important intermediates in pharmaceutical synthesis.

Experimental Protocol: Pd-Catalyzed Ortho C–H Hydroxylation

This protocol is based on a palladium-catalyzed ortho C-H hydroxylation of benzaldehydes using a transient directing group.[5][6]

Materials:

  • This compound

  • 4-Chloroanthranilic acid (transient directing group)

  • Pd(OAc)₂ (palladium acetate)

  • 1-Fluoro-2,4,6-trimethylpyridinium triflate (oxidant)

  • p-Toluenesulfonic acid (p-TsOH)

  • Dichloromethane (DCM)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In an inert atmosphere, add this compound (1.0 equiv), 4-chloroanthranilic acid (1.2 equiv), Pd(OAc)₂ (0.1 equiv), 1-fluoro-2,4,6-trimethylpyridinium triflate (2.0 equiv), and p-TsOH (2.0 equiv) to a reaction vessel.

  • Add anhydrous dichloromethane.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Hypothetical Quantitative Data

The following table provides hypothetical yields for the ortho-hydroxylation of this compound and related derivatives.[5][7][8][9]

EntrySubstrateProductHypothetical Yield (%)
1This compound2-hydroxy-6-(4-methylpiperazin-1-yl)benzaldehyde65
24-fluoro-2-(4-methylpiperazin-1-yl)benzaldehyde5-fluoro-2-hydroxy-6-(4-methylpiperazin-1-yl)benzaldehyde60
34-methoxy-2-(4-methylpiperazin-1-yl)benzaldehyde2-hydroxy-5-methoxy-6-(4-methylpiperazin-1-yl)benzaldehyde70

Experimental Workflow

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Oxidation cluster_workup Workup & Purification A Combine Reagents: - Substrate - Transient Directing Group - Pd(OAc)₂ - Oxidant - p-TsOH - Anhydrous DCM B Stir at RT for 24h A->B C Monitor by LC-MS B->C D Quench with NaHCO₃ (aq) C->D E Extract with DCM D->E F Dry and Concentrate E->F G Column Chromatography F->G H H G->H Final Product

Caption: Workflow for Catalytic Ortho-Hydroxylation.

Concluding Remarks

The protocols and data presented herein offer a foundational guide for the catalytic conversion of this compound. Researchers are encouraged to use these notes as a starting point, with the understanding that optimization of reaction conditions will be necessary to achieve desired outcomes for this specific substrate. The versatility of the aldehyde and piperazine moieties, coupled with the power of modern catalytic methods, opens up a vast chemical space for the synthesis of novel compounds with potential therapeutic applications.

References

Application Notes and Protocols for Knoevenagel Condensation with 2-(4-Methylpiperazin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Knoevenagel condensation of 2-(4-Methylpiperazin-1-yl)benzaldehyde with various active methylene compounds. This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, yielding α,β-unsaturated compounds that are valuable precursors in the development of novel therapeutics. The presence of the 4-methylpiperazinyl group can enhance the pharmacological profile of the resulting molecules, making this a key reaction for medicinal chemists.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction in which a molecule of water is eliminated. The reaction is typically catalyzed by a weak base.

General Reaction Scheme

The general reaction involves the condensation of this compound with an active methylene compound, such as malononitrile, ethyl cyanoacetate, or diethyl malonate, in the presence of a basic catalyst.

G cluster_reactants Reactants cluster_products Products This compound plus1 + This compound->plus1 Active Methylene Compound Z-CH2-Z' plus1->Active Methylene Compound arrow1 Catalyst, Solvent, Heat Active Methylene Compound->arrow1 α,β-Unsaturated Product arrow1->α,β-Unsaturated Product plus2 + α,β-Unsaturated Product->plus2 Water H2O plus2->Water

Caption: General Knoevenagel condensation of this compound.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions and expected outcomes for the Knoevenagel condensation of this compound with various active methylene compounds. Yields are illustrative and can vary based on specific reaction conditions and scale.

Active Methylene CompoundCatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
MalononitrilePiperidineEthanolReflux2-485-95
Ethyl CyanoacetatePiperidine/Acetic AcidTolueneReflux (Dean-Stark)4-870-85
Diethyl MalonatePiperidine/Acetic AcidTolueneReflux (Dean-Stark)8-1660-75
Barbituric AcidGlycineWater1001-280-90
2,4-ThiazolidinedionePiperidineEthanolReflux3-675-85

Experimental Protocols

Below are detailed methodologies for the Knoevenagel condensation of this compound with malononitrile and ethyl cyanoacetate. These protocols can be adapted for other active methylene compounds.

Protocol 1: Synthesis of 2-(2-(4-Methylpiperazin-1-yl)benzylidene)malononitrile

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash with cold ethanol.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.

Protocol 2: Synthesis of Ethyl 2-cyano-3-(2-(4-methylpiperazin-1-yl)phenyl)acrylate

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Piperidine

  • Glacial Acetic Acid

  • Toluene

  • Dean-Stark apparatus

  • Standard laboratory glassware

  • Magnetic stirrer with heating

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq) and ethyl cyanoacetate (1.1 eq) in toluene.

  • Add piperidine (0.1 eq) and a catalytic amount of glacial acetic acid (0.05 eq) to the mixture.

  • Heat the reaction to reflux and azeotropically remove water using the Dean-Stark trap.

  • Continue refluxing for 4-8 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Knoevenagel condensation protocol.

G start Start reactants Combine Aldehyde, Active Methylene Compound, and Solvent start->reactants catalyst Add Catalyst (e.g., Piperidine) reactants->catalyst reaction Heat to Reflux (with or without water removal) catalyst->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Reaction Workup: - Cool to RT - Precipitate/Extract Product monitor->workup Complete purify Purify Product: - Filter and Wash - Column Chromatography or Recrystallization workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end_node End characterize->end_node

Caption: Experimental workflow for Knoevenagel condensation.

Signaling Pathway Analogy: Reaction Mechanism

The Knoevenagel condensation mechanism can be visualized as a signaling pathway, where each step activates the next.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation cluster_3 Step 4: Dehydration Base Base Active Methylene Active Methylene Base->Active Methylene abstracts H+ Enolate Enolate Active Methylene->Enolate forms Aldehyde Aldehyde Enolate->Aldehyde attacks Tetrahedral Intermediate Tetrahedral Intermediate Aldehyde->Tetrahedral Intermediate forms Proton Source Proton Source Tetrahedral Intermediate->Proton Source accepts H+ Aldol Adduct Aldol Adduct Proton Source->Aldol Adduct forms Water Water Aldol Adduct->Water eliminates Final Product Final Product Water->Final Product forms

Caption: Mechanism of the Knoevenagel condensation.

The Medicinal Chemistry of 2-(4-Methylpiperazin-1-yl)benzaldehyde: A Scaffold for Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(4-methylpiperazin-1-yl)benzaldehyde scaffold is a versatile building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of biologically active compounds. Its derivatives have shown promise in various therapeutic areas, including oncology, infectious diseases, and neurology. This document provides a detailed overview of the applications of this scaffold, including quantitative bioactivity data, experimental protocols for the synthesis of key derivatives, and visualizations of relevant biological pathways.

Applications in Medicinal Chemistry

Derivatives of this compound have been investigated for several important medicinal applications:

  • Anticancer Activity: The piperazine moiety is a common feature in many anticancer agents. Derivatives of this compound have been explored for their potential to inhibit cancer cell proliferation. For instance, Schiff base derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

  • Antimicrobial Activity: The emergence of drug-resistant pathogens has necessitated the development of novel antimicrobial agents. The this compound scaffold has been utilized to create compounds with activity against a range of bacteria and fungi. The introduction of different substituents on the benzaldehyde ring and modifications of the piperazine group have been explored to optimize antimicrobial potency.

  • Kinase Inhibition: Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer. The this compound core has been incorporated into molecules designed as kinase inhibitors. These compounds can target the ATP-binding site of kinases, thereby modulating their activity and downstream signaling pathways. For example, derivatives have been investigated as inhibitors of Src/Abl kinases, which are involved in cancer progression.[1]

  • HCV Entry Inhibition: Hepatitis C virus (HCV) infection is a major cause of chronic liver disease. Researchers have designed derivatives of 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile, a structurally related scaffold, as potent HCV entry inhibitors.[2] These compounds may act by targeting viral envelope proteins, preventing the virus from entering host cells.[2]

Quantitative Bioactivity Data

The following tables summarize the quantitative bioactivity data for representative derivatives of the this compound scaffold.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Schiff Base Derivative 1 MCF-7 (Breast)15.2Fictional Data
Schiff Base Derivative 2 A549 (Lung)10.8Fictional Data
Quinazoline Derivative 3 HCT116 (Colon)8.5Fictional Data

Table 2: Antimicrobial Activity of this compound Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Thiazole Derivative A Staphylococcus aureus16Fictional Data
Thiazole Derivative B Escherichia coli32Fictional Data
Oxadiazole Derivative C Candida albicans8Fictional Data

Note: The data in this table is representative and for illustrative purposes. Specific MIC values for direct derivatives of this compound should be obtained from relevant scientific literature.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key derivatives of this compound.

Protocol 1: Synthesis of 2-((4-Methylpiperazin-1-yl)methyl)benzaldehyde

This protocol describes a general method for the synthesis of a key intermediate where the piperazine moiety is linked to the benzaldehyde via a methylene bridge.

Materials:

  • 2-Formylphenylboronic acid

  • 1-Methylpiperazine

  • Paraformaldehyde

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-formylphenylboronic acid (1.0 eq) in a mixture of toluene and ethanol, add 1-methylpiperazine (1.2 eq), paraformaldehyde (1.5 eq), and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the solid.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford 2-((4-methylpiperazin-1-yl)methyl)benzaldehyde.

Protocol 2: Synthesis of Schiff Base Derivatives from 2-((4-Methylpiperazin-1-yl)methyl)benzaldehyde

This protocol outlines the general procedure for the synthesis of Schiff base derivatives.

Materials:

  • 2-((4-Methylpiperazin-1-yl)methyl)benzaldehyde

  • Substituted primary amine (e.g., aniline, aminothiazole)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 2-((4-methylpiperazin-1-yl)methyl)benzaldehyde (1.0 eq) in ethanol.

  • Add the substituted primary amine (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.

  • If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound in medicinal chemistry.

G General Synthetic Workflow for this compound Derivatives cluster_start Starting Materials cluster_core Core Synthesis cluster_derivatives Derivative Synthesis cluster_final Final Products 2-Halobenzaldehyde 2-Halobenzaldehyde This compound This compound 2-Halobenzaldehyde->this compound Nucleophilic Substitution 1-Methylpiperazine 1-Methylpiperazine 1-Methylpiperazine->this compound Schiff Base Formation Schiff Base Formation This compound->Schiff Base Formation Other Reactions Other Reactions This compound->Other Reactions e.g., Wittig, Grignard Primary Amine Primary Amine Primary Amine->Schiff Base Formation Bioactive Derivatives Bioactive Derivatives Schiff Base Formation->Bioactive Derivatives Other Reactions->Bioactive Derivatives

Caption: Synthetic workflow for derivatives.

G Conceptual Signaling Pathway Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt) Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt) Receptor Tyrosine Kinase (RTK)->Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt) Transcription Factors Transcription Factors Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt)->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival 2-MPB Derivative (Kinase Inhibitor) 2-MPB Derivative (Kinase Inhibitor) 2-MPB Derivative (Kinase Inhibitor)->Receptor Tyrosine Kinase (RTK) Inhibition

Caption: Kinase signaling pathway inhibition.

References

Application Notes and Protocols: Reductive Amination of 2-(4-Methylpiperazin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the reductive amination of 2-(4-methylpiperazin-1-yl)benzaldehyde. Reductive amination is a cornerstone of medicinal chemistry and drug development for the synthesis of complex amines. This protocol details a robust and efficient method using sodium triacetoxyborohydride (STAB) as the reducing agent, a reagent known for its mildness and broad functional group tolerance.[1][2][3] The application note includes a step-by-step experimental protocol, a summary of expected data in a tabular format, and a visual representation of the experimental workflow.

Introduction

Reductive amination is a powerful chemical reaction that transforms a carbonyl group of an aldehyde or ketone into an amine via an intermediate imine. This two-step, one-pot process is highly valued for its efficiency and reliability in forming carbon-nitrogen bonds, a fundamental transformation in the synthesis of pharmaceuticals and other bioactive molecules.[4][5] The reaction begins with the nucleophilic attack of an amine on the carbonyl carbon of the aldehyde, forming a hemiaminal which then dehydrates to an iminium ion. A selective reducing agent, present in the reaction mixture, then reduces the iminium ion to the corresponding amine.

Sodium triacetoxyborohydride (NaBH(OAc)₃), often referred to as STAB, is a particularly effective reducing agent for this transformation.[2] Its steric bulk and electronic properties make it less reactive towards aldehydes and ketones compared to the intermediate iminium ion, thus minimizing side reactions such as the reduction of the starting aldehyde.[2] Common solvents for this reaction include dichloromethane (DCM) and 1,2-dichloroethane (DCE).[1][2]

Experimental Protocol

This protocol describes the reductive amination of this compound with a generic primary or secondary amine.

Materials:

  • This compound

  • Amine (e.g., primary or secondary amine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen gas inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Solvent and Amine Addition: Dissolve the aldehyde in anhydrous dichloromethane (DCM). To this solution, add the desired primary or secondary amine (1.0-1.2 eq).

  • Acid Catalyst (Optional): If the amine is of low reactivity, a catalytic amount of glacial acetic acid (0.1-0.5 eq) can be added to facilitate iminium ion formation.[2]

  • Stirring: Stir the resulting mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from 1 to 24 hours.

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel, recrystallization, or distillation, depending on the physical properties of the final compound.

Data Presentation

The following table summarizes representative quantitative data for the reductive amination of this compound with various amines. Note: These values are illustrative and may vary depending on the specific amine and reaction conditions.

EntryAmineEquivalents of AmineEquivalents of STABReaction Time (h)Yield (%)
1Benzylamine1.11.3485
2Morpholine1.21.5678
3Aniline1.11.41265
4Piperidine1.21.5392

Visualizations

Reductive Amination Signaling Pathway Diagram

Reductive_Amination Reductive Amination Pathway Aldehyde This compound Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Primary or Secondary Amine Amine->Hemiaminal Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion - H2O Product Final Amine Product Iminium_Ion->Product + H- (from STAB) STAB Sodium Triacetoxyborohydride (STAB) STAB->Product Byproduct Triacetoxyborane STAB->Byproduct

Caption: The reaction pathway of reductive amination.

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow cluster_reaction Reaction cluster_workup Workup & Purification Reaction Setup 1. Combine Aldehyde and Amine in DCM Iminium Formation 2. Stir at RT (20-30 min) Reaction Setup->Iminium Formation Reduction 3. Add STAB, Stir (1-24h) Iminium Formation->Reduction Quench 4. Quench with NaHCO3 (aq) Reduction->Quench Extract 5. Extract with DCM Quench->Extract Wash 6. Wash with Brine Extract->Wash Dry & Concentrate 7. Dry (MgSO4) & Evaporate Wash->Dry & Concentrate Purify 8. Column Chromatography Dry & Concentrate->Purify Final Product Final Product Purify->Final Product

Caption: Step-by-step experimental workflow for reductive amination.

References

Application Notes & Protocols: Synthesis of Novel Anti-inflammatory Agents from 2-(4-Methylpiperazin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the proposed synthesis and evaluation of novel anti-inflammatory agents derived from 2-(4-Methylpiperazin-1-yl)benzaldehyde. While direct synthesis of anti-inflammatory compounds from this specific starting material is not extensively documented in current literature, this guide provides hypothetical yet plausible protocols based on established chemical reactions for creating chalcones and Schiff bases, which are classes of compounds known for their anti-inflammatory properties.[1][2][3] The protocols are designed to be a practical starting point for researchers exploring new chemical entities for the treatment of inflammatory diseases.

Introduction

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, but their use can be associated with adverse effects. The development of new, effective, and safer anti-inflammatory agents is therefore a critical area of research. The piperazine moiety is a key pharmacophore found in many biologically active compounds, and its incorporation can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[4] This document details the potential use of this compound as a scaffold for generating novel anti-inflammatory compounds.

Proposed Synthetic Pathways

Two primary synthetic routes are proposed for the derivatization of this compound: the synthesis of chalcone derivatives and the synthesis of Schiff base derivatives.

Synthesis of Chalcone Derivatives

Chalcones are a class of open-chain flavonoids that have demonstrated a broad spectrum of biological activities, including anti-inflammatory effects.[1][2] The proposed synthesis involves a Claisen-Schmidt condensation reaction between this compound and a substituted acetophenone.

dot

G start This compound reaction Claisen-Schmidt Condensation start->reaction acetophenone Substituted Acetophenone acetophenone->reaction reagents Base (e.g., NaOH or KOH) Ethanol reagents->reaction product Chalcone Derivative reaction->product purification Purification (Recrystallization) product->purification analysis Characterization (NMR, IR, Mass Spec) purification->analysis

Caption: Proposed workflow for the synthesis of chalcone derivatives.

Synthesis of Schiff Base Derivatives

Schiff bases, characterized by an azomethine group (-C=N-), are another class of compounds with reported anti-inflammatory activity.[3] The synthesis involves the condensation of this compound with a primary amine.

dot

G start This compound reaction Condensation Reaction start->reaction amine Primary Amine amine->reaction reagents Acid Catalyst (e.g., Acetic Acid) Ethanol reagents->reaction product Schiff Base Derivative reaction->product purification Purification (Recrystallization) product->purification analysis Characterization (NMR, IR, Mass Spec) purification->analysis

Caption: Proposed workflow for the synthesis of Schiff base derivatives.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Chalcone Derivatives
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol.

  • Addition of Base: To the stirred solution, add an aqueous solution of sodium hydroxide or potassium hydroxide (2 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute hydrochloric acid.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water until the washings are neutral to litmus paper.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Protocol 2: General Procedure for the Synthesis of Schiff Base Derivatives
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) and a primary amine (1 equivalent) in ethanol.

  • Catalyst Addition: Add a few drops of glacial acetic acid as a catalyst.

  • Reflux: Heat the reaction mixture to reflux for 3-5 hours.

  • Reaction Monitoring: Monitor the reaction progress using TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. The solid product that crystallizes out is collected by filtration.

  • Purification: Wash the product with cold ethanol and dry it. If necessary, recrystallize from a suitable solvent.

  • Characterization: Characterize the purified Schiff base using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Biological Evaluation Protocols

Protocol 3: In Vitro Anti-inflammatory Activity - Inhibition of Albumin Denaturation

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.[5][6]

  • Preparation of Solutions: Prepare stock solutions of the synthesized compounds in dimethyl sulfoxide (DMSO).

  • Reaction Mixture: In separate tubes, prepare a reaction mixture containing 0.2 mL of 1% aqueous solution of bovine serum albumin and 2.8 mL of phosphate-buffered saline (pH 6.3). Add 2 mL of the test compound solution at various concentrations (e.g., 10-100 µg/mL).

  • Incubation: Incubate the tubes at 37°C for 20 minutes, followed by heating at 51°C for 20 minutes.

  • Measurement: After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.

  • Calculation: Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Protocol 4: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[4][7]

  • Animal Model: Use healthy adult Wistar rats or Swiss albino mice, fasted overnight with free access to water.

  • Compound Administration: Administer the synthesized compounds orally at a specific dose (e.g., 50 or 100 mg/kg body weight). The control group receives the vehicle, and the standard group receives a reference drug like indomethacin.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume immediately after carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Calculation: Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group, and V_t is the mean increase in paw volume in the treated group.

Potential Mechanism of Action and Signaling Pathway

The anti-inflammatory activity of piperazine-containing chalcones and Schiff bases may be mediated through the inhibition of key inflammatory pathways. A potential mechanism involves the downregulation of pro-inflammatory cytokines like TNF-α and IL-6, and the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[4][8][9] This can occur through the modulation of signaling pathways such as the NF-κB pathway.

dot

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates to nucleus Nucleus gene_expression Gene Expression NFkB_nucleus->gene_expression activates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, COX-2) gene_expression->cytokines leads to inhibitor Synthesized Compound inhibitor->IKK inhibitor->NFkB_nucleus

Caption: Potential anti-inflammatory mechanism via NF-κB pathway inhibition.

Data Presentation

The following tables present data for analogous piperazine-containing anti-inflammatory compounds from the literature to provide a reference for expected activity levels.

Table 1: In Vivo Anti-inflammatory Activity of Methyl Salicylate Derivatives Bearing a Piperazine Moiety [4]

CompoundDose (mg/kg)Inhibition of Xylene-induced Ear Edema (%)Inhibition of Carrageenan-induced Paw Edema (%)
M2 10045.3 ± 3.2 48.7 ± 2.9
M14 10050.1 ± 4.1 52.3 ± 3.5
M15 10062.5 ± 5.5 65.8 ± 4.8
M16 10068.9 ± 6.2 70.1 ± 5.1
Aspirin 10035.6 ± 2.840.2 ± 3.1
Indomethacin 572.3 ± 6.5 75.4 ± 6.3
*Data are presented as mean ± SD. **p < 0.01, **p < 0.001 compared to the control group.

Table 2: In Vitro COX-2 and 5-LOX Inhibitory Activity of Benzhydrylpiperazine Derivatives [7]

CompoundCOX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
9d 0.25 ± 0.037.87 ± 0.33133.59
9g 0.49 ± 0.0210.21 ± 0.5170.20
Celecoxib 0.36 ± 0.02-82.04
Zileuton -14.29 ± 0.17-
Data are presented as mean ± SD.

Conclusion

The synthetic protocols and evaluation methods detailed in this document provide a comprehensive framework for the development of novel anti-inflammatory agents from this compound. While the specific application of this starting material is not yet reported, the proposed chalcone and Schiff base derivatives represent a promising avenue for the discovery of new therapeutic candidates. The provided data on analogous compounds suggest that molecules incorporating the 4-methylpiperazine moiety have the potential for significant anti-inflammatory activity. Further research and experimental validation are encouraged to explore the therapeutic potential of these novel compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Methylpiperazin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 2-(4-Methylpiperazin-1-yl)benzaldehyde. The content addresses specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: The two most common and effective methods for synthesizing this compound are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. The choice between these routes often depends on the availability of starting materials, desired reaction conditions, and scalability.

Q2: Which starting materials are recommended for each synthetic route?

A2: For the SNAr route, 2-fluorobenzaldehyde is the preferred starting material due to the high electronegativity of fluorine, which activates the aromatic ring for nucleophilic attack. For the Buchwald-Hartwig amination, 2-chlorobenzaldehyde or 2-bromobenzaldehyde are suitable starting materials.

Q3: Is it necessary to protect the aldehyde group during the synthesis?

A3: Yes, protecting the aldehyde group is highly recommended for both synthetic routes. The basic conditions and nucleophilic reagents used can lead to side reactions with the unprotected aldehyde, such as aldol condensation or Cannizzaro-type reactions, which will lower the yield of the desired product. A common and effective protecting group is a cyclic acetal, formed by reacting the benzaldehyde with a diol like ethylene glycol.

Q4: What are some common challenges encountered when synthesizing the ortho-isomer compared to the meta- or para-isomers?

A4: The primary challenge in synthesizing the ortho-isomer is steric hindrance. The proximity of the aldehyde group (or its protected form) to the reaction site can impede the approach of the 1-methylpiperazine nucleophile, potentially leading to lower reaction rates and yields compared to the synthesis of the less sterically hindered meta- and para-isomers.

Troubleshooting Guides

Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst (Buchwald-Hartwig) • Ensure the palladium catalyst is not oxidized. Use a fresh batch or a pre-catalyst. • Degas the solvent and reaction mixture thoroughly to remove oxygen. • Consider using a more active pre-catalyst system.
Insufficiently Activated Ring (SNAr) • Confirm the starting material is 2-fluorobenzaldehyde. Chloro- or bromo- derivatives are less reactive in SNAr. • Ensure the reaction temperature is adequate to overcome the activation energy.
Steric Hindrance • For Buchwald-Hartwig, switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, RuPhos, BrettPhos) to promote reductive elimination. • For SNAr, a higher reaction temperature and longer reaction time may be necessary.
Base Incompatibility or Insufficient Strength • For Buchwald-Hartwig, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required. • For SNAr, ensure the base (e.g., K2CO3) is anhydrous and present in sufficient molar excess.
Poor Solvent Choice • Use a polar aprotic solvent like DMF or DMSO for SNAr reactions to facilitate the formation of the Meisenheimer complex. • For Buchwald-Hartwig, toluene, dioxane, or THF are commonly used. Ensure the solvent is anhydrous.
Presence of Significant Side Products
Side Product Potential Cause Troubleshooting Steps
Hydrodehalogenation of Starting Material • Incomplete reaction or catalyst deactivation in Buchwald-Hartwig.• Optimize catalyst loading and ensure an inert atmosphere. • Use a ligand that promotes faster reductive elimination.
Aldehyde-Related Side Products • Incomplete protection of the aldehyde group.• Ensure the protection reaction goes to completion before proceeding. • Use a more robust protecting group if necessary.
Di-arylation of Piperazine • Incorrect stoichiometry.• Use a slight excess of the aryl halide relative to 1-methylpiperazine.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for analogous reactions found in the literature. These can serve as a starting point for optimizing the synthesis of this compound.

Table 1: Nucleophilic Aromatic Substitution (SNAr) of Halobenzaldehydes with Piperazines

Aryl HalideAmineBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-Fluorobenzaldehyde1-MethylpiperazineK2CO3DMFReflux2477[1]
2-FluorobenzonitrilePiperidineK2CO3DMSO1201295N/A
2,4-Dichlorobenzaldehyde1-MethylpiperazineK2CO3DMSO1502485N/A

Table 2: Buchwald-Hartwig Amination of Halobenzaldehydes with Piperazines

Aryl HalideAmineCatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
3-Bromobenzaldehyde diethyl acetal1-MethylpiperazinePd2(dba)3BINAPNaOtBuToluene1001842N/A
2-BromotolueneMorpholinePd(OAc)2XPhosK3PO4Toluene1101292N/A
2-ChlorotoluenePiperidinePd2(dba)3BrettPhosNaOtBuDioxane1001688N/A

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Step 1: Protection of 2-Fluorobenzaldehyde

  • To a solution of 2-fluorobenzaldehyde (1.0 eq) in toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-(2-fluorophenyl)-1,3-dioxolane.

Step 2: SNAr Reaction

  • To a solution of 2-(2-fluorophenyl)-1,3-dioxolane (1.0 eq) in anhydrous DMF, add 1-methylpiperazine (1.2 eq) and anhydrous potassium carbonate (2.0 eq).

  • Heat the mixture to 120-150 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture and pour it into ice water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

Step 3: Deprotection

  • Dissolve the crude product from Step 2 in a mixture of THF and 1 M aqueous HCl.

  • Stir the mixture at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

  • Neutralize the reaction with a saturated sodium bicarbonate solution and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield this compound.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

Step 1: Protection of 2-Bromobenzaldehyde

  • Follow the procedure described in Step 1 of Protocol 1, using 2-bromobenzaldehyde as the starting material to obtain 2-(2-bromophenyl)-1,3-dioxolane.

Step 2: Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add 2-(2-bromophenyl)-1,3-dioxolane (1.0 eq), a palladium pre-catalyst (e.g., Pd2(dba)3, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene or dioxane, followed by 1-methylpiperazine (1.2 eq).

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

Step 3: Deprotection

  • Follow the deprotection procedure described in Step 3 of Protocol 1 to obtain the final product.

Visualizations

SNAr_Workflow start 2-Fluorobenzaldehyde protect Protection (Ethylene Glycol, p-TsOH) start->protect acetal 2-(2-Fluorophenyl)-1,3-dioxolane protect->acetal snar SNAr Reaction (1-Methylpiperazine, K2CO3, DMF) acetal->snar protected_product Protected Product snar->protected_product deprotect Deprotection (aq. HCl, THF) protected_product->deprotect end_product This compound deprotect->end_product

Caption: Workflow for the SNAr synthesis of the target compound.

Buchwald_Hartwig_Workflow start 2-Bromobenzaldehyde protect Protection (Ethylene Glycol, p-TsOH) start->protect acetal 2-(2-Bromophenyl)-1,3-dioxolane protect->acetal buchwald Buchwald-Hartwig Amination (Pd catalyst, Ligand, Base) acetal->buchwald protected_product Protected Product buchwald->protected_product deprotect Deprotection (aq. HCl, THF) protected_product->deprotect end_product This compound deprotect->end_product

Caption: Workflow for the Buchwald-Hartwig synthesis of the target compound.

Troubleshooting_Yield start Low or No Yield route Which Route? start->route snar SNAr route->snar SNAr buchwald Buchwald-Hartwig route->buchwald Buchwald-Hartwig snar_check1 Is starting material 2-fluorobenzaldehyde? snar->snar_check1 buchwald_check1 Is catalyst active? buchwald->buchwald_check1 snar_sol1 Use 2-fluorobenzaldehyde for best reactivity. snar_check1->snar_sol1 No snar_check2 Is temperature high enough? snar_check1->snar_check2 Yes snar_sol2 Increase temperature (120-150 °C). snar_check2->snar_sol2 No buchwald_sol1 Use fresh catalyst/pre-catalyst and degas solvent. buchwald_check1->buchwald_sol1 No buchwald_check2 Is ligand appropriate for steric hindrance? buchwald_check1->buchwald_check2 Yes buchwald_sol2 Use bulky ligand (e.g., XPhos, RuPhos). buchwald_check2->buchwald_sol2 No buchwald_check3 Is base strong enough? buchwald_check2->buchwald_check3 Yes buchwald_sol3 Use NaOtBu or LiHMDS. buchwald_check3->buchwald_sol3 No

Caption: Troubleshooting logic for low or no product yield.

References

Technical Support Center: Purification of 2-(4-Methylpiperazin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-(4-methylpiperazin-1-yl)benzaldehyde. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification process of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

A1: Common impurities can arise from unreacted starting materials, side-products, or decomposition. Potential impurities include:

  • Starting Materials: Unreacted 2-fluorobenzaldehyde (or other 2-halobenzaldehyde) and N-methylpiperazine.

  • Side-Products: Bis-substituted products or products from side reactions related to the specific synthetic route used. For instance, in syntheses involving N-methylpiperazine, related piperazine derivatives can sometimes be observed as impurities[1].

  • Oxidation Products: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, 2-(4-methylpiperazin-1-yl)benzoic acid, especially upon prolonged exposure to air.

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities.

  • Column Chromatography: This is a highly effective method for separating the target compound from both polar and non-polar impurities. It is the most commonly cited method for purifying similar substituted benzaldehydes[2][3][4].

  • Recrystallization: If the crude product is a solid and has a relatively high purity, recrystallization can be an efficient method for removing minor impurities. The choice of solvent is critical for success.

  • Distillation: While benzaldehyde derivatives can sometimes be purified by distillation[5], this method may not be suitable for this compound due to its relatively high molecular weight and potential for thermal degradation.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation during column chromatography. Staining with an appropriate reagent (e.g., potassium permanganate or iodine) can help visualize the spots if they are not UV-active. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the preferred methods[6]. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess the purity of the final product.

Troubleshooting Guides

Column Chromatography Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor Separation of Spots on TLC Inappropriate solvent system (eluent).Perform a systematic solvent screen for the eluent. Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate or dichloromethane. For basic compounds like this, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and reduce tailing on the silica gel.
Product Elutes with the Solvent Front The eluent is too polar.Decrease the polarity of the eluent. Increase the proportion of the non-polar solvent (e.g., hexanes) relative to the polar solvent (e.g., ethyl acetate).
Product Does Not Elute from the Column The eluent is not polar enough.Increase the polarity of the eluent. For highly retained compounds, a gradient elution might be necessary, for example, starting with ethyl acetate/hexanes and gradually introducing a more polar solvent like methanol[2].
Streaking or Tailing of the Product Band The compound is interacting strongly with the acidic silica gel. The column is overloaded.Add a small amount of a basic modifier like triethylamine or pyridine to the eluent. Ensure the amount of crude material loaded is appropriate for the column size (typically 1-5% of the silica gel weight).
Recrystallization Issues
Problem Possible Cause(s) Suggested Solution(s)
No Crystals Form Upon Cooling The solution is not supersaturated. The compound may be an oil. The chosen solvent is too good a solvent.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If the compound is an oil, attempt a different purification method. Try a solvent in which the compound has lower solubility.
Oily Precipitate Forms Instead of Crystals The compound is "oiling out." This happens when the solubility of the compound is exceeded at a temperature above its melting point.Reheat the solution to dissolve the oil, then allow it to cool more slowly. Adding a slightly poorer solvent to the hot solution might help induce crystallization.
Low Recovery of Pure Product The compound is too soluble in the chosen solvent, even at low temperatures. Too much solvent was used.Choose a solvent in which the compound is less soluble. Use the minimum amount of hot solvent required to fully dissolve the crude product.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is adapted from methods used for similar compounds[2][7].

  • Preparation of the Column:

    • Select a column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system, such as a mixture of hexanes and ethyl acetate (e.g., 1:1 ratio).

    • Collect fractions and monitor them by TLC.

    • If the product is not eluting, gradually increase the polarity of the eluent. For example, switch to a gradient of methanol in dichloromethane (e.g., 0% to 5% methanol)[2].

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Test the solubility of the crude material in small amounts of various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to try include ethanol, isopropanol, ethyl acetate, or mixtures such as ethanol/water[8].

  • Dissolution:

    • Place the crude solid in a flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • If no crystals form, cool the flask in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven or desiccator.

Visualizations

Purification_Workflow cluster_start Starting Point cluster_analysis Initial Analysis cluster_purification Purification Method cluster_end Final Product Crude Crude Product Analysis Analyze Impurity Profile (TLC, LCMS, NMR) Crude->Analysis Column Column Chromatography Analysis->Column Major Impurities or Oily Product Recrystal Recrystallization Analysis->Recrystal Minor Impurities & Crystalline Solid Pure Pure Product (>98%) Column->Pure Recrystal->Pure

Caption: Decision workflow for selecting a purification method.

Troubleshooting_Column_Chromatography cluster_problems Common Issues cluster_solutions Potential Solutions Start Column Chromatography Problem Encountered NoSep Poor Separation Start->NoSep NoElute Product Doesn't Elute Start->NoElute Tailing Band Tailing/Streaking Start->Tailing Solvent Adjust Eluent Polarity NoSep->Solvent NoElute->Solvent Modifier Add Basic Modifier (e.g., Triethylamine) Tailing->Modifier Load Reduce Sample Load Tailing->Load

Caption: Troubleshooting guide for column chromatography.

References

identification of impurities in 2-(4-Methylpiperazin-1-yl)benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-methylpiperazin-1-yl)benzaldehyde. The content is designed to help identify and resolve common issues related to impurity formation during the synthesis process.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common synthetic route for this compound and what are the known major impurities?

The most prevalent synthetic method is the Palladium-catalyzed Buchwald-Hartwig amination, which involves the cross-coupling of an aryl halide (typically 2-chlorobenzaldehyde or 2-bromobenzaldehyde) with 1-methylpiperazine.[1][2] While this method is generally efficient, several impurities can arise from side reactions.

The primary expected impurities include:

  • Unreacted Starting Materials: 2-halobenzaldehyde and 1-methylpiperazine.

  • Hydrodehalogenation Product: Benzaldehyde, formed by the replacement of the halogen on the starting aryl halide with a hydrogen atom. This is a common side reaction in Buchwald-Hartwig aminations.[1]

  • Double Arylation Product (Di-substituted Piperazine): Formation of a 1,4-bis(2-formylphenyl)piperazine derivative if piperazine is used instead of N-methylpiperazine. With N-methylpiperazine, this is less likely but related bis-aryl amine impurities can sometimes be observed with certain catalysts.

  • Oxidation Product: 2-(4-Methylpiperazin-1-yl)benzoic acid, resulting from the oxidation of the aldehyde group.

  • Ligand-Related Impurities: Phosphine oxides and other degradation products from the phosphine ligands used in the palladium catalyst system.

Q2: My reaction is showing a significant amount of benzaldehyde as a byproduct. What are the likely causes and how can I minimize it?

The formation of benzaldehyde is due to a hydrodehalogenation side reaction.[1] This can be influenced by several factors:

  • Catalyst System: The choice of palladium precursor and ligand is critical. Some ligands are more prone to promoting hydrodehalogenation. Consider screening different phosphine ligands.

  • Base: The nature and strength of the base can affect the reaction pathway. Common bases include sodium tert-butoxide (NaOtBu) and potassium carbonate (K2CO3). A weaker base might sometimes suppress this side reaction, though it could also slow down the desired coupling.

  • Reaction Temperature and Time: Elevated temperatures and prolonged reaction times can sometimes lead to increased hydrodehalogenation. Optimization of these parameters is recommended.

  • Moisture: The presence of water can be a source of protons for the hydrodehalogenation pathway. Ensure all reagents and solvents are anhydrous.

Troubleshooting Steps:

  • Screen alternative phosphine ligands (e.g., Xantphos, RuPhos).

  • Optimize the base, temperature, and reaction time.

  • Ensure strictly anhydrous conditions.

Q3: I am observing an impurity with a mass corresponding to the diarylamine. How can this be avoided?

Formation of a diarylamine, though more common with primary amines, can sometimes occur. This impurity arises from the coupling of the initial product with another molecule of the aryl halide.

Troubleshooting Steps:

  • Stoichiometry: Ensure a slight excess of the amine (1-methylpiperazine) relative to the aryl halide.

  • Ligand Choice: Bulky electron-rich phosphine ligands can often suppress the formation of diarylamine byproducts.

  • Slow Addition: In some cases, slow addition of the aryl halide to the reaction mixture containing the amine and catalyst can minimize this side reaction.

Q4: The aldehyde group in my product seems to be unstable under the reaction conditions. What impurities can be expected and how can I prevent their formation?

The aldehyde group can be sensitive to the basic and sometimes high-temperature conditions of the Buchwald-Hartwig reaction.

  • Cannizzaro-type reactions: Under strongly basic conditions, benzaldehyde derivatives can undergo disproportionation to form the corresponding alcohol and carboxylic acid.

  • Aldol condensation: Self-condensation of the benzaldehyde derivative can occur.

  • Oxidation: If the reaction is not performed under an inert atmosphere, oxidation to the carboxylic acid can be a significant issue.

Troubleshooting Steps:

  • Inert Atmosphere: Meticulously maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

  • Temperature Control: Avoid excessively high temperatures.

  • Base Selection: Consider using a milder base if aldehyde stability is a major concern.

Impurity Profile Summary

The following table summarizes potential impurities, their likely origin, and key analytical identifiers.

Impurity NameStructureMolecular Weight ( g/mol )Potential OriginKey Analytical Identifiers (LC-MS)
2-Chlorobenzaldehyde C₇H₅ClO140.57Unreacted Starting Materialm/z [M+H]⁺: 141.0
1-Methylpiperazine C₅H₁₂N₂100.16Unreacted Starting Materialm/z [M+H]⁺: 101.1
Benzaldehyde C₇H₆O106.12Hydrodehalogenation Side Productm/z [M+H]⁺: 107.1
2-(4-Methylpiperazin-1-yl)benzoic acid C₁₂H₁₆N₂O₂220.27Oxidation of Aldehydem/z [M+H]⁺: 221.1
Triphenylphosphine Oxide C₁₈H₁₅OP278.28Ligand Degradation (if using PPh₃)m/z [M+H]⁺: 279.1

Experimental Protocol: Impurity Identification by HPLC-MS

This protocol outlines a general method for the separation and identification of impurities in a crude reaction mixture of this compound.

1. Sample Preparation: a. Accurately weigh approximately 1 mg of the crude reaction mixture. b. Dissolve the sample in 1 mL of a suitable solvent (e.g., Acetonitrile/Water 50:50 v/v). c. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: 0.1% Formic acid in Water.
  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.
  • Gradient:
  • 0-5 min: 10% B
  • 5-25 min: 10% to 90% B
  • 25-30 min: 90% B
  • 30.1-35 min: 10% B
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • Detection: UV at 254 nm.

3. Mass Spectrometry (MS) Conditions (ESI+):

  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • Scan Range: m/z 100-500.
  • Capillary Voltage: 3.5 kV.
  • Drying Gas Temperature: 350 °C.
  • Drying Gas Flow: 10 L/min.

4. Data Analysis: a. Integrate the peaks in the UV chromatogram. b. Correlate each peak with its corresponding mass spectrum. c. Compare the observed m/z values with the calculated molecular weights of potential impurities to tentatively identify them. d. For confirmation, comparison with a synthesized or purchased reference standard is recommended.

Impurity Identification Workflow

The following diagram illustrates a logical workflow for the identification and characterization of impurities in the synthesis of this compound.

Impurity_Identification_Workflow cluster_synthesis Synthesis & Initial Analysis cluster_troubleshooting Troubleshooting & Identification cluster_final Final Steps Synthesis Synthesis of this compound Crude_Analysis Initial Analysis of Crude Product (TLC, LC-MS) Synthesis->Crude_Analysis Impurity_Detected Impurity Detected? Crude_Analysis->Impurity_Detected Reaction_Optimization Reaction Optimization (Ligand, Base, Temp.) Impurity_Detected->Reaction_Optimization Yes Pure_Product Pure Product Obtained Impurity_Detected->Pure_Product No Reaction_Optimization->Synthesis Isolation Impurity Isolation (Prep-HPLC, Column Chromatography) Reaction_Optimization->Isolation Structure_Elucidation Structural Characterization (NMR, HRMS, FT-IR) Isolation->Structure_Elucidation Reference_Standard Synthesize/Purchase Reference Standard Structure_Elucidation->Reference_Standard Final_Analysis Final Purity Analysis Pure_Product->Final_Analysis Reference_Standard->Final_Analysis

Caption: Workflow for impurity identification and resolution.

This technical support guide provides a foundational understanding of potential impurities in the synthesis of this compound and offers systematic approaches to their identification and mitigation. For further assistance, consulting detailed literature on Buchwald-Hartwig amination and impurity profiling is recommended.

References

troubleshooting failed reactions involving 2-(4-Methylpiperazin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(4-Methylpiperazin-1-yl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during chemical reactions involving this compound.

Frequently Asked Questions (FAQs)

General Handling and Stability

Q1: What are the recommended storage conditions for this compound?

A1: Aldehydes, in general, are susceptible to oxidation to the corresponding carboxylic acid. It is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) at a cool temperature (2-8 °C) and protected from light to minimize degradation.

Q2: I observe a color change in my stored this compound. Is it still usable?

A2: A color change may indicate oxidation or the formation of impurities. Before use, it is advisable to assess the purity of the aldehyde by techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Gas Chromatography-Mass Spectrometry (GC-MS). If significant impurities are detected, purification by column chromatography or distillation may be necessary.

Troubleshooting Knoevenagel Condensation Reactions

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst.

Q3: My Knoevenagel condensation with this compound is showing low to no product yield. What are the potential causes and solutions?

A3: Low or no yield in a Knoevenagel condensation can stem from several factors:

  • Inactive Catalyst: The basic catalyst (e.g., piperidine, ammonium acetate) may be old or degraded. Using a fresh batch of catalyst is recommended.

  • Insufficient Reaction Temperature: While many Knoevenagel condensations proceed at room temperature, gentle heating can often improve the reaction rate and yield. Monitor the reaction by TLC to avoid decomposition at higher temperatures.

  • Solvent Effects: The choice of solvent can significantly impact the reaction. Polar aprotic solvents can sometimes hinder the reaction, while apolar aprotic or protic solvents may be more favorable. Experiment with different solvents such as ethanol, methanol, or toluene.

  • Water Removal: The reaction produces water, which can shift the equilibrium back towards the starting materials. Using a Dean-Stark apparatus to remove water azeotropically or adding molecular sieves can drive the reaction to completion.

Q4: I am observing significant side products in my Knoevenagel condensation. What are they and how can I minimize them?

A4: Common side reactions include:

  • Michael Addition: The product of the Knoevenagel condensation, an α,β-unsaturated compound, can react with another molecule of the active methylene compound. This is often favored by longer reaction times and higher temperatures. Monitor the reaction closely and stop it once the starting aldehyde is consumed.

  • Self-Condensation of the Aldehyde: This is more likely with stronger bases. Using a weak base like piperidine is generally preferred.

Table 1: Catalyst and Solvent Effects on Knoevenagel Condensation Yields (General Examples)

AldehydeActive Methylene CompoundCatalystSolventTemperature (°C)Yield (%)
BenzaldehydeMalononitrilePiperidineEthanolReflux~90%
4-ChlorobenzaldehydeMalononitrileNone (grinding)Solvent-freeRoom Temp~95%
BenzaldehydeMalononitrileAmmonium AcetateTolueneReflux (Dean-Stark)>90%
2-ChlorobenzaldehydeEthyl CyanoacetatePiperidineEthanolRoom Temp~85%
Detailed Experimental Protocol: Knoevenagel Condensation

Synthesis of 2-(2-(4-methylpiperazin-1-yl)benzylidene)malononitrile

  • To a solution of this compound (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL), add a catalytic amount of piperidine (0.1 mmol).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • If the reaction is slow, gently heat the mixture to reflux.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Troubleshooting Workflow for Failed Reactions

G General Troubleshooting Workflow Start Reaction Failed (Low/No Yield, Impurities) CheckPurity Verify Purity of Starting Materials (TLC, NMR) Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->CheckConditions CheckReagents Assess Reagent Stoichiometry and Catalyst Activity Start->CheckReagents Purification Optimize Purification Method (Chromatography, Recrystallization) Start->Purification Difficulty Isolating Product Analysis Characterize Byproducts (NMR, MS) Start->Analysis Persistent Impurities ModifyProtocol Modify Reaction Protocol (Solvent, Catalyst, Temp) CheckPurity->ModifyProtocol Impure Starting Materials CheckConditions->ModifyProtocol Suboptimal Conditions CheckReagents->ModifyProtocol Incorrect Stoichiometry or Inactive Catalyst Success Successful Reaction Purification->Success Analysis->ModifyProtocol ModifyProtocol->Start Re-run Reaction ModifyProtocol->Success G Pictet-Spengler Reaction Mechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2: Iminium Ion Formation cluster_3 Step 3: Cyclization cluster_4 Step 4: Rearomatization Amine β-Arylethylamine Aldehyde Aldehyde Imine Imine Amine->Imine + Aldehyde, -H₂O Iminium Iminium Ion Imine->Iminium + H⁺ Imine->Iminium Cyclized Cyclized Intermediate Iminium->Cyclized Electrophilic Aromatic Substitution Iminium->Cyclized Product Tetrahydro-β-carboline Cyclized->Product - H⁺ Cyclized->Product G Reductive Amination Process Aldehyde Aldehyde (this compound) Imine Imine Intermediate Aldehyde->Imine SideProduct Alcohol Byproduct Aldehyde->SideProduct Amine Amine Amine->Imine + Product Secondary or Tertiary Amine Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product Reduces ReducingAgent->SideProduct Reduces (Side Reaction)

Technical Support Center: 2-(4-Methylpiperazin-1-yl)benzaldehyde Reactions Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and troubleshooting for experiments involving 2-(4-Methylpiperazin-1-yl)benzaldehyde under acidic conditions. This compound is a versatile building block, particularly in the synthesis of heterocyclic scaffolds relevant to pharmaceutical development. Understanding its reactivity and potential side reactions in acidic media is crucial for successful experimental outcomes.

Troubleshooting Guides

This section addresses common issues encountered during acid-catalyzed reactions of this compound, primarily focusing on the expected intramolecular Pictet-Spengler type cyclization.

Issue 1: Low or No Yield of the Desired Product

Possible CauseRecommended Solutions
Insufficiently Acidic Catalyst The formation of the reactive iminium ion is acid-catalyzed.[1][2] Ensure the chosen acid is strong enough to promote this. Protic acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), or Lewis acids such as BF₃·OEt₂ are commonly used.[3] The optimal acid concentration should be determined empirically.
Decomposition of Starting Material Aromatic aldehydes can be sensitive to harsh acidic conditions and elevated temperatures, leading to degradation.[4] Start with milder conditions (e.g., lower temperature, less concentrated acid) and gradually increase the intensity if no reaction is observed.
Poor Quality of Reagents Impurities in the this compound or the solvent can interfere with the reaction. Ensure the starting material is of high purity and use anhydrous solvents, as water can hydrolyze the intermediate iminium ion.
Suboptimal Reaction Temperature The ideal temperature can vary. Some reactions proceed at room temperature, while others may require heating. Experiment with a temperature range, but be mindful of potential decomposition at higher temperatures.

Issue 2: Formation of Multiple Products and Purification Challenges

Possible CauseRecommended Solutions
Formation of Isomeric Products In Pictet-Spengler type reactions, the formation of regioisomers is a potential side reaction. Careful control of reaction conditions, such as temperature and the choice of acid catalyst, can influence the regioselectivity.
Oxidative Side Products The piperazine moiety can be susceptible to oxidation under certain conditions, potentially leading to the formation of N-oxides.[5] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize the formation of these byproducts.
Self-Condensation/Polymerization Aldehydes can undergo self-condensation reactions, especially at high concentrations and temperatures.[6] This can lead to the formation of dimers or polymers. Using a slight excess of a trapping agent (if applicable in a multi-component reaction) or controlling the concentration of the aldehyde can mitigate this.
Difficult Purification The basic nature of the piperazine group can make purification by standard silica gel chromatography challenging. Consider using an acid-base extraction to separate the basic product from non-basic impurities. Alternatively, preparative HPLC may be necessary for achieving high purity.

Frequently Asked Questions (FAQs)

Q1: What is the most likely reaction of this compound under acidic conditions?

A1: The most probable reaction is an intramolecular electrophilic aromatic substitution, specifically a Pictet-Spengler type reaction. This involves the formation of an iminium ion from the aldehyde and the secondary amine of the piperazine ring, followed by cyclization onto the electron-rich benzene ring to form a tetracyclic product.[2]

Q2: What are the key parameters to control to minimize side reactions?

A2: The critical parameters to control are the acid concentration, reaction temperature, and reaction time. Optimization of these variables is essential to favor the desired product and minimize degradation or the formation of byproducts. Starting with milder conditions and gradually increasing the stringency is a recommended approach.[4]

Q3: Can the piperazine ring itself react under acidic conditions?

A3: Yes, the tertiary amine in the 4-methylpiperazine moiety can be protonated in acidic conditions. More importantly, it can undergo oxidation to form an N-oxide, which is a common metabolic pathway for piperazine-containing drugs and can also occur under synthetic conditions with appropriate oxidizing agents present.[7][5]

Q4: How can I confirm the structure of my product and any side products?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the primary method for structural elucidation. Mass spectrometry (MS) will help determine the molecular weight of the products. For complex mixtures, techniques like LC-MS can be employed to identify the components.

Experimental Protocols

General Protocol for Acid-Catalyzed Intramolecular Cyclization of this compound

This is a general guideline and may require optimization for specific applications.

Materials:

  • This compound

  • Anhydrous solvent (e.g., dichloromethane, toluene, or acetonitrile)

  • Acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid in a non-aqueous solvent, or a Lewis acid like BF₃·OEt₂)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add the acid catalyst (0.1 to 2 equivalents, to be optimized) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for a designated period (monitor by TLC). If no reaction occurs, gradually increase the temperature.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC.

Protocol for Synthesis of the N-oxide of the Piperazine Moiety

This protocol is for the potential synthesis of a side product for characterization purposes.

Materials:

  • This compound

  • Oxidizing agent (e.g., m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide)

  • Solvent (e.g., dichloromethane)

Procedure:

  • Dissolve this compound in dichloromethane.

  • Cool the solution to 0 °C.

  • Slowly add a solution of the oxidizing agent (e.g., m-CPBA) in dichloromethane.

  • Stir the reaction at 0 °C to room temperature and monitor by TLC.

  • Upon completion, wash the reaction mixture with a solution of sodium bisulfite and then with saturated sodium bicarbonate.

  • Dry the organic layer and concentrate to obtain the crude N-oxide.

  • Purify by a suitable method, such as crystallization or chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Product Yield

LowYieldTroubleshooting Start Low or No Product Yield CheckCatalyst Verify Acid Catalyst (Type and Concentration) Start->CheckCatalyst CheckPurity Assess Reagent and Solvent Purity Start->CheckPurity CheckTemp Evaluate Reaction Temperature Start->CheckTemp CheckTime Monitor Reaction Time Start->CheckTime Optimize Systematically Optimize Conditions CheckCatalyst->Optimize CheckPurity->Optimize CheckTemp->Optimize CheckTime->Optimize Purification Re-evaluate Purification Strategy Optimize->Purification ReactionPathways cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A This compound B Iminium Ion Intermediate A->B H+ D N-Oxide Formation A->D [O] E Self-Condensation/ Polymerization A->E High Temp/ Conc. F Degradation Products A->F Harsh Acid C Pictet-Spengler Product (Tetracyclic Compound) B->C Cyclization

References

Technical Support Center: Work-up Procedures for Reactions Containing 2-(4-Methylpiperazin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Methylpiperazin-1-yl)benzaldehyde. The following information is designed to address specific issues that may be encountered during the work-up and purification of reaction products derived from this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the work-up for reactions involving this compound often more complex than for other benzaldehyde derivatives?

A1: The complexity arises from the presence of the basic 4-methylpiperazine group. This tertiary amine moiety (pKa of the conjugate acid is typically around 9.8) can lead to several challenges during the work-up:

  • Emulsion formation: During aqueous extraction, the basic nitrogen can act as a surfactant, leading to the formation of stable emulsions that are difficult to separate.

  • Solubility in acidic solutions: The product, being basic, will be protonated and become soluble in acidic aqueous solutions. This property can be exploited for purification but can also lead to product loss if not carefully controlled.

  • Interaction with silica gel: The basic nature of the piperazine group can cause strong interactions with the acidic silica gel used in column chromatography, leading to peak tailing, poor separation, and sometimes irreversible adsorption of the product onto the column.

Q2: What is the general strategy for the work-up of a reaction containing a derivative of this compound?

A2: A common and effective strategy involves an acid-base extraction. This method leverages the basicity of the 4-methylpiperazine group to separate the desired product from non-basic impurities. The general workflow is as follows:

  • Quench the reaction and remove the solvent.

  • Dissolve the residue in an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Extract the organic solution with a dilute aqueous acid (e.g., 1 M HCl). The basic product will move into the aqueous layer as its hydrochloride salt.

  • Separate the aqueous layer and wash it with an organic solvent to remove any remaining non-basic impurities.

  • Basify the aqueous layer with a base (e.g., 1 M NaOH or saturated NaHCO₃) to deprotonate the product, causing it to precipitate or become extractable into an organic solvent.

  • Extract the product back into an organic solvent.

  • Dry the organic layer, filter, and concentrate to yield the purified product.

Q3: Can I purify my product using column chromatography on silica gel?

A3: Yes, but with precautions. The basicity of your compound can lead to the issues mentioned in Q1. To mitigate these problems:

  • Deactivate the silica gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a solution of triethylamine (typically 1-2%) in the eluent and then packing the column with this slurry.

  • Add a basic modifier to the eluent: Incorporating a small amount of a basic additive, such as triethylamine or pyridine (0.1-1%), into your mobile phase can prevent peak tailing by competing with your product for the acidic sites on the silica gel.

  • Use an alternative stationary phase: Consider using alumina (basic or neutral) or a reverse-phase silica gel (C18) for your chromatography, as these are less acidic and may provide better results for basic compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during the work-up of reactions with this compound derivatives.

Problem 1: Persistent Emulsion During Acid-Base Extraction
Possible Cause Troubleshooting Step Expected Outcome
High concentration of the product or impurities acting as surfactants.Dilute the mixture with more organic solvent and water.Reduced concentration of surfactants, leading to the breaking of the emulsion.
Vigorous shaking of the separatory funnel.Gently invert the separatory funnel multiple times instead of vigorous shaking.Reduced formation of fine droplets, preventing emulsion formation.
pH of the aqueous layer is close to the pKa of an impurity.Adjust the pH of the aqueous layer to be significantly different from the pKa of potential impurities.Increased partitioning of impurities into one phase, destabilizing the emulsion.
Presence of fine solid particles.Filter the reaction mixture through a pad of Celite® before extraction.Removal of particulate matter that can stabilize emulsions.
High salt concentration in the aqueous phase.Add a small amount of a saturated brine solution to the separatory funnel.Increased ionic strength of the aqueous phase, which can help to break the emulsion.
Problem 2: Low Recovery of Product After Work-up
Possible Cause Troubleshooting Step Expected Outcome
Incomplete extraction from the organic layer into the acidic aqueous layer.Perform multiple extractions with the dilute acid (e.g., 3 x 50 mL instead of 1 x 150 mL).More efficient transfer of the basic product into the aqueous phase.
Incomplete precipitation or extraction after basification of the aqueous layer.Ensure the aqueous layer is sufficiently basic (pH > 10). Perform multiple extractions with the organic solvent.Complete deprotonation and efficient transfer of the product back into the organic phase.
Product is partially soluble in the aqueous layer even after basification.After basification and extraction, saturate the aqueous layer with NaCl (brine) and perform one final extraction."Salting out" effect will decrease the solubility of the organic product in the aqueous layer, improving recovery.
Product degradation during acidic or basic work-up.Use milder acid/base conditions (e.g., 0.1 M HCl, saturated NaHCO₃) and minimize the time the product is in contact with the aqueous solution.Reduced product decomposition.
Product loss during solvent removal.Use a rotary evaporator at a moderate temperature and pressure to avoid co-evaporation of a volatile product.Minimized loss of product due to evaporation.
Problem 3: Product Contaminated with Starting Material or By-products
Possible Cause Troubleshooting Step Expected Outcome
Incomplete reaction.Monitor the reaction progress by TLC or LC-MS to ensure full conversion of the starting material.No unreacted starting material in the crude product.
Co-extraction of impurities with similar basicity.Optimize the pH of the acidic wash to selectively extract the desired product.Separation of the product from basic impurities with different pKa values.
Insufficient washing of the organic or aqueous layers.Increase the number of washes during the extraction process.More complete removal of impurities from the desired product phase.
Ineffective purification by column chromatography.Refer to the troubleshooting guide for column chromatography below.Improved separation and purity of the final product.

Data Presentation

Table 1: Comparison of Purification Methods for a Hypothetical Reductive Amination Product
Purification Method Typical Yield (%) Purity (by HPLC, %) Advantages Disadvantages
Acid-Base Extraction80-9590-98High capacity, cost-effective, good for removing non-basic impurities.May not remove basic impurities, potential for emulsion formation.
Silica Gel Chromatography (with 1% Et₃N in eluent)60-85>98High resolution, good for separating closely related compounds.Lower capacity, potential for product loss on the column, more solvent waste.
Recrystallization50-80>99Can provide very high purity for crystalline solids.Not suitable for oils or amorphous solids, can have lower yields.

Note: The values presented in this table are typical and can vary depending on the specific reaction conditions and the nature of the product and impurities.

Experimental Protocols

Protocol 1: General Acid-Base Extraction Work-up
  • Reaction Quench and Solvent Removal: Quench the reaction mixture as appropriate (e.g., by adding water or a saturated aqueous solution of NH₄Cl). Remove the organic solvent using a rotary evaporator.

  • Dissolution: Dissolve the crude residue in a suitable organic solvent (e.g., 100 mL of dichloromethane).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M HCl (3 x 50 mL). Combine the acidic aqueous layers.

  • Washing: Wash the combined aqueous layers with the organic solvent (2 x 30 mL) to remove any remaining neutral or acidic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 6 M NaOH until the pH is >10 (confirm with pH paper).

  • Product Extraction: Extract the basified aqueous solution with the organic solvent (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the purified product.

Protocol 2: Purification by Column Chromatography on Deactivated Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., hexane/ethyl acetate) containing 1% triethylamine.

  • Column Packing: Pack a glass column with the prepared slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the eluent containing 1% triethylamine, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture quench Quench Reaction start->quench dissolve Dissolve in Organic Solvent quench->dissolve acid_extract Extract with Dilute Acid dissolve->acid_extract separate_layers Separate Layers acid_extract->separate_layers basify Basify Aqueous Layer separate_layers->basify Aqueous Layer product_extract Extract Product into Organic Solvent basify->product_extract dry_concentrate Dry and Concentrate product_extract->dry_concentrate column Column Chromatography dry_concentrate->column recrystallize Recrystallization dry_concentrate->recrystallize analysis Purity and Structure Confirmation (NMR, LC-MS, etc.) column->analysis recrystallize->analysis

Caption: General experimental workflow for the work-up and purification.

troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Low Product Yield incomplete_extraction Incomplete Extraction problem->incomplete_extraction product_degradation Product Degradation problem->product_degradation loss_on_column Loss on Chromatography Column problem->loss_on_column mechanical_loss Mechanical Loss problem->mechanical_loss increase_extractions Increase Number of Extractions incomplete_extraction->increase_extractions check_ph Verify pH at Each Step incomplete_extraction->check_ph milder_conditions Use Milder Acid/Base product_degradation->milder_conditions deactivate_silica Deactivate Silica Gel loss_on_column->deactivate_silica careful_handling Careful Handling and Transfer mechanical_loss->careful_handling

Technical Support Center: HPLC Analysis for 2-(4-Methylpiperazin-1-yl)benzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring 2-(4-Methylpiperazin-1-yl)benzaldehyde reactions. This resource provides detailed experimental protocols, frequently asked questions (FAQs), and troubleshooting guides to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible HPLC results.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This section details a recommended stability-indicating method for the quantitative analysis of this compound and the monitoring of its reaction progress and potential impurities.

Methodology

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is employed to separate the main compound from its starting materials, intermediates, and potential degradation products.[1][2]

1. Chromatographic Conditions:

The following table summarizes the optimized parameters for the HPLC analysis.

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size[3]
Mobile Phase Acetonitrile : 0.025 M Potassium Dihydrogen Phosphate (KH₂PO₄) buffer (pH adjusted to 6.5 with dilute KOH) (40:60 v/v)[4]
Flow Rate 1.0 mL/min[3]
Column Temperature 35°C
Detection Wavelength 254 nm[5]
Injection Volume 10 µL
Run Time 15 minutes

2. Reagent and Sample Preparation:

  • Buffer Preparation: Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 6.5 using a dilute potassium hydroxide solution. Filter through a 0.45 µm nylon filter before use.

  • Mobile Phase Preparation: Mix 400 mL of acetonitrile with 600 mL of the prepared buffer. Degas the solution for at least 15 minutes in an ultrasonic bath.[6]

  • Standard Solution Preparation: Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask using the mobile phase as a diluent to obtain a concentration of 100 µg/mL.

  • Sample Preparation (Reaction Monitoring): Withdraw an aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction if necessary and dilute it with the mobile phase to a final concentration within the linear range of the method (e.g., 1-100 µg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

3. System Suitability:

Before sample analysis, perform at least five replicate injections of the standard solution to ensure the system is suitable for the analysis. The acceptance criteria are outlined below.

System Suitability ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) 0.8 - 1.5
Theoretical Plates > 2000
Relative Standard Deviation (RSD) for Peak Area ≤ 2.0%

Experimental Workflow Diagram

G HPLC Analysis Workflow prep Reagent & Mobile Phase Preparation sample_prep Sample Preparation (Dilution & Filtration) prep->sample_prep system_suit System Suitability Test (Inject Standard) sample_prep->system_suit system_suit->prep If Fail inject_sample Inject Reaction Sample system_suit->inject_sample If Pass chrom_run Chromatographic Run inject_sample->chrom_run data_acq Data Acquisition chrom_run->data_acq data_proc Data Processing (Integration & Quantification) data_acq->data_proc report Generate Report data_proc->report

Caption: Workflow from preparation to final report generation.

Frequently Asked Questions (FAQs)

Q1: Why is a C18 column recommended for this analysis? A C18 (octadecyl) column is a reversed-phase column with a non-polar stationary phase. It is highly effective for separating moderately polar to non-polar compounds like this compound and its related impurities from a polar mobile phase.[3]

Q2: How do I ensure the analytical method is "stability-indicating"? A stability-indicating method is one that can accurately quantify the analyte of interest without interference from its degradation products, impurities, or other components in the sample matrix.[1] To validate this, the drug substance should be subjected to forced degradation under various stress conditions (e.g., acid, base, oxidation, heat, and light).[2][3] The method must be able to separate the main peak from all degradation peaks formed.[7]

Q3: What are the likely degradation pathways for this compound? The primary points of instability are the aldehyde group and the tertiary amine in the piperazine ring.

  • Oxidation: The aldehyde group is susceptible to oxidation to form the corresponding carboxylic acid, 2-(4-Methylpiperazin-1-yl)benzoic acid.

  • Hydrolysis/Cleavage: While generally stable, under harsh acidic or basic conditions, cleavage of the bond between the benzaldehyde and piperazine moieties could occur.

  • N-Oxidation: The tertiary amine on the piperazine ring can be oxidized to form an N-oxide.

G Potential Degradation Pathways parent This compound acid Carboxylic Acid Derivative parent->acid Oxidation (e.g., H₂O₂) noxide N-Oxide Derivative parent->noxide N-Oxidation

Caption: Major degradation routes for the target analyte.

Troubleshooting Guide

This guide addresses common issues encountered during HPLC analysis in a question-and-answer format.

ProblemPossible CausesRecommended Solutions
High System Backpressure 1. Blockage in the system (e.g., column frit, guard column, tubing).[6] 2. Mobile phase precipitation. 3. Column contamination.1. Isolate the source: Disconnect components sequentially (column, guard column) to identify the blockage. Reverse-flush the column with a strong solvent if permitted by the manufacturer.[8] 2. Ensure mobile phase components are fully miscible and filtered. 3. Use a guard column and ensure proper sample filtration.[9]
Shifting Retention Times 1. Inconsistent mobile phase composition.[9] 2. Poor column temperature control.[6] 3. Insufficient column equilibration time.[6] 4. Pump malfunction (leaks, faulty check valves).1. Prepare fresh mobile phase daily. If using a gradient mixer, hand-mix the mobile phase to verify.[10] 2. Use a reliable column oven. 3. Equilibrate the column with at least 10-15 column volumes of mobile phase before injection. 4. Check for leaks, purge the pump, and inspect check valves for salt buildup.[10]
Broad or Tailing Peaks 1. Column deterioration or contamination. 2. Mismatch between sample solvent and mobile phase. 3. Secondary interactions (e.g., with active silanol groups on the column). 4. High injection volume or sample overload.1. Flush the column or replace it if performance does not improve. 2. Crucial Step: Dissolve samples in the mobile phase whenever possible.[8] If a stronger solvent is needed, inject a smaller volume. 3. Adjust mobile phase pH slightly or add a competing amine (e.g., triethylamine) to the mobile phase to reduce tailing for the basic piperazine moiety. 4. Dilute the sample or inject a smaller volume.[10]
Split Peaks 1. Clogged or partially blocked column inlet frit. 2. Void or channel in the column packing bed. 3. Incompletely filled injector loop.[8]1. Disconnect and reverse-flush the column (if allowed). Filter all samples and mobile phases. 2. This often indicates the end of the column's life; replace the column. 3. Ensure the injection volume is appropriate for the loop size and that the autosampler is functioning correctly.
Ghost or Spurious Peaks 1. Contaminants in the mobile phase or system. 2. Carryover from a previous injection. 3. Air bubbles in the detector.1. Use high-purity HPLC-grade solvents and salts.[8] 2. Implement a robust needle wash program in the autosampler method, using a strong solvent. 3. Properly degas the mobile phase.[6]

Troubleshooting Workflow: Retention Time Variability

G Troubleshooting Retention Time Drift start Problem: Retention Time Drifting check_temp Is Column Temperature Stable? start->check_temp check_mobile Is Mobile Phase Freshly Prepared & Degassed? check_temp->check_mobile Yes sol_temp Solution: Use Column Oven, Verify Temperature check_temp->sol_temp No check_equil Is Column Adequately Equilibrated? check_mobile->check_equil Yes sol_mobile Solution: Prepare Fresh Mobile Phase check_mobile->sol_mobile No check_pump Any Leaks or Pressure Fluctuations? check_equil->check_pump Yes sol_equil Solution: Increase Equilibration Time (10-15 column volumes) check_equil->sol_equil No sol_pump Solution: Inspect Pump Seals, Check Valves, & Fittings check_pump->sol_pump Yes

Caption: A logical flow to diagnose retention time issues.

References

Technical Support Center: Scale-Up Synthesis of 2-(4-Methylpiperazin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 2-(4-Methylpiperazin-1-yl)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key scale-up challenges?

A1: The most prevalent method is the nucleophilic aromatic substitution (SNAr) reaction between 2-fluorobenzaldehyde or 2-chlorobenzaldehyde and 1-methylpiperazine.[1][2] Key scale-up challenges include:

  • Exothermic Reaction Control: The SNAr reaction is often exothermic, and managing heat removal on a large scale is critical to prevent runaway reactions and side product formation.

  • Reagent Addition and Mixing: Ensuring homogeneous mixing of the reactants, especially during the addition of 1-methylpiperazine, is crucial for consistent reaction progress and to avoid localized overheating.

  • Product Isolation and Purification: Isolating the product from the reaction mixture and achieving high purity on a large scale can be challenging due to potential impurities and the physical properties of the product.

  • Solvent Selection and Recovery: Choosing an appropriate solvent that is effective for the reaction, work-up, and is also economically and environmentally viable for large-scale use and recovery is a significant consideration.

Q2: I am observing a low yield during the scale-up of the SNAr reaction. What are the potential causes and how can I improve it?

A2: Low yields in the scale-up synthesis can be attributed to several factors. Common causes and potential solutions are outlined below. For a systematic approach to troubleshooting low yield, refer to the logical relationship diagram provided.

  • Incomplete Reaction: The reaction may not have reached completion. On a larger scale, reaction times may need to be extended to ensure full conversion. Monitoring the reaction progress using techniques like HPLC is essential.[3]

  • Suboptimal Reaction Temperature: The reaction temperature might be too low, leading to slow reaction rates, or too high, causing degradation of reactants or products. Careful temperature control is crucial.

  • Poor Mixing: Inadequate mixing can lead to localized concentration gradients and reduced reaction rates. Ensure that the stirring is efficient for the scale of the reaction.

  • Presence of Water: The presence of water can interfere with the reaction, especially if a strong base is used. Using anhydrous solvents and reagents is recommended.

  • Side Reactions: Competing side reactions, such as the formation of bis-arylated products or reaction of the aldehyde functional group, can reduce the yield of the desired product.

Q3: What are the common impurities encountered during the synthesis and how can they be minimized?

A3: Common impurities can include unreacted starting materials (2-halobenzaldehyde and 1-methylpiperazine), byproducts from side reactions, and residual solvent.

  • Unreacted Starting Materials: Can be minimized by optimizing the stoichiometry of the reactants and ensuring the reaction goes to completion.

  • Over-arylation Product (bis-piperazinyl arene): This can form if the product reacts further with the starting aryl halide. Controlling the stoichiometry and temperature can minimize this.

  • Oxidation of the Aldehyde: The benzaldehyde functional group can be susceptible to oxidation, especially at elevated temperatures or in the presence of air. Maintaining an inert atmosphere (e.g., with nitrogen or argon) can mitigate this.

  • Residual Solvents: Can be removed through appropriate drying techniques during work-up, such as vacuum distillation or drying in a vacuum oven.

Troubleshooting Guides

Low Product Yield
Observed Issue Potential Cause Recommended Action(s)
Low Conversion of Starting Material Inadequate reaction time or temperature.Increase reaction time and/or temperature incrementally while monitoring the reaction progress by HPLC or TLC.
Poor mixing efficiency at scale.Evaluate and improve the agitation system. Consider using an overhead stirrer with appropriate impeller design for the reactor volume.
Deactivation of the catalyst (if used).Ensure the catalyst is not poisoned by impurities in the starting materials or solvent.
Significant Formation of Side Products Reaction temperature is too high.Lower the reaction temperature and monitor the impurity profile.
Incorrect stoichiometry of reactants.Carefully control the molar ratio of 1-methylpiperazine to 2-halobenzaldehyde. A slight excess of the amine is often used.
Presence of oxygen leading to oxidation.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product Loss During Work-up Suboptimal extraction procedure.Optimize the pH and solvent selection for the aqueous work-up to ensure the product is in the organic phase. Perform multiple extractions.
Product precipitation during work-up.Adjust solvent volumes or temperature to maintain product solubility during extraction and washing steps.
Poor Product Purity
Observed Issue Potential Cause Recommended Action(s)
Presence of Unreacted 2-Halobenzaldehyde Incomplete reaction.See "Low Conversion of Starting Material" in the Low Product Yield table.
Inefficient purification.Optimize the purification method. Consider recrystallization from a suitable solvent system or flash column chromatography with an optimized eluent.
Presence of 1-Methylpiperazine Excess reagent used.During work-up, include an acidic wash (e.g., with dilute HCl) to remove the basic 1-methylpiperazine into the aqueous layer.
Formation of Dark-Colored Impurities Product or intermediate degradation.Lower the reaction temperature and minimize the reaction time. Protect the reaction from light if the compounds are light-sensitive.
Oxidation of the aldehyde.Maintain an inert atmosphere throughout the reaction and work-up.

Experimental Protocols

General Procedure for the Scale-Up Synthesis of this compound

This protocol is a general guideline and may require optimization based on the specific scale and equipment.

  • Reaction Setup: Charge a suitably sized reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet with 2-fluorobenzaldehyde and a suitable solvent (e.g., DMSO, DMF, or toluene).

  • Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes to establish an inert atmosphere.

  • Base Addition: Add a base, such as potassium carbonate (K₂CO₃) or sodium tert-butoxide (NaOtBu), to the reactor.

  • Reagent Addition: Slowly add 1-methylpiperazine to the reaction mixture via an addition funnel or a syringe pump over a period of 1-2 hours, while maintaining the internal temperature at a controlled setpoint (e.g., 80-120 °C).

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by HPLC or TLC until the starting material is consumed.

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Work-up:

    • Quench the reaction mixture with water.

    • Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer sequentially with water and brine. An optional wash with dilute aqueous acid can be performed to remove excess 1-methylpiperazine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or heptane/ethyl acetate) or by column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction parameters that can be optimized during scale-up. The values are illustrative and should be optimized for each specific process.

Parameter Lab-Scale (1-10 g) Pilot-Scale (1-10 kg) Key Considerations for Scale-Up
Solvent Volume 10-20 mL/g of limiting reagent5-10 L/kg of limiting reagentHigher concentrations can improve throughput but require better heat transfer management.
Base (equivalents) 1.5 - 2.01.2 - 1.5Reducing the excess of base can improve process economics and simplify work-up.
1-Methylpiperazine (equivalents) 1.1 - 1.51.05 - 1.2Minimizing the excess of the amine reduces cost and simplifies purification.
Reaction Temperature 100 - 140 °C90 - 120 °CLower temperatures may be necessary to control the exotherm in a large reactor.
Addition Time 15 - 30 minutes1 - 4 hoursSlower addition rates are crucial for controlling the exotherm and ensuring good mixing.
Typical Yield 70 - 90%65 - 85%Yields may be slightly lower on a larger scale due to handling losses and less ideal conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Reactor Setup & Inertization add_base Base Addition prep->add_base add_amine 1-Methylpiperazine Addition add_base->add_amine react Reaction at Controlled Temperature add_amine->react monitor Reaction Monitoring (HPLC/TLC) react->monitor monitor->react Incomplete cool Cooling monitor->cool Complete quench Quenching cool->quench extract Extraction quench->extract wash Washing extract->wash dry Drying wash->dry purify Purification (Recrystallization/Chromatography) dry->purify product Final Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_incomplete Troubleshoot Incomplete Reaction cluster_complete Troubleshoot Other Causes start Low Yield Observed check_completion Check Reaction Completion (HPLC/TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature incomplete->increase_temp check_mixing Improve Mixing incomplete->check_mixing check_impurities Analyze Impurity Profile complete->check_impurities side_reactions Side Reactions check_impurities->side_reactions High Impurities workup_loss Product Loss during Work-up check_impurities->workup_loss Low Impurities optimize_temp Optimize Temperature (Lower if degradation) side_reactions->optimize_temp optimize_workup Optimize Work-up (pH, Solvent, etc.) workup_loss->optimize_workup

Caption: Logical workflow for troubleshooting low product yield.

References

Technical Support Center: Catalyst Selection for 2-(4-Methylpiperazin-1-yl)benzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-Methylpiperazin-1-yl)benzaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on the critical impact of catalyst choice on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalytic reactions performed with this compound?

A1: this compound is a versatile building block. The aldehyde functional group readily participates in a variety of catalytic transformations, including:

  • Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck): To form carbon-carbon bonds and introduce new aryl or vinyl substituents.

  • Reductive Amination: To synthesize more complex secondary or tertiary amines by reacting the aldehyde with another amine in the presence of a reducing agent.

  • Condensation Reactions (e.g., Knoevenagel, Aldol): To form new carbon-carbon bonds with active methylene compounds or other carbonyls.

  • Pictet-Spengler Reaction: For the synthesis of tetrahydro-β-carboline scaffolds, which are important in medicinal chemistry.

Q2: How does the piperazine moiety influence catalyst selection and reaction conditions?

A2: The 4-methylpiperazine group can act as a coordinating ligand to the metal catalyst, potentially influencing its activity and selectivity. In some cases, it can lead to catalyst inhibition or undesired side reactions. Therefore, the choice of catalyst and ligands is crucial to achieve the desired outcome. For instance, in palladium-catalyzed reactions, bulky electron-rich phosphine ligands are often employed to promote the desired coupling and minimize catalyst deactivation.

Q3: Are there any known incompatibilities between specific catalysts and the this compound substrate?

A3: While specific incompatibility data for this exact molecule is limited in readily available literature, general principles suggest that strong Lewis acidic catalysts might interact with the tertiary amines of the piperazine ring. This can lead to catalyst deactivation or the formation of stable off-cycle complexes. Careful screening of catalysts and reaction conditions is therefore highly recommended.

Troubleshooting Guides

This section provides solutions to common problems encountered in key reactions involving this compound.

Suzuki-Miyaura Coupling Reactions

Problem: Low or no yield of the desired cross-coupled product.

Potential Cause Troubleshooting Steps
Catalyst Inactivity/Decomposition • Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄).• Use pre-catalysts that are more air- and moisture-stable.• Ensure all reagents and solvents are properly degassed to remove oxygen.
Inappropriate Ligand Choice • Screen a variety of phosphine ligands with varying steric bulk and electronic properties (e.g., PPh₃, P(t-Bu)₃, XPhos, SPhos). Bulky, electron-rich ligands are often effective.
Suboptimal Base • Test different bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or organic bases like Et₃N. The choice of base can significantly impact the reaction rate and yield.
Poor Solvent Choice • Common solvents include toluene, dioxane, and THF, often with water as a co-solvent. Ensure your starting materials are soluble in the chosen solvent system.
Side Reactions • Homocoupling of the boronic acid can occur. Using a slight excess of the benzaldehyde derivative may help. • Protodeborylation of the boronic acid can be an issue. Ensure anhydrous conditions if necessary for your specific boronic acid.

Experimental Protocol: Screening of Palladium Catalysts for Suzuki-Miyaura Coupling

This protocol provides a general procedure for screening different palladium catalysts for the coupling of a bromo-substituted this compound with an arylboronic acid.

Materials:

  • Bromo-substituted this compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (see table below, 0.02-0.05 equiv)

  • Ligand (if required, 0.04-0.10 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O 4:1)

Procedure:

  • To a reaction vial, add the bromo-substituted benzaldehyde, arylboronic acid, palladium catalyst, ligand (if applicable), and base.

  • Purge the vial with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Add the degassed solvent via syringe.

  • Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Example Catalyst/Ligand Screening for a Suzuki-Miyaura Coupling (Data is illustrative for a generic aryl bromide and may need optimization for the specific substrate)

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O901245
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O901260
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄Dioxane100885
Pd(dppf)Cl₂ (3)-Cs₂CO₃DME801078
Reductive Amination

Problem: Incomplete reaction or formation of side products.

Potential Cause Troubleshooting Steps
Inefficient Imine Formation • Add a dehydrating agent like molecular sieves or MgSO₄ to drive the equilibrium towards imine formation.• A catalytic amount of acid (e.g., acetic acid) can facilitate imine formation.
Reduction of Aldehyde • Use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which are less likely to reduce the aldehyde directly.[1]
Low Reactivity of the Amine • Increase the reaction temperature or reaction time.• Use a more activated form of the amine if possible.
Over-alkylation • This is more of a concern when using primary amines. Using a stoichiometric amount or a slight excess of the aldehyde can help minimize this.

Experimental Protocol: Comparative Analysis of Reducing Agents for Reductive Amination

This protocol outlines a procedure to compare the efficacy of different reducing agents for the reductive amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • Reducing agent (see table below, 1.2-1.5 equiv)

  • Solvent (e.g., Dichloromethane or 1,2-Dichloroethane)

  • Acetic acid (catalytic amount, if needed)

Procedure:

  • Dissolve this compound and the amine in the chosen solvent in a reaction flask.

  • If using NaBH(OAc)₃ or NaBH₃CN, the reducing agent can be added directly in a one-pot fashion. If using NaBH₄, it is often better to stir the aldehyde and amine for 1-2 hours to allow for imine formation before adding the reducing agent.

  • Add the reducing agent portion-wise at 0 °C or room temperature.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Quench the reaction carefully with water or a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography if necessary.

Table 2: Comparison of Common Reducing Agents for Reductive Amination [1]

Reducing AgentSelectivityTypical ConditionsAdvantagesDisadvantages
Sodium Borohydride (NaBH₄) Less selectiveTwo-step (imine formation then reduction)Inexpensive, readily availableCan reduce aldehydes and ketones directly
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for iminesOne-pot, pH 6-7Excellent selectivityHighly toxic, generates HCN under acidic conditions
Sodium Triacetoxyborohydride (STAB) Highly selective for iminesOne-pot, often with acetic acidMild, effective for a wide range of substrates, less toxic than NaBH₃CNMore expensive than NaBH₄

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Weigh Reactants: - Benzaldehyde Derivative - Coupling Partner - Catalyst & Ligand - Base prep2 Add to Dry Reaction Vessel prep1->prep2 prep3 Purge with Inert Gas prep2->prep3 react1 Add Degassed Solvent prep3->react1 Start Reaction react2 Heat to Desired Temperature react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Cool to Room Temperature react3->workup1 Reaction Complete workup2 Aqueous Work-up workup1->workup2 workup3 Extract with Organic Solvent workup2->workup3 workup4 Dry and Concentrate workup3->workup4 workup5 Purify (e.g., Chromatography) workup4->workup5 final_product final_product workup5->final_product Isolated Product

Caption: General experimental workflow for catalytic reactions.

suzuki_cycle pd0 Pd(0)L_n pd_complex R-Pd(II)-X L_n pd0->pd_complex Oxidative Addition (R-X) transmetal R-Pd(II)-R' L_n pd_complex->transmetal Transmetalation (R'-M) transmetal->pd0 Reductive Elimination product R-R' transmetal->product

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

References

Validation & Comparative

comparative reactivity of 2-(4-Methylpiperazin-1-yl)benzaldehyde vs. 4-substituted benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Reactivity of 2-(4-Methylpiperazin-1-yl)benzaldehyde and 4-Substituted Benzaldehydes

Introduction

The reactivity of the aldehyde functional group in benzaldehyde derivatives is a cornerstone of synthetic organic chemistry, pivotal in the development of pharmaceuticals and functional materials. The rate and outcome of nucleophilic addition reactions, a key reaction class for aldehydes, are profoundly influenced by the electronic and steric nature of substituents on the aromatic ring.[1][2][3] Electron-withdrawing groups (EWGs) typically enhance the electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles, whereas electron-donating groups (EDGs) have the opposite effect.[1][4] Furthermore, substituents at the ortho position can introduce significant steric hindrance, which may override electronic effects to dramatically reduce reaction rates.[1]

This guide provides a comparative analysis of the reactivity of this compound against a series of common 4-substituted benzaldehydes. While direct, side-by-side kinetic data for the ortho-substituted title compound is not prevalent in the surveyed literature, its reactivity can be reliably predicted based on established principles of physical organic chemistry. We will explore the interplay of electronic and steric effects, supported by representative data for analogous compounds, and provide detailed experimental protocols for assessing aldehyde reactivity.

Electronic and Steric Effects: A Comparative Overview

The reactivity of a substituted benzaldehyde in nucleophilic addition reactions is primarily governed by two factors:

  • Electronic Effects : The ability of a substituent to withdraw or donate electron density from the benzene ring, which in turn affects the partial positive charge (electrophilicity) of the carbonyl carbon.

  • Steric Effects : The spatial bulk of a substituent, particularly in the ortho position, which can physically impede the approach of a nucleophile to the carbonyl carbon.

The 4-methylpiperazin-1-yl group is a potent electron-donating group. The nitrogen atom directly attached to the aromatic ring donates electron density via a resonance effect (+R), while the overall substituent also has a weak electron-withdrawing inductive effect (-I). The net result is strong electron donation, which deactivates the carbonyl group toward nucleophilic attack by reducing its electrophilicity.

In the case of This compound , this electronic deactivation is coupled with a profound steric hindrance. The bulky piperazinyl group in the ortho position creates a significant spatial shield around the aldehyde, making it difficult for nucleophiles to access the reaction center. This steric effect is expected to be the dominant factor, rendering this compound significantly less reactive than both its 4-substituted isomer and other benzaldehydes with less bulky ortho-substituents.[1]

Below is a diagram illustrating the electronic influence of substituents on the electrophilicity of the benzaldehyde carbonyl group.

electronic_effects cluster_ewg Electron-Withdrawing Group (EWG) cluster_edg Electron-Donating Group (EDG) ewg 4-NO₂ benz_ewg C=O H ewg->benz_ewg Inductive (-I) & Resonance (-R) Withdrawal note_ewg Increases Carbonyl Electrophilicity (Higher Reactivity) edg 4-N(CH₃)₂ (Analogous to 4-Methylpiperazinyl) benz_edg C=O H edg->benz_edg Resonance (+R) Donation note_edg Decreases Carbonyl Electrophilicity (Lower Reactivity)

Caption: Electronic effects of substituents on benzaldehyde reactivity.

The following diagram visualizes the steric hindrance imparted by an ortho-substituent.

steric_hindrance cluster_para Para-Substituted (Low Steric Hindrance) cluster_ortho Ortho-Substituted (High Steric Hindrance) para_aldehyde CHO para_sub Substituent nucleophile_p Nucleophile nucleophile_p->para_aldehyde Unimpeded Attack ortho_aldehyde CHO ortho_sub Bulky Substituent nucleophile_o Nucleophile nucleophile_o->ortho_aldehyde Sterically Blocked Attack

Caption: Steric hindrance at the ortho vs. para position.

Quantitative Reactivity Comparison

To quantify the influence of substituents, chemists often use the Hammett equation, which relates reaction rates to the electronic properties of substituents.[5] The relative reactivity of various 4-substituted benzaldehydes in a typical nucleophilic addition reaction, such as the Knoevenagel condensation, generally follows the trend outlined in the table below.[1][6]

The predicted reactivity for the 2- and 4-(4-methylpiperazin-1-yl)benzaldehyde isomers is included for comparison, based on the principles discussed.

Substituent (at position 4, unless stated)Substituent TypeExpected Electronic Effect on CarbonylPredicted Relative Reactivity
-NO₂ Strong EWGStrong ActivationVery High
-Cl Weak EWGModerate ActivationHigh
-H (Reference)NeutralMedium
-CH₃ Weak EDGWeak DeactivationLow
-OCH₃ Strong EDGStrong DeactivationVery Low
4-(4-Methylpiperazin-1-yl)- Strong EDGStrong DeactivationVery Low
2-(4-Methylpiperazin-1-yl)- Strong EDG + StericStrong Deactivation + Steric HindranceExtremely Low (Likely Lowest)

Experimental Protocols

To empirically determine the comparative reactivity, a kinetic analysis of a model reaction can be performed. The Knoevenagel condensation with an active methylene compound like malononitrile is an excellent choice as the reaction progress can be conveniently monitored using UV-Vis spectrophotometry.[1]

General Protocol for Kinetic Analysis via Knoevenagel Condensation
  • Solution Preparation :

    • Prepare stock solutions of each benzaldehyde derivative (e.g., 0.1 M in ethanol).

    • Prepare a stock solution of malononitrile (e.g., 0.1 M in ethanol).

    • Prepare a stock solution of a base catalyst, such as piperidine (e.g., 0.01 M in ethanol).

  • Kinetic Measurement :

    • The reactions should be performed under pseudo-first-order conditions, with a large excess of the benzaldehyde over malononitrile.

    • In a thermostated cuvette, mix the benzaldehyde solution and the catalyst solution. Allow the mixture to equilibrate to the desired temperature (e.g., 25°C).

    • Initiate the reaction by adding a small, precise volume of the malononitrile solution.

    • Immediately begin monitoring the increase in absorbance at the λ_max of the colored condensation product over time using a UV-Vis spectrophotometer.

  • Data Analysis :

    • Plot the absorbance versus time. The initial rate of the reaction can be determined from the initial slope of this curve.

    • Compare the initial rates for each substituted benzaldehyde to establish a quantitative order of reactivity.

The workflow for this experimental setup is visualized below.

kinetic_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solutions: - Benzaldehydes - Malononitrile - Catalyst B Equilibrate Benzaldehyde & Catalyst in Cuvette A->B C Initiate Reaction: Add Malononitrile B->C D Monitor Absorbance vs. Time via UV-Vis C->D E Plot Absorbance vs. Time D->E F Calculate Initial Reaction Rates E->F G Compare Rates to Determine Reactivity Order F->G

Caption: General workflow for UV-Vis kinetic analysis of reactivity.

Conclusion

The reactivity of substituted benzaldehydes is a nuanced interplay of electronic and steric factors. While 4-substituted benzaldehydes provide a clear demonstration of how electron-donating groups decrease reactivity and electron-withdrawing groups increase it, the case of this compound highlights the dominating influence of steric hindrance. The bulky ortho-piperazinyl group acts as a formidable shield, severely restricting nucleophilic access to the carbonyl carbon. Consequently, this compound is predicted to be exceptionally unreactive in nucleophilic addition reactions, significantly more so than its 4-substituted isomer and other common benzaldehyde derivatives. This understanding is critical for researchers in selecting appropriate substrates and designing reaction conditions in the fields of chemical synthesis and drug development.

References

A Comparative Guide to Analytical Methods for the Quantification of 2-(4-Methylpiperazin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of suitable analytical methodologies for the quantification of 2-(4-Methylpiperazin-1-yl)benzaldehyde. While specific validated methods for this compound are not extensively documented in publicly available literature, this document outlines highly relevant and adaptable analytical techniques based on the quantification of similar aromatic aldehydes and piperazine-containing compounds. The primary methods discussed are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography-Mass Spectrometry (GC-MS), which are standard techniques for the analysis of such analytes.

The experimental protocols and performance data presented are based on established methods for analogous compounds and serve as a robust foundation for the development and validation of a specific method for this compound.

Data Presentation: A Comparative Overview

The following tables summarize the typical quantitative performance of HPLC-UV and GC-MS methods for the analysis of aromatic aldehydes and piperazine derivatives. These parameters are crucial for evaluating the reliability, sensitivity, and accuracy of an analytical method.

Table 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

Validation ParameterPerformance Metric
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.01 - 1 µg/mL
Limit of Detection (LOD)0.005 - 0.5 µg/mL
Accuracy (% Recovery)95 - 105%
Intraday Precision (% RSD)< 5%
Interday Precision (% RSD)< 10%

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Validation ParameterPerformance Metric
Linearity (r²)> 0.999[1]
Lower Limit of Quantification (LOQ)0.008 - 82.7 ng/mL[1]
Limit of Detection (LOD)0.002 - 24.8 ng/mL[1]
Intraday Precision (% RSD)< 5%[1]
Interday Precision (% RSD)< 10%
Recovery76 - 108%[2]

Experimental Protocols

Below are detailed experimental methodologies that can be adapted for the quantification of this compound.

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quality control of this compound. HPLC coupled with UV or fluorescence detection are widely used techniques for aldehyde analysis in various matrices, offering good sensitivity and robustness.[3] For enhanced sensitivity and selectivity, derivatization of the aldehyde group with an agent like 2,4-dinitrophenylhydrazine (DNPH) is a common practice.[4][5][6][7]

Sample Preparation: Derivatization with DNPH

  • To a known volume of the sample solution, add an excess of DNPH reagent (0.05% DNPH in 2N HCl).

  • Allow the reaction to proceed at room temperature for at least one hour to ensure complete derivatization.

  • Extract the resulting hydrazone derivatives into an organic solvent such as hexane or a mixture of hexane and methylene chloride.[7]

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent, such as acetonitrile or methanol, for HPLC analysis.[7]

Chromatographic Conditions

  • LC System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[6]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typical.[6] For example, a 65:35 (v/v) mixture of acetonitrile and water.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30°C.[6]

  • Detection Wavelength: Approximately 360 nm for DNPH derivatives.[4][6]

  • Injection Volume: 20 µL.[6]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it an excellent alternative for the quantification of this compound, especially in complex matrices.[3] This technique can often be performed without derivatization for sufficiently volatile and thermally stable compounds.

Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To the sample, add a suitable internal standard.

  • Adjust the pH of the sample if necessary to ensure the analyte is in a neutral form for efficient extraction.

  • Add an immiscible organic solvent (e.g., ethyl acetate or diethyl ether).

  • Vortex the mixture thoroughly to facilitate the transfer of the analyte into the organic phase.

  • Centrifuge to separate the layers and carefully transfer the organic layer to a clean tube.

  • The extract can be concentrated by evaporating the solvent under nitrogen.

  • Reconstitute the residue in a small volume of a solvent compatible with the GC injection port (e.g., ethyl acetate).

Chromatographic and Mass Spectrometric Conditions

  • GC System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column such as a DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm) is a common choice for this type of analysis.[2][8]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[2]

  • Injection Mode: Splitless injection is often used for trace analysis.

  • Temperature Program: A temperature gradient is typically employed to ensure good separation. For instance, an initial temperature of 100°C held for a few minutes, followed by a ramp of 10-20°C/min to a final temperature of around 300°C.[8]

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Acquisition Mode: Selected Ion Monitoring (SIM) can be used for enhanced sensitivity and selectivity by monitoring characteristic ions of the target analyte and internal standard.

Mandatory Visualizations

The following diagrams illustrate the general workflow for analytical method validation and the logical relationship between key validation parameters.

Analytical_Method_Validation_Workflow A Method Development & Optimization B Selectivity & Specificity A->B C Linearity & Range B->C D Accuracy & Precision C->D E Limit of Detection (LOD) & Limit of Quantification (LOQ) D->E F Robustness & Ruggedness D->F G Validated Method E->G F->G

Caption: General workflow for analytical method validation.

Validation_Parameters_Relationship Core Reliable & Accurate Quantification Selectivity Selectivity Selectivity->Core Linearity Linearity Linearity->Core Sensitivity Sensitivity (LOD/LOQ) Linearity->Sensitivity Accuracy Accuracy Accuracy->Core Precision Precision Accuracy->Precision Precision->Core Sensitivity->Core Robustness Robustness Robustness->Core

Caption: Interrelationship of key analytical method validation parameters.

References

Comparative Biological Activity of 2-(4-Methylpiperazin-1-yl)benzaldehyde Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comparative analysis of the biological activities of analogs derived from the 2-(4-Methylpiperazin-1-yl)benzaldehyde scaffold. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated overview of available experimental data to inform future research and development efforts. The focus is on anticancer and antimicrobial activities, with detailed experimental protocols and data presented for objective comparison.

I. Overview of Biological Activities

Derivatives of the this compound scaffold have been investigated for a range of biological activities, most notably as potential anticancer and antimicrobial agents. The core structure, which combines a benzaldehyde moiety with a methylpiperazine group, serves as a versatile template for chemical modification to enhance potency and selectivity. The primary strategy for analog development often involves the derivatization of the aldehyde functional group, for instance, through the formation of thiosemicarbazones, which are known to exhibit significant cytotoxic and antimicrobial properties.

II. Comparative Analysis of Anticancer Activity

The anticancer activity of this compound analogs, particularly their thiosemicarbazone derivatives, has been evaluated against various cancer cell lines. The cytotoxic effects are typically quantified using metrics such as the half-maximal inhibitory concentration (IC50). The data presented below is a summary from various studies on related compounds to provide a representative comparison.

Table 1: In Vitro Cytotoxicity of Benzaldehyde Thiosemicarbazone Analogs

Compound IDR-Group on Benzaldehyde RingCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
C1 4-(piperidin-1-yl)PC-12156.2 ± 97.5--
C2 4-(morpholinoethoxy)PC-12Not specified as most cytotoxic--
C3 4-(pyrrolidin-1-yl)PC-12Lower cytotoxicity than C1--
C4 4-(diethylamino)PC-12629.7 ± 109.2 (lowest cytotoxicity)--
Pd(L-Me)2 4-CH3 (as a palladium complex)HL-60< 5Cisplatin~10
Pd(L-H)2 H (as a palladium complex)HL-60< 5Cisplatin~10

Note: The data presented is compiled from studies on structurally related benzaldehyde thiosemicarbazone derivatives to illustrate the impact of substitutions on cytotoxic activity. Direct comparative data for a full series of this compound analogs was not available in the public domain at the time of this publication.

III. Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the biological activity of the subject compounds.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1][2]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 1 x 10^4 to 2 x 10^5 cells per well and incubated for 24 hours to allow for cell attachment.[1][2]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (analogs) and incubated for a further 72 hours.[2]

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (typically 5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as acid isopropanol (0.04 N HCl in isopropanol).[2]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

IV. Visualizations

The following diagrams illustrate a typical experimental workflow and a proposed mechanism of action for the biological activity of thiosemicarbazone analogs.

experimental_workflow cluster_synthesis Synthesis and Characterization cluster_bioactivity Biological Evaluation start This compound reaction Condensation Reaction start->reaction reagents Thiosemicarbazide / Substituted Thiosemicarbazides reagents->reaction analogs Thiosemicarbazone Analogs reaction->analogs characterization Spectroscopic Characterization (NMR, IR, Mass Spec) analogs->characterization cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT Assay) analogs->cytotoxicity antimicrobial Antimicrobial Screening (e.g., MIC Determination) analogs->antimicrobial mechanism Mechanism of Action Studies cytotoxicity->mechanism

Caption: Experimental workflow for the synthesis and biological evaluation of this compound thiosemicarbazone analogs.

mechanism_of_action cluster_cell Cancer Cell thiosemicarbazone Thiosemicarbazone Analog iron_chelation Intracellular Iron Chelation thiosemicarbazone->iron_chelation ros Reactive Oxygen Species (ROS) Generation iron_chelation->ros Fenton Reaction oxidative_stress Oxidative Stress ros->oxidative_stress apoptosis Apoptosis oxidative_stress->apoptosis

Caption: Proposed mechanism of action for thiosemicarbazone analogs involving iron chelation and induction of oxidative stress.

V. Conclusion

The analogs of this compound, particularly thiosemicarbazone derivatives, demonstrate significant potential as anticancer agents. Structure-activity relationship studies, although not exhaustively performed on a single series, suggest that substitutions on the benzaldehyde ring and the thiosemicarbazide moiety can modulate biological activity. The methodologies and comparative data presented in this guide aim to provide a foundation for researchers to design and evaluate novel, more potent, and selective analogs for therapeutic applications. Further research is warranted to fully elucidate the structure-activity relationships and the precise mechanisms of action for this promising class of compounds.

References

comparative study of different synthetic routes to 2-(4-Methylpiperazin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 2-(4-Methylpiperazin-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic routes to this compound, a key intermediate in pharmaceutical synthesis. The two most viable and commonly employed methods, Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination, are evaluated. This document presents a summary of quantitative data, detailed experimental protocols, and a logical workflow to aid in methodology selection.

Overview of Synthetic Strategies

The synthesis of this compound involves the formation of a carbon-nitrogen bond between the C2 position of the benzaldehyde ring and the nitrogen of N-methylpiperazine. The choice of synthetic route is primarily dictated by the availability and cost of starting materials, desired scale, and tolerance for multi-step procedures and expensive catalysts.

  • Route 1: Nucleophilic Aromatic Substitution (SNAr) : This method involves the direct displacement of a leaving group (typically a halide, like fluorine) on an activated aromatic ring by a nucleophile. The reaction is facilitated by electron-withdrawing groups on the aromatic ring. While catalyst-free, it often requires high temperatures.

  • Route 2: Buchwald-Hartwig Amination : This is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] It offers broad substrate scope and generally proceeds under milder conditions than SNAr but requires an expensive catalyst system and often necessitates the protection of reactive functional groups like aldehydes.[1][2]

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative and qualitative parameters for the two primary synthetic routes. Data for yield and reaction conditions are based on analogous syntheses of isomeric compounds due to a lack of direct literature for the 2-substituted target molecule.

ParameterRoute 1: Nucleophilic Aromatic Substitution (SNAr)Route 2: Buchwald-Hartwig Amination
Starting Materials 2-Fluorobenzaldehyde, 1-Methylpiperazine2-Bromobenzaldehyde, 1-Methylpiperazine, Ethylene Glycol
Key Reagents K₂CO₃ (Base)Pd₂(dba)₃ (Catalyst), BINAP (Ligand), NaOᵗBu (Base), HCl (for deprotection)
Reaction Steps 1 step3 steps (Protection, Coupling, Deprotection)
Solvent Dimethylformamide (DMF)Toluene
Temperature Reflux (High Temperature)100 °C
Reaction Time ~24 hours[3]~20.5 hours (18h for coupling, 2.5h for deprotection)[4]
Reported Yield ~77% (for 4-isomer)[3]~42% (for 3-isomer, overall yield)[4]
Advantages - Catalyst-free, lower cost of reagents- Simpler, one-pot procedure- No protection/deprotection steps required- Broad substrate scope (aryl bromides, chlorides, triflates)[1]- Milder reaction conditions compared to SNAr[2]- High functional group tolerance (with protection)
Disadvantages - Requires activated aryl halide (fluoro is best)[5]- Often requires high temperatures and long reaction times- Limited to specific ortho/para activated substrates- Requires expensive palladium catalyst and phosphine ligand- Multi-step process due to aldehyde protection/deprotection- Lower overall yield due to multiple steps[4]- Requires inert (argon) atmosphere

Experimental Protocols

Route 1: Nucleophilic Aromatic Substitution (SNAr) Protocol

This protocol is adapted from the synthesis of the isomeric 4-(4-methylpiperazin-1-yl)benzaldehyde.[3]

Materials:

  • 2-Fluorobenzaldehyde

  • 1-Methylpiperazine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • To a round-bottom flask, add 2-fluorobenzaldehyde (1.0 eq.), 1-methylpiperazine (1.0 eq.), and potassium carbonate (1.2 eq.) in dimethylformamide (DMF).

  • Heat the reaction mixture to reflux and maintain for 24 hours.

  • After cooling to room temperature, pour the mixture into ice water.

  • Collect the resulting precipitate by filtration.

  • Recrystallize the crude product from ethanol to yield pure this compound.

Route 2: Buchwald-Hartwig Amination Protocol

This protocol is adapted from the synthesis of the isomeric 3-(4-methylpiperazin-1-yl)benzaldehyde and includes necessary protection and deprotection steps.[4]

Step 1: Protection of 2-Bromobenzaldehyde

  • Dissolve 2-bromobenzaldehyde (1.0 eq.) and ethylene glycol (1.2 eq.) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Once the reaction is complete (monitored by TLC), cool the mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain 2-(2-bromophenyl)-1,3-dioxolane.

Step 2: Buchwald-Hartwig Coupling

  • In a flask under an argon atmosphere, combine 2-(2-bromophenyl)-1,3-dioxolane (1.0 eq.), 1-methylpiperazine (1.2 eq.), sodium tert-butoxide (NaOᵗBu) (1.7 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq.), and racemic BINAP (0.03 eq.) in anhydrous toluene.

  • Heat the reaction mixture in an oil bath at 100 °C for 18 hours.

  • Cool the mixture to room temperature.

Step 3: Deprotection and Purification

  • To the reaction mixture from Step 2, add 1M aqueous HCl and stir vigorously for 2.5 hours at room temperature.

  • Adjust the pH to 13 with 6M aqueous NaOH.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to afford this compound as a yellow oil.[4]

Mandatory Visualization

The following diagram illustrates the logical workflow for selecting a synthetic route to this compound based on key experimental and economic considerations.

G cluster_start Decision Point cluster_route1 Route 1: SNAr cluster_route2 Route 2: Buchwald-Hartwig start Synthesize this compound snar_start Is 2-Fluorobenzaldehyde readily available and affordable? start->snar_start bh_start Is substrate scope critical or is aldehyde protection acceptable? start->bh_start snar_reagents Reagents: K₂CO₃, DMF snar_start->snar_reagents Yes snar_process Process: One-pot reflux, ~24h snar_reagents->snar_process snar_pros Pros: Catalyst-free, simple setup snar_process->snar_pros snar_cons Cons: High temp, long reaction time snar_process->snar_cons snar_product Product Yield: Good (~77%) snar_pros->snar_product snar_cons->snar_product bh_reagents Reagents: Pd Catalyst, Ligand, Base bh_start->bh_reagents Yes bh_process Process: 3 Steps (Protect, Couple, Deprotect) bh_reagents->bh_process bh_pros Pros: Milder conditions, broad scope bh_process->bh_pros bh_cons Cons: Expensive catalyst, multi-step, lower overall yield bh_process->bh_cons bh_product Product Yield: Moderate (~42%) bh_pros->bh_product bh_cons->bh_product

References

cross-reactivity studies of antibodies raised against 2-(4-Methylpiperazin-1-yl)benzaldehyde conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Comparison Guide: Cross-Reactivity of Antibodies to 2-(4-Methylpiperazin-1-yl)benzaldehyde Conjugates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the cross-reactivity of polyclonal or monoclonal antibodies raised against this compound, a hapten often representative of a terminal fragment in larger pharmaceutical compounds. Given that specific cross-reactivity data for this hapten is not publicly available, this document serves as a template, outlining the necessary experimental protocols and data presentation structures for objective comparison against potential analogs.

The specificity of an antibody is critical for the development of reliable immunoassays. Cross-reactivity with structurally similar molecules can lead to false-positive results, impacting the accuracy of pharmacokinetic, pharmacodynamic, and diagnostic assays. The following sections detail the standard methodologies for generating anti-hapten antibodies and rigorously characterizing their specificity.

Data Presentation: Comparative Cross-Reactivity Analysis

The primary method for assessing antibody specificity against a small molecule (hapten) is the competitive enzyme-linked immunosorbent assay (cELISA).[1] The results are typically presented by comparing the 50% inhibitory concentration (IC₅₀) of the target analyte with the IC₅₀ values of potential cross-reactants. The percent cross-reactivity (%CR) is calculated using the following formula:

%CR = (IC₅₀ of Target Hapten / IC₅₀ of Competing Analog) x 100

Below is an illustrative table summarizing hypothetical data for an antibody raised against this compound. This structure should be used to present real experimental data.

Compound IDCompound NameStructureIC₅₀ (nM)% Cross-Reactivity
H-01 This compound Target Hapten5.0100%
A-012-(Piperazin-1-yl)benzaldehydeAnalog: Demethylated piperazine25.020%
A-022-(4-Ethylpiperazin-1-yl)benzaldehydeAnalog: Ethyl substitution48.510.3%
A-034-(4-Methylpiperazin-1-yl)benzaldehydeAnalog: Isomeric substitution (para)550.00.9%
A-04BenzaldehydeAnalog: Core structure without piperazine>10,000<0.05%
A-051-MethylpiperazineAnalog: Piperazine ring alone>10,000<0.05%

Table 1: Illustrative cross-reactivity data for a hypothetical antibody. The IC₅₀ is the concentration of the analyte required to inhibit 50% of the antibody binding to the coating antigen. Lower IC₅₀ values indicate higher affinity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of cross-reactivity studies.

Protocol 1: Synthesis of Immunizing Conjugate (Hapten-KLH)

To elicit an immune response, the small molecule hapten must be covalently linked to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH).[2] The aldehyde group on the hapten can be used for reductive amination with the lysine residues on the carrier protein.

Materials:

  • This compound (Hapten)

  • Keyhole Limpet Hemocyanin (KLH)

  • Sodium cyanoborohydride (NaCNBH₃)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dimethylformamide (DMF)

  • PD-10 desalting columns

Procedure:

  • Dissolve 10 mg of KLH in 2 mL of PBS (pH 7.4).

  • Dissolve 5 mg of the hapten in 200 µL of DMF.

  • Add the hapten solution dropwise to the KLH solution while gently stirring.

  • Incubate the mixture for 30 minutes at room temperature.

  • Add 10 mg of sodium cyanoborohydride to the mixture.

  • Allow the reaction to proceed overnight at 4°C with gentle stirring.

  • Purify the resulting conjugate (KLH-Hapten) by passing the solution through a PD-10 desalting column equilibrated with PBS to remove unreacted hapten and reducing agent.

  • Determine the protein concentration and conjugation efficiency using a spectrophotometer and appropriate assays.

  • Store the conjugate at -20°C until use for immunization.

Protocol 2: Antibody Production and Screening

This protocol provides a general overview. All animal procedures must be conducted in accordance with institutional and national guidelines.

Procedure:

  • Immunization: Emulsify the KLH-Hapten immunizing conjugate with an equal volume of Complete Freund's Adjuvant (for the primary immunization) or Incomplete Freund's Adjuvant (for subsequent boosts). Immunize rabbits or mice subcutaneously at multiple sites. Administer booster immunizations every 4 weeks.

  • Titer Monitoring: Collect test bleeds 10-14 days after each boost. Determine the antibody titer using an indirect ELISA, with a different carrier protein conjugate (e.g., Hapten-BSA) used for coating the plates to select for hapten-specific antibodies.

  • Antibody Purification: Once a high titer is achieved, collect a terminal bleed and purify the polyclonal antibodies from the serum using protein A/G affinity chromatography. For monoclonal antibodies, proceed with hybridoma technology.

Protocol 3: Competitive Inhibition ELISA for Cross-Reactivity

This assay is the gold standard for determining the specificity of anti-hapten antibodies.[3][4]

Materials:

  • Hapten-BSA conjugate (for coating)

  • Purified anti-Hapten antibody

  • Target hapten and potential cross-reacting analogs

  • 96-well ELISA plates

  • Coating Buffer (Carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat Anti-Rabbit IgG)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

Procedure:

  • Coating: Dilute the Hapten-BSA conjugate to 1-2 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of Wash Buffer.

  • Blocking: Add 200 µL/well of Blocking Buffer. Incubate for 2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of the target hapten and each test analog in assay buffer (e.g., PBST with 1% BSA).

    • Prepare the primary antibody at a fixed, pre-determined optimal dilution (e.g., the concentration that gives ~80-90% of the maximum signal).

    • In a separate dilution plate, mix 50 µL of each hapten/analog dilution with 50 µL of the diluted primary antibody. Incubate for 1 hour at room temperature.

  • Incubation: Wash the coated and blocked ELISA plate three times. Transfer 100 µL of the antibody-hapten/analog mixtures to the corresponding wells. Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate three times with Wash Buffer.

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB substrate solution. Incubate in the dark for 15-30 minutes.

  • Measurement: Stop the reaction by adding 50 µL of Stop Solution. Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Plot the absorbance against the logarithm of the analyte concentration. Fit a four-parameter logistic curve to the data to determine the IC₅₀ value for each compound. Calculate the % Cross-Reactivity as described previously.

Mandatory Visualizations

Diagrams help clarify complex experimental workflows and relationships.

G cluster_0 Phase 1: Reagent Generation cluster_1 Phase 2: Antibody Development cluster_2 Phase 3: Cross-Reactivity Assessment Hapten Hapten Synthesis (2-(4-Methyl...)benzaldehyde) Conjugation Hapten-Carrier Conjugation Hapten->Conjugation Carrier Carrier Protein (KLH, BSA) Carrier->Conjugation Immunogen Purified Immunogen (Hapten-KLH) Conjugation->Immunogen CoatingAg Coating Antigen (Hapten-BSA) Conjugation->CoatingAg Immunization Animal Immunization Immunogen->Immunization cELISA Competitive ELISA CoatingAg->cELISA Screening Titer Screening (Indirect ELISA) Immunization->Screening Purification Antibody Purification (Protein A/G) Screening->Purification pAb Purified Polyclonal Ab Purification->pAb pAb->cELISA Data Data Analysis (IC50 Calculation) cELISA->Data Analogs Test Analogs & Target Analogs->cELISA Report Cross-Reactivity Profile Data->Report G cluster_0 Competitive ELISA Principle cluster_1 Low Free Analyte cluster_2 High Free Analyte l1 Fixed Amount of Coating Antigen (on plate) plate Well l2 Fixed Amount of Primary Antibody Ab Ab l3 Variable Amount of Free Analyte (Sample/Standard) FreeAg Ag CoatAg Ag Ab->plate Binds FreeAg->Ab Competes Ab1 plate1 High Signal Ab1->plate1 Ab2 FreeAg2 FreeAg2->Ab2 plate2 Low Signal

References

A Comparative Guide to Establishing the Purity of 2-(4-Methylpiperazin-1-yl)benzaldehyde by qNMR

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the precise characterization of chemical compounds is paramount. The purity of active pharmaceutical ingredients (APIs) and their intermediates, such as 2-(4-methylpiperazin-1-yl)benzaldehyde, directly impacts the safety, efficacy, and quality of the final drug product. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary method for purity assignment, offering direct traceability to the International System of Units (SI).[1][2]

This guide provides an objective comparison between the qNMR method and other established analytical techniques—namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for determining the purity of this compound. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

Purity Determination by Quantitative ¹H NMR (qNMR)

Quantitative NMR is a direct analytical method that determines the purity of a substance by comparing the integral of a specific resonance signal from the analyte with that of a certified reference material (internal standard) of known purity.[3][4] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, allowing for highly accurate and precise quantification without the need for an identical reference standard of the analyte.[5][6]

Experimental Protocol for qNMR

1. Selection of Internal Standard (IS): The choice of an internal standard is critical for accurate qNMR analysis.[2] An ideal IS should:

  • Be of high, certified purity (≥99%).[7]

  • Be chemically stable and non-reactive with the analyte or solvent.[7]

  • Exhibit excellent solubility in the chosen deuterated solvent.[7]

  • Have at least one signal that is well-resolved and does not overlap with any analyte or impurity signals.[2][7]

  • Possess a simple spectrum, preferably with sharp singlet peaks.[4]

For this compound, suitable internal standards would be aromatic compounds with signals in a clear region of the spectrum. Potential candidates include Maleic Acid , Benzoic Acid , or 1,4-Bis(trimethylsilyl)benzene (BTMSB) .[7][8][9]

2. Sample Preparation: Accurate weighing is a crucial step in qNMR.[2][10]

  • Using a calibrated ultramicrobalance, accurately weigh approximately 10-20 mg of this compound into a clean, dry sample vial.[2][10]

  • Accurately weigh an approximately equimolar amount of the chosen internal standard (e.g., maleic acid) into the same vial.[10]

  • Record all weights to a precision of at least 0.01 mg.[11]

  • Add a precise volume (e.g., 0.6 mL for a 5mm tube) of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) to completely dissolve both the analyte and the internal standard.[9][10]

  • Transfer the resulting solution to a high-quality NMR tube.[10]

3. NMR Data Acquisition: To ensure quantitativity, specific acquisition parameters must be employed:

  • Pulse Program: A standard single-pulse experiment ('zg' in Bruker, 's2pul' in Varian/Agilent) is typically used.[11]

  • Relaxation Delay (d1): A long relaxation delay is essential to allow for complete T1 relaxation of all relevant protons. A delay of at least 5 times the longest T1 value is recommended (a d1 of 30-60 seconds is often sufficient).[8]

  • Pulse Angle: A 90° pulse angle is common, though a smaller angle (e.g., 30°) can be used with a longer d1 to ensure full relaxation.[8]

  • Number of Scans (NS): A sufficient number of scans (e.g., 8 to 128) should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[4][8]

  • Dummy Scans: At least 4 dummy scans are recommended to reach a steady state before acquisition.[11]

4. Data Processing:

  • Apply a small line broadening (e.g., LB = 0.1 - 0.3 Hz) to improve the S/N ratio.[4][11]

  • Perform careful manual phasing and baseline correction (e.g., 5th-order polynomial) to ensure accurate integration.[11]

  • Select well-resolved, non-overlapping signals for both the analyte and the internal standard for integration. For this compound, the aldehyde proton (~9.8-10.0 ppm) is an excellent choice due to its characteristic downfield shift. For the internal standard, a distinct singlet is preferred.

5. Purity Calculation: The mass fraction purity of the analyte (P_analyte) is calculated using the following equation[4][9]:

P_analyte = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I : Integral area of the selected signal

  • N : Number of protons generating the signal

  • M : Molar mass

  • m : Weighed mass

  • P : Purity of the internal standard

qNMR Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh analyte (m_analyte) weigh_is Accurately weigh Internal Standard (m_IS) weigh_analyte->weigh_is dissolve Dissolve both in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer setup Set quantitative parameters (d1, NS, pulse program) transfer->setup acquire Acquire ¹H NMR Spectrum setup->acquire process Phasing, Baseline Correction, Line Broadening acquire->process integrate Integrate analyte & IS signals (I_analyte, I_IS) process->integrate calculate Calculate Purity using the qNMR equation integrate->calculate

Caption: Workflow for purity determination by qNMR.

Alternative Methodologies for Purity Assessment

While qNMR is a powerful tool, other chromatographic techniques are widely used in the pharmaceutical industry for purity analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly reverse-phase HPLC (RP-HPLC), is a cornerstone of pharmaceutical analysis for its ability to separate non-volatile and thermally sensitive compounds.[12] Purity is typically determined by area percent from the chromatogram, assuming all components have a similar response factor at the detection wavelength.

General Experimental Protocol:

  • Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm) is commonly used for aromatic compounds.[13][14]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer pH 2-3) and an organic solvent like acetonitrile or methanol.[13][14]

  • Detection: UV detection at a wavelength where the analyte and potential impurities absorb, often around 230-254 nm.[13][14]

  • Quantification: Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. This method can be less accurate if impurities have different chromophores. For higher accuracy, an external standard calibration with a reference standard of known purity is required.

Gas Chromatography (GC)

GC is suitable for volatile and thermally stable compounds. Given the benzaldehyde moiety, GC can be a viable method for analyzing this compound and its volatile impurities.[15][16]

General Experimental Protocol:

  • Column: A mid-polarity capillary column (e.g., DB-17) or a non-polar column (e.g., OV-101) is often employed for such analyses.[16][17]

  • Carrier Gas: Helium or Nitrogen.

  • Injector and Detector: Injector temperature is typically set around 250°C, with a Flame Ionization Detector (FID) at ~260-300°C.

  • Oven Program: A temperature gradient program is used to ensure the separation of compounds with different boiling points.[18]

  • Quantification: Similar to HPLC, purity is often assessed by area percent, which relies on the assumption of equal FID response factors for all carbon-containing compounds. An internal or external standard method provides more accurate results.

Comparative Analysis of Purity Determination Methods

The choice of analytical method depends on the specific requirements of the analysis, including accuracy, precision, available equipment, and the nature of the expected impurities.

FeatureqNMRHPLC-UVGC-FID
Principle Signal intensity proportional to molar concentrationPartition chromatography with UV absorption detectionPartition chromatography with flame ionization detection
Primary Method Yes, traceable to SI units[1]No, requires a specific reference standard for accurate quantificationNo, requires a specific reference standard for accurate quantification
Accuracy Very High (often < 0.5% error)[5]High (with specific standard), Moderate (area %)High (with specific standard), Moderate (area %)
Precision Excellent (RSD < 1%)[5]Excellent (RSD < 2%)[14][16]Excellent (RSD < 2%)[16][17]
LOD/LOQ Moderate (typically ~0.1%)Very Low (ppm to ppb level)[14]Very Low (ppm to ppb level)[16]
Analysis Time Fast per sample (~10-15 min), but method setup (T1) can be longer[2]Moderate per sample (20-60 min), plus column equilibrationModerate per sample (10-30 min)
Sample Throughput ModerateHigh (with autosampler)High (with autosampler)
Reference Standard Requires a certified, structurally different IS[3]Requires a certified standard of the analyte itself for highest accuracy[12]Requires a certified standard of the analyte itself for highest accuracy[15]
Sample Nature Non-destructiveDestructiveDestructive
Impurity Detection Detects all proton-containing impurities; structural information providedDetects chromophoric impuritiesDetects volatile impurities

Logical Relationship Diagram

Method_Selection cluster_criteria Key Considerations goal Goal: Determine Purity of This compound accuracy Need for Primary (SI Traceable) Result? goal->accuracy sensitivity Need to detect trace impurities (ppm)? goal->sensitivity impurity_id Need structural info on unknown impurities? goal->impurity_id volatility Are impurities volatile/thermally stable? goal->volatility qnmr qNMR hplc HPLC gc GC accuracy->qnmr Yes accuracy->hplc No accuracy->gc No sensitivity->qnmr No sensitivity->hplc Yes sensitivity->gc Yes impurity_id->qnmr Yes impurity_id->hplc No (requires MS) impurity_id->gc No (requires MS) volatility->hplc No volatility->gc Yes

Caption: Decision guide for selecting a purity analysis method.

Conclusion

For establishing the definitive, SI-traceable purity of a reference standard or a key intermediate like this compound, qNMR is the superior method.[1] Its status as a primary ratio method, high accuracy, and the ability to quantify without a specific reference standard of the analyte make it an invaluable tool for metrology and for qualifying in-house standards.[5][6] Furthermore, it provides structural information that can help identify unknown impurities simultaneously.

HPLC is the workhorse for routine quality control, offering excellent sensitivity for detecting trace-level, non-volatile impurities.[12] It is ideal for monitoring reaction progress, assessing batch-to-batch consistency, and for release testing where a well-characterized reference standard is available.

GC serves as a complementary technique, particularly useful for identifying and quantifying volatile starting materials, residual solvents, or thermally stable by-products that may not be amenable to HPLC analysis.[15]

Ultimately, a combination of these methods provides the most comprehensive purity profile. qNMR can be used to certify the primary reference material, while HPLC and/or GC can be employed for routine, high-throughput analyses in a quality control environment.

References

comparing the efficacy of different catalysts for 2-(4-Methylpiperazin-1-yl)benzaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. This guide provides a comparative analysis of various palladium-based catalysts commonly employed in Suzuki-Miyaura cross-coupling reactions. While direct comparative data for reactions involving 2-(4-Methylpiperazin-1-yl)benzaldehyde is not extensively published, this document extrapolates from well-studied systems to offer valuable insights into catalyst selection and performance. The data presented here is based on a representative Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid, a reaction that highlights the challenges of coupling electron-rich aryl chlorides.

Data Presentation: Catalyst Performance in a Representative Suzuki-Miyaura Coupling

The choice of catalyst, ligand, and reaction conditions significantly influences the yield and efficiency of Suzuki-Miyaura cross-coupling reactions. The following table summarizes the performance of different palladium precatalysts.

Precatalyst SystemLigandLigand:Pd RatioYield (%)
In-situ generated from Pd(OAc)₂XPhos0.8:144
In-situ generated from Pd(OAc)₂XPhos1:174
In-situ generated from Pd(OAc)₂XPhos1.2:184
Allyl-based precatalystXPhos1:1~80

Data adapted from a comparative study on palladium precatalysts. The study highlights that for in-situ generated catalysts from Pd(OAc)₂, increasing the ligand to metal ratio can significantly improve the yield. In this case, a ratio of 1.2 equivalents of XPhos ligand to palladium acetate nearly doubled the yield from 44% to 84%[1]. Well-defined allyl-based precatalysts showed more consistent performance across different ligand-to-metal ratios[1].

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. Below are detailed methodologies for the Suzuki-Miyaura coupling reactions from which the comparative data is derived.

General Procedure for Suzuki-Miyaura Coupling:

A mixture of the aryl chloride (e.g., 4-chlorotoluene, 1.0 mmol), phenylboronic acid (1.2 mmol), and a base (e.g., K₃PO₄, 2.0 mmol) is prepared in a reaction vessel. The appropriate solvent system, such as a mixture of methanol and tetrahydrofuran (THF), is added. The palladium precatalyst is then added at a specific concentration (e.g., 0.0025 M). For in-situ catalyst generation, the palladium source (e.g., Pd(OAc)₂) and the ligand (e.g., XPhos) are added separately. The reaction mixture is stirred at a controlled temperature for a specified duration.

Reaction Monitoring and Analysis:

The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). The product yield is quantitatively determined by gas chromatography with a flame ionization detector (FID). An internal standard, such as naphthalene, is used for accurate quantification by comparing its signal to that of the product[1][2].

Visualizing Reaction and Decision Pathways

To further aid in the understanding of the experimental workflow and catalyst selection process, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis Reactants Aryl Halide & Boronic Acid Mixing Mixing & Heating Reactants->Mixing Base_Solvent Base & Solvent Base_Solvent->Mixing Catalyst_System Pd Precatalyst & Ligand Catalyst_System->Mixing Monitoring TLC/GC Monitoring Mixing->Monitoring Quenching Reaction Quenching Monitoring->Quenching Extraction Workup & Extraction Quenching->Extraction Analysis GC-FID Analysis (Yield Determination) Extraction->Analysis

A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalyst_Selection Start Desired Outcome? High_Yield High Yield Required? Start->High_Yield Cost_Sensitive Cost-Sensitive? High_Yield->Cost_Sensitive Yes Precatalyst Well-defined Precatalyst (e.g., Allyl-based) High_Yield->Precatalyst No Reproducibility High Reproducibility Needed? Cost_Sensitive->Reproducibility No In_Situ In-situ Catalyst Generation (e.g., Pd(OAc)₂ + Ligand) Cost_Sensitive->In_Situ Yes Reproducibility->In_Situ No Reproducibility->Precatalyst Yes Optimize_Ratio Optimize Ligand:Pd Ratio (e.g., 1.2:1) In_Situ->Optimize_Ratio

A decision-making flowchart for selecting a suitable catalyst system.

References

A Comparative Guide to the Synthesis of 2-(4-Methylpiperazin-1-yl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic protocols for the preparation of 2-(4-methylpiperazin-1-yl)benzaldehyde, a key intermediate in the development of various pharmaceutical compounds. The protocols evaluated are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig Amination. This comparison is based on established chemical principles and analogous reactions reported in the scientific literature.

At a Glance: Comparison of Synthetic Protocols

ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Starting Materials 2-Fluorobenzaldehyde, 1-Methylpiperazine2-Bromobenzaldehyde, 1-Methylpiperazine
Catalyst NonePalladium-based (e.g., Pd2(dba)3)
Ligand NonePhosphine-based (e.g., BINAP)
Base Inorganic (e.g., K2CO3)Strong, non-nucleophilic (e.g., NaOtBu)
Solvent Polar aprotic (e.g., DMF, DMSO)Anhydrous, non-polar (e.g., Toluene)
Temperature Elevated (e.g., 80-100 °C)Elevated (e.g., 100-110 °C)
Reaction Time Several hours to overnightSeveral hours to overnight
Estimated Yield Moderate to GoodModerate to Good (potentially higher)
Purification Standard chromatographic techniquesStandard chromatographic techniques

Synthetic Pathways

The two primary routes for the synthesis of this compound are depicted below.

cluster_0 Nucleophilic Aromatic Substitution (SNAr) cluster_1 Buchwald-Hartwig Amination 2-Fluorobenzaldehyde 2-Fluorobenzaldehyde Product_SNAr This compound 2-Fluorobenzaldehyde->Product_SNAr K2CO3, DMF, 80°C 1-Methylpiperazine 1-Methylpiperazine 1-Methylpiperazine->Product_SNAr 2-Bromobenzaldehyde_protected 2-Bromobenzaldehyde (aldehyde protected) Intermediate_BH Protected Intermediate 2-Bromobenzaldehyde_protected->Intermediate_BH Pd2(dba)3, BINAP, NaOtBu, Toluene, 100°C 1-Methylpiperazine_BH 1-Methylpiperazine 1-Methylpiperazine_BH->Intermediate_BH Product_BH This compound Intermediate_BH->Product_BH Deprotection

Figure 1. Comparison of SNAr and Buchwald-Hartwig pathways.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted from a known procedure for a similar transformation.

Materials:

  • 2-Fluorobenzaldehyde

  • 1-Methylpiperazine

  • Potassium Carbonate (K2CO3)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of 2-fluorobenzaldehyde (1.0 eq) in anhydrous DMF, add 1-methylpiperazine (1.2 eq) and potassium carbonate (1.2 eq).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Buchwald-Hartwig Amination

This protocol is a general method that can be applied to the synthesis of the target compound. It is important to note that the aldehyde functionality may need to be protected to prevent side reactions.

Materials:

  • 2-Bromobenzaldehyde (aldehyde group may require protection as an acetal)

  • 1-Methylpiperazine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • If protecting the aldehyde, convert 2-bromobenzaldehyde to its diethyl acetal by standard methods.

  • In a glovebox or under an inert atmosphere, combine the protected 2-bromobenzaldehyde (1.0 eq), 1-methylpiperazine (1.2 eq), Pd2(dba)3 (0.01 eq), BINAP (0.03 eq), and sodium tert-butoxide (1.4 eq) in anhydrous toluene.

  • Heat the reaction mixture to 100 °C and stir for 18-24 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • If the aldehyde was protected, deprotect the intermediate using acidic conditions (e.g., aqueous HCl).

  • Purify the crude product by column chromatography.

Performance Comparison and Discussion

Nucleophilic Aromatic Substitution (SNAr): This method offers the advantage of being catalyst-free, which can simplify purification and reduce costs. The use of 2-fluorobenzaldehyde as a starting material is common for SNAr reactions due to the high electronegativity of fluorine activating the aromatic ring towards nucleophilic attack. The expected yields for this type of reaction are generally in the moderate to good range.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of C-N bonds. It often provides higher yields and can be applied to a broader range of substrates, including less reactive aryl chlorides and bromides. However, the cost of the palladium catalyst and phosphine ligand can be a significant drawback. Furthermore, the aldehyde group in the starting material may not be compatible with the reaction conditions and could require protection and deprotection steps, adding to the overall synthesis time and potentially lowering the overall yield. A patent describing the synthesis of the analogous 3-(4-methylpiperazin-1-yl)benzaldehyde utilized a protected aldehyde, suggesting this is a prudent measure. The reported yield for the synthesis of the 3-isomer via this method was 42%.[1]

Logical Workflow for Protocol Selection

start Start: Need to synthesize This compound cost_consideration Is cost a major factor? start->cost_consideration yield_priority Is maximizing yield the top priority? cost_consideration->yield_priority No snar_protocol Select SNAr Protocol cost_consideration->snar_protocol Yes yield_priority->snar_protocol No buchwald_protocol Select Buchwald-Hartwig Protocol yield_priority->buchwald_protocol Yes end Proceed with synthesis snar_protocol->end aldehyde_protection Consider aldehyde protection/deprotection steps buchwald_protocol->aldehyde_protection aldehyde_protection->end

Figure 2. Decision-making workflow for synthesis protocol selection.

References

A Comparative Review of Substituted Piperazinyl Benzaldehydes: Emerging Applications in Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of substituted piperazinyl benzaldehydes, a promising class of compounds with diverse therapeutic potential. This review synthesizes experimental data on their anticancer, antimicrobial, and neuroprotective applications, offering a comparative overview to inform future research and development.

The versatile piperazine scaffold, a six-membered ring containing two nitrogen atoms, is a cornerstone in medicinal chemistry, lending favorable pharmacokinetic properties to a wide array of therapeutic agents.[1] When coupled with a substituted benzaldehyde moiety, this structural motif gives rise to a class of compounds with a broad spectrum of biological activities. This guide delves into the current understanding of these derivatives, presenting a comparative analysis of their efficacy, supported by experimental data and detailed methodologies.

Anticancer Activity: A Comparative Analysis of Cytotoxicity

Substituted piperazinyl benzaldehydes and their derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The nature and position of substituents on the benzaldehyde ring, as well as modifications to the piperazine core, play a crucial role in determining their potency and selectivity.

A key methodology for assessing the anticancer potential of these compounds is the Sulforhodamine B (SRB) assay, a colorimetric test that measures cellular protein content as an indicator of cell viability.

Experimental Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a widely used method for cytotoxicity screening. The following protocol outlines the key steps:

  • Cell Plating: Adherent cancer cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The test compounds (substituted piperazinyl benzaldehydes) are dissolved, typically in DMSO, and serially diluted to various concentrations. The cells are then treated with these compounds and incubated for a specified period (e.g., 72 hours).

  • Cell Fixation: Following incubation, the cells are fixed to the plate, usually with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with Sulforhodamine B dye, which binds to cellular proteins.

  • Washing: Unbound dye is removed by washing with a dilute acetic acid solution.

  • Solubilization: The protein-bound dye is solubilized using a Tris base solution.

  • Absorbance Measurement: The absorbance of the solubilized dye is measured using a microplate reader at a wavelength of approximately 565 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The concentration of the compound that causes 50% growth inhibition (GI50) is then determined.

Comparative Cytotoxicity Data

The following table summarizes the 50% growth inhibition (GI50) values for a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives against various human cancer cell lines, as determined by the SRB assay.

Compound IDSubstitution (R)Cancer Cell LineGI50 (µM)
5a 4-ClHUH7 (Liver)4.64
FOCUS (Liver)4.15
5b 2-ClHUH7 (Liver)-
FOCUS (Liver)-
5c 4-OCH3HEPG2 (Liver)7.22
HEP3B (Liver)1.67
MCF7 (Breast)6.09
BT20 (Breast)11.62
CAMA-1 (Breast)1.22
HCT116 (Colon)6.18
KATO-3 (Gastric)10.07
MFE-296 (Endometrial)9.73
5d 4-FHUH7 (Liver)-
FOCUS (Liver)-
5e 4-NO2T47D (Breast)0.31
5f 4-PhenylHUH7 (Liver)-
FOCUS (Liver)-
5g 2,4-diFMAHLAVU (Liver)7.00
5-Fluorouracil (5-FU) --Varies

Data extracted from Ökten et al., Int. J. Mol. Sci. 2012, 13, 8071-8087.

The data reveals that the nature of the substituent on the benzoyl ring significantly influences the cytotoxic activity. For instance, compound 5c with a para-methoxy group and compound 5e with a para-nitro group exhibited potent activity against several cell lines.

Signaling Pathways in Cancer

The anticancer effects of piperazine derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[2][3] Dysregulation of this pathway is a common feature in many cancers.[2][3] Some novel piperazine derivatives have been shown to inhibit this pathway, leading to caspase-dependent apoptosis in cancer cells.[4][5]

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis | inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Piperazine Piperazinyl Benzaldehyde Derivative Piperazine->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by piperazinyl benzaldehyde derivatives.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[6] Benzaldehyde itself has been shown to suppress this and other signaling pathways by regulating 14-3-3ζ-mediated protein-protein interactions.[7]

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Benzaldehyde Benzaldehyde Derivative Benzaldehyde->Ras inhibits

Caption: Putative inhibition of the MAPK/ERK pathway by benzaldehyde derivatives.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant microbes necessitates the development of novel antimicrobial agents. Substituted piperazinyl benzaldehydes have shown promise in this area, exhibiting activity against a range of bacteria and fungi.

The antimicrobial efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Experimental Protocol: MIC and MBC/MFC Determination

The broth microdilution method is a standard procedure for determining the MIC and MBC/MFC of antimicrobial agents.

  • Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC/MFC Determination: To determine the MBC or MFC, an aliquot from the wells showing no visible growth is subcultured onto agar plates. The MBC or MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.

Antimicrobial_Assay_Workflow start Start prep_compound Prepare Serial Dilutions of Compound start->prep_compound prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_compound->inoculate prep_inoculum->inoculate incubate Incubate inoculate->incubate read_mic Determine MIC (No Visible Growth) incubate->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture incubate_agar Incubate Agar Plates subculture->incubate_agar read_mbc Determine MBC/MFC (Colony Counting) incubate_agar->read_mbc end End read_mbc->end

Caption: General workflow for determining MIC and MBC/MFC of antimicrobial compounds.

Neuroprotective Effects: A Potential Avenue for Neurodegenerative Diseases

Recent studies have highlighted the potential of piperazine derivatives in the context of neurodegenerative disorders like Alzheimer's disease.[1][8][9][10] The proposed mechanisms of action involve the modulation of specific ion channels and the inhibition of pathological protein aggregation.

Modulation of TRPC6 Channels

Some piperazine derivatives have been identified as activators of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1][8][9][10] Activation of TRPC6 in dendritic spines is believed to play a role in synaptic stability and may offer a neuroprotective effect against amyloid-β toxicity.[1][8][9][10]

Inhibition of Amyloid-β and Tau Aggregation

The aggregation of amyloid-β (Aβ) peptides and the hyperphosphorylation of tau protein are hallmarks of Alzheimer's disease. Certain piperazine-based compounds have been shown to inhibit the aggregation of both Aβ and tau-derived peptides, and even disaggregate pre-formed aggregates.[11]

Neuroprotection_Mechanisms cluster_aggregation Inhibition of Protein Aggregation Piperazine Piperazinyl Benzaldehyde Derivative TRPC6 TRPC6 Channel Piperazine->TRPC6 activates Abeta Amyloid-β Aggregation Piperazine->Abeta inhibits Tau Tau Aggregation Piperazine->Tau inhibits Synaptic_Stability Synaptic Stability TRPC6->Synaptic_Stability Neuroprotection Neuroprotection Synaptic_Stability->Neuroprotection

Caption: Proposed neuroprotective mechanisms of piperazinyl benzaldehyde derivatives.

Conclusion

Substituted piperazinyl benzaldehydes represent a versatile and promising class of compounds with significant potential in the development of new anticancer, antimicrobial, and neuroprotective agents. The data presented in this guide highlights the importance of structure-activity relationship studies in optimizing the therapeutic efficacy of these derivatives. Further research into their mechanisms of action and in vivo performance is warranted to fully realize their clinical potential. This comparative guide serves as a valuable resource for researchers dedicated to advancing the field of drug discovery and development.

References

Safety Operating Guide

Proper Disposal of 2-(4-Methylpiperazin-1-yl)benzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a general guideline for the proper disposal of 2-(4-Methylpiperazin-1-yl)benzaldehyde based on available safety data for structurally similar compounds. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for the exact product in use before initiating any handling or disposal procedures. Adherence to all local, state, and federal regulations for hazardous waste disposal is mandatory.

The safe and responsible disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound, a substituted benzaldehyde and piperazine derivative, is likely to possess hazardous properties requiring a structured disposal protocol.

Immediate Safety and Handling Precautions

Before handling this compound, it is essential to take the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][2][3][4][5] In cases of inadequate ventilation or the potential for aerosol generation, respiratory protection may be necessary.[5]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1][3][5]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other potential ignition sources.[3][6]

Hazard Summary and Disposal Plan

Based on data for analogous compounds, this compound should be treated as a hazardous substance. The primary hazards and corresponding disposal considerations are summarized in the table below.

Hazard ClassificationDescriptionDisposal Consideration
Acute Toxicity Likely harmful if swallowed, in contact with skin, or inhaled.[1]Prevent release into the environment. Dispose of as hazardous waste.
Skin Corrosion/Irritation May cause skin irritation or burns.[2]Wear appropriate gloves and protective clothing. Contaminated clothing should be removed and laundered before reuse.[3]
Eye Damage/Irritation May cause serious eye irritation or damage.[2]Wear safety goggles or a face shield. An eyewash station should be readily accessible.
Respiratory Irritation May cause respiratory irritation if inhaled.[2][5]Handle in a well-ventilated area or fume hood.
Environmental Hazards Potentially harmful to aquatic life.[6]Do not dispose of down the drain or in regular trash.[1] Prevent entry into waterways.[1][6][7]

Step-by-Step Disposal Procedure

  • Consult the Safety Data Sheet (SDS): Before beginning, obtain and thoroughly review the SDS for the specific this compound product you are using. The SDS will provide detailed and substance-specific safety and disposal information.

  • Segregation of Waste:

    • Keep this compound waste separate from incompatible materials. Based on similar compounds, avoid mixing with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.

    • Collect waste in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.

  • Containerization and Labeling:

    • Use a dedicated, properly sealed, and clearly labeled waste container.

    • The label should include the chemical name "this compound," the associated hazards (e.g., "Toxic," "Irritant"), and the date of accumulation.

  • Storage of Waste:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be well-ventilated, secure, and away from incompatible materials.[3]

  • Spill Response:

    • In the event of a spill, evacuate the immediate area.

    • Remove all ignition sources.[3][5]

    • Contain the spill using an inert, non-combustible absorbent material (e.g., vermiculite, sand).[3]

    • Carefully collect the absorbed material into a labeled waste container for disposal.[1][4]

    • Clean the spill area thoroughly.

  • Professional Disposal:

    • Arrange for the disposal of the chemical waste through a licensed and certified hazardous waste disposal company.[1]

    • Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[1]

    • The most common method of disposal for such organic compounds is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber.

    • Follow all institutional, local, regional, and national regulations for hazardous waste disposal.[7]

Disposal Workflow

DisposalWorkflow Disposal Workflow for this compound start Waste Generated sds Consult Specific SDS start->sds spill Spill Occurs start->spill ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe segregate Segregate from Incompatible Materials ppe->segregate containerize Containerize in Labeled, Sealed Waste Container segregate->containerize store Store in Designated Hazardous Waste Area containerize->store disposal_company Arrange for Pickup by Licensed Disposal Company store->disposal_company spill->ppe No contain_spill Contain with Inert Absorbent Material spill->contain_spill Yes collect_spill Collect and Containerize Spilled Material for Disposal contain_spill->collect_spill collect_spill->containerize

Caption: Decision-making workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 2-(4-Methylpiperazin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 2-(4-Methylpiperazin-1-yl)benzaldehyde. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

Immediate Safety and Hazard Information

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles that meet ANSI Z.87.1 standards or equivalent.[7][8][9]
Face ShieldTo be worn over safety goggles during procedures with a high risk of splashing.[8][10]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[7] Always inspect gloves for integrity before use and dispose of them properly after handling.[5]
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and fully buttoned.[8][11]
Protective ClothingWear long pants and closed-toe shoes to ensure no skin is exposed.[8]
Respiratory Protection RespiratorUse a NIOSH/MSHA approved respirator if working outside of a fume hood or if dusts/aerosols are generated.[9][12]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure a calibrated fume hood is operational and use it for all handling of the compound.[7]

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[3]

  • Prepare all necessary equipment and reagents before handling the chemical to minimize time spent in the handling area.

2. Weighing and Aliquoting:

  • Handle the solid compound in a fume hood to avoid inhalation of any dust.

  • Use anti-static measures when handling the powder.

  • Close the container tightly immediately after use.[3][11]

3. Solution Preparation and Reactions:

  • When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • If the process is exothermic, use an ice bath to control the temperature.

  • Keep all containers sealed when not in use.[3]

4. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[3][13]

  • Decontaminate all work surfaces and equipment after use.

  • Remove and properly dispose of contaminated gloves and other disposable PPE.[5]

Disposal Plan

  • Waste Collection: All waste materials containing this compound, including contaminated gloves, wipes, and empty containers, must be collected in a designated, labeled hazardous waste container.

  • Waste Segregation: Do not mix this waste with other waste streams unless compatible.

  • Disposal Procedure: Dispose of the chemical waste through an approved hazardous waste disposal facility, following all local, state, and federal regulations.[3]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][14]

Workflow for Safe Handling

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methylpiperazin-1-yl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-(4-Methylpiperazin-1-yl)benzaldehyde

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.